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  • Product: Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
  • CAS: 49742-74-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Introduction: The Significance of a Privileged Scaffold in Drug Discovery The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of molecular characteristics to achieve desired therapeutic effects.[3] The subject of this guide, Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, is a multi-functionalized indole derivative with significant potential in drug discovery programs. Its structure incorporates several key features that modulate its physicochemical profile: an N-ethyl group, a phenolic hydroxyl moiety, a methyl group at the 2-position, and an ethyl carboxylate at the 3-position. Each of these substituents plays a critical role in defining the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to its efficacy and safety as a potential therapeutic agent.[4][5]

This technical guide provides a comprehensive analysis of the core physicochemical properties of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. It is intended for researchers, scientists, and drug development professionals, offering not only a summary of its key characteristics but also detailed, field-proven experimental protocols for their determination. Understanding these properties is paramount for rational drug design, enabling informed decisions in lead optimization, formulation development, and predicting in vivo behavior.

Core Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, a comprehensive understanding of these parameters is the first step in evaluating its drug-like potential.

Structural and Molecular Profile

The foundational characteristics of the molecule are summarized below.

PropertyValueSource
IUPAC Name ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate[6]
CAS Number 49742-74-7[6]
Molecular Formula C₁₄H₁₇NO₃[6]
Molecular Weight 247.29 g/mol [6]
Appearance Solid-
Melting Point 184-186 °C-

Molecular Structure and Key Functional Groups

The chemical structure of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is depicted below, highlighting the key functional groups that govern its physicochemical properties.

Caption: Chemical structure of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate.

Ionization, Lipophilicity, and Solubility

These three interconnected properties are arguably the most critical for predicting a drug's behavior in a biological system.

PropertyPredicted/Experimental ValueSignificance in Drug Development
pKa (Phenolic OH) To be determined experimentallyInfluences solubility, receptor binding, and metabolism. The acidity of the phenol will dictate its ionization state at physiological pH.[7]
pKa (Indole NH) To be determined experimentallyThe N-ethyl group significantly reduces the acidity of the indole NH proton compared to an unsubstituted indole, making it unlikely to ionize under physiological conditions.[8]
LogP (Octanol-Water Partition Coefficient) 2.6 (Predicted)A measure of lipophilicity, which affects permeability, protein binding, and metabolic clearance. A LogP of 2.6 suggests good membrane permeability.[6]
Aqueous Solubility To be determined experimentallyA fundamental parameter that impacts dissolution rate and overall bioavailability. Poor solubility is a major hurdle in drug development.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity, the following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate.

Workflow for Comprehensive Physicochemical Profiling

The following diagram illustrates the logical flow for characterizing a novel compound like Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Integration & Application A Compound Synthesis & Purification B Structural Verification (NMR, MS) A->B C Purity Assessment (HPLC, >95%) B->C D Aqueous Solubility (Shake-Flask Method) C->D E pKa Determination (Potentiometric Titration) C->E F LogP Determination (RP-HPLC) C->F G Establish Structure-Property Relationship D->G E->G F->G H In Silico ADME Modeling G->H I Informed Formulation Development H->I

Caption: Experimental workflow for physicochemical characterization.

Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution.[9]

1. Materials and Equipment:

  • Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (solid, >95% purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Thermostatically controlled orbital shaker

  • Centrifuge

  • Syringes and 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Step-by-Step Procedure:

  • Preparation of Saturated Solutions: Accurately weigh an excess amount of the compound (e.g., 2-5 mg) into a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a precise volume of PBS (pH 7.4), for example, 1.0 mL, to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm) for 24-48 hours to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, visually confirm the presence of excess solid. Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved material.[9]

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve of known concentrations.

Protocol 2: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable functional groups by monitoring pH changes upon the addition of a titrant.[11]

1. Materials and Equipment:

  • Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

  • Co-solvent (e.g., methanol or DMSO, due to expected low aqueous solubility)

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

  • Thermostated titration vessel

2. Step-by-Step Procedure:

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a mixture of water and a co-solvent (e.g., 50:50 methanol:water) containing a known concentration of KCl (e.g., 0.15 M) to maintain constant ionic strength.[12][13]

  • Titration Setup: Place the solution in the thermostated vessel, introduce the calibrated pH electrode and a stir bar, and allow the temperature to equilibrate.

  • Titration: Titrate the solution with standardized NaOH, adding small, precise volumes of the titrant and recording the pH after each addition. The titration should proceed past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point.[14]

Protocol 3: Determination of LogP by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating LogP values based on the compound's retention time.[5]

1. Materials and Equipment:

  • Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

  • A series of reference compounds with known LogP values spanning a range that includes the predicted LogP of the test compound.

  • HPLC system with a C18 column and UV detector

  • Mobile phase: Acetonitrile and water (or a suitable buffer)

2. Step-by-Step Procedure:

  • Standard Curve Generation: Inject each reference compound onto the HPLC system under isocratic conditions (a constant ratio of acetonitrile to water). Record the retention time (t_R) for each standard.

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

  • Establish the Calibration Curve: Plot the log(k') of the reference compounds against their known LogP values. Perform a linear regression to obtain a calibration equation (logP = a * log(k') + b).

  • Analysis of the Test Compound: Inject the Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate solution under the same chromatographic conditions and determine its retention time.

  • LogP Calculation: Calculate the log(k') for the test compound and use the calibration equation to determine its LogP value.[5]

The Interplay of Physicochemical Properties and Drug Action

The quantitative data obtained from the experimental protocols described above are not merely abstract numbers; they provide profound insights into the potential behavior of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate as a drug candidate.

  • The Role of the Phenolic Hydroxyl Group: The 5-hydroxy group is a critical pharmacophoric feature. Its ability to act as a hydrogen bond donor is often crucial for high-affinity binding to biological targets.[15] The pKa of this group will determine the extent of its ionization at physiological pH, which in turn affects its solubility and ability to interact with receptors.[16]

  • Impact of N-Alkylation: The presence of the N-ethyl group has a significant impact on the molecule's properties. It increases lipophilicity compared to the unsubstituted indole, which can enhance membrane permeability.[2] Furthermore, it sterically hinders the indole nitrogen, making it less likely to participate in hydrogen bonding as a donor and increasing its metabolic stability.

  • Solubility and Formulation: Given the polycyclic aromatic nature of the indole core and the ethyl substituents, the aqueous solubility of this compound is expected to be low. The experimentally determined solubility value will be a critical parameter for formulation development. Strategies such as the use of co-solvents, cyclodextrins, or lipid-based formulations may be necessary to achieve adequate bioavailability for oral administration.[3][17]

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the physicochemical properties of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. By integrating established theoretical principles with detailed, actionable experimental protocols, researchers and drug development professionals are equipped to thoroughly characterize this and other novel indole derivatives. A rigorous assessment of properties such as pKa, LogP, and aqueous solubility is an indispensable component of modern drug discovery, enabling a data-driven approach to optimizing molecular design and mitigating late-stage attrition. The continued exploration of the rich chemical space of indole derivatives, guided by a deep understanding of their physicochemical attributes, holds immense promise for the development of the next generation of innovative therapeutics.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • van der Geize, R., & Deelder, R. S. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

  • Al-Hadiya, B., & El-Sherbeny, M. A. (2017). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • MDPI. (2012). 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]

  • PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • Digital Discovery (RSC Publishing). (n.d.). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Retrieved from [Link]

  • Frontiers. (2024). Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. Retrieved from [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]

  • RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • DergiPark. (n.d.). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Retrieved from [Link]

  • ResearchGate. (2025). In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Retrieved from [Link]

  • Encyclopedia MDPI. (2022). Phenolic Compounds and Its Linkage. Retrieved from [Link]

  • ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • PubMed. (n.d.). Computational aqueous solubility prediction for drug-like compounds in congeneric series. Retrieved from [Link]

  • PubMed. (n.d.). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
  • ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic Approaches for Measuring Log P. Retrieved from [Link]

  • MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Retrieved from [Link]

  • MDPI. (n.d.). Polyphenols from Byproducts: Their Applications and Health Effects. Retrieved from [Link]

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Exploratory

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, a heterocyclic compound of interest in m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical properties, a proposed synthetic route based on established methodologies, and its potential applications in drug discovery, grounded in the biological activity of structurally related molecules.

Core Compound Identification and Properties

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a derivative of the indole scaffold, a core structure in numerous biologically active compounds. The presence of a hydroxyl group at the 5-position and an ethyl ester at the 3-position makes it a valuable intermediate for further functionalization.

PropertyValueSource(s)
CAS Number 49742-74-7[1][2]
Molecular Formula C₁₄H₁₇NO₃[2]
Molecular Weight 247.29 g/mol [2]
IUPAC Name ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate[1][2]
Melting Point 184-186 °C[1]
Physical Form Powder

Synthesis and Mechanism

The Nenitzescu synthesis involves the reaction of a 1,4-benzoquinone with a β-aminocrotonic ester (an enamine).[4] The reaction proceeds through a Michael addition, followed by a nucleophilic attack and subsequent elimination to form the stable 5-hydroxyindole ring system.[1]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: first, the formation of the required enamine, followed by the Nenitzescu cyclization.

Synthesis_Pathway cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Nenitzescu Cyclization A Ethyl Acetoacetate C Ethyl 3-(ethylamino)but-2-enoate (Enamine Intermediate) A->C + B Ethylamine B->C C_ref Enamine Intermediate D p-Benzoquinone E Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (Target Compound) D->E C_ref->E +

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a model based on the principles of the Nenitzescu synthesis and may require optimization.

Part 1: Synthesis of Ethyl 3-(ethylamino)but-2-enoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq) and ethylamine (1.1 eq) in a suitable solvent such as ethanol or toluene.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. The resulting crude enamine can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

Part 2: Nenitzescu Cyclization

  • Reaction Setup: Dissolve the crude ethyl 3-(ethylamino)but-2-enoate (1.0 eq) in a polar solvent like acetone or dichloromethane in a round-bottom flask.[5]

  • Reagent Addition: Add a solution of p-benzoquinone (1.0-1.2 eq) in the same solvent dropwise to the enamine solution at room temperature with vigorous stirring.[1] The use of a slight excess of benzoquinone can help drive the reaction to completion.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The formation of the product may be indicated by a color change and the precipitation of a solid.

  • Catalysis (Optional): To improve reaction rates and yields, a Lewis acid catalyst such as calcium iodide (CaI₂) can be introduced.[6]

  • Work-up and Purification:

    • Filter the resulting solid precipitate and wash with cold solvent.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, the following are predicted characteristics based on its structure and data from similar compounds.[7][8]

  • ¹H NMR: Expected signals would include:

    • An aromatic proton singlet for the H4 position.

    • A set of signals for the protons on the benzene ring (H6, H7).

    • A quartet and a triplet for the N-ethyl group.

    • A quartet and a triplet for the ethyl ester group.

    • A singlet for the methyl group at the 2-position.

    • A broad singlet for the hydroxyl proton at the 5-position.

  • ¹³C NMR: Approximately 14 distinct carbon signals are expected, including signals for the carbonyl carbon of the ester, aromatic carbons, and aliphatic carbons of the ethyl and methyl groups.

  • IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch (hydroxyl group), N-H stretch (indole ring, if not fully substituted), C=O stretch (ester), and C-O stretches.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 247.29.

Potential Applications in Drug Development

The 5-hydroxyindole scaffold is a privileged structure in medicinal chemistry, appearing in neurotransmitters like serotonin and various pharmaceuticals.[1] Derivatives of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate are of significant interest for their potential therapeutic activities.

Anti-inflammatory Agents

Structurally similar compounds are recognized as potent inhibitors of human 5-lipoxygenase (5-LO).[9] 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[10] Therefore, Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a candidate for investigation as a potential anti-inflammatory agent for conditions such as asthma and allergic disorders.

Biological_Pathway Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO Leukotrienes Leukotrienes Five_LO->Leukotrienes Target_Compound Ethyl 1-ethyl-5-hydroxy-2-methyl- 1H-indole-3-carboxylate (Potential Inhibitor) Target_Compound->Five_LO Inhibits Inflammation Inflammation Leukotrienes->Inflammation

Caption: Inhibition of the 5-Lipoxygenase pathway.

Anticancer Research

Recent studies have explored N-substituted 5-hydroxyindole-3-carboxylic acids and esters as potential anti-breast cancer agents.[11] These compounds have shown cytotoxicity against cancer cell lines like MCF-7, while exhibiting lower toxicity towards normal cells. The structural modifications at the indole nitrogen are crucial for this activity, making the title compound a relevant molecule for further investigation in oncology.[11]

Safety and Handling

Based on available data, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[2]

Conclusion

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a valuable heterocyclic compound with a straightforward, proposed synthesis via the Nenitzescu reaction. Its structural similarity to known bioactive molecules, particularly 5-lipoxygenase inhibitors and potential anticancer agents, makes it a compelling target for further research and development in the pharmaceutical industry. While detailed characterization data is sparse in public literature, this guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this indole derivative.

References

  • Wikipedia. Nenitzescu indole synthesis. [Link]

  • SynArchive. Nenitzescu Indole Synthesis. [Link]

  • Allen, G. R., Jr. The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions. [Link]

  • ProQuest. Ca-mediated Nenitzescu synthesis of 5-hydroxyindoles. [Link]

  • ACS Publications. Structural Optimization and Biological Evaluation of 2-Substituted 5-Hydroxyindole-3-carboxylates as Potent Inhibitors of Human 5-Lipoxygenase. Journal of Medicinal Chemistry. [Link]

  • Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. [Link]

  • MDPI. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. [Link]

  • IRIS. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: Design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. [Link]

  • PubChem. Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. [Link]

  • ResearchGate. (PDF) Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. [Link]

  • Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • PubChem. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • ResearchGate. Synthesis and biological activity of 5-sulfonamide-substituted 3-hydroxyoxindoles with 3-cyanomethyl and 3-carboxymethyl groups | Request PDF. [Link]

  • Semantic Scholar. Synthesis and biological activity of 5-sulfonamide-substituted 3-hydroxyoxindoles with 3-cyanomethyl and 3-carboxymethyl groups. [Link]

Sources

Foundational

Spectroscopic data for Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (¹H NMR, ¹³C NMR, IR, Mass Spec)

Introduction The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a substituted indole with potential applications in drug discovery, necessitating a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for molecular characterization, enabling researchers to confirm identity, purity, and structural features.

This technical guide offers a comprehensive analysis of the key spectroscopic data for Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimentally obtained spectra for this specific N-ethylated compound are not widely available in the public domain, this guide will provide a robust, predictive analysis based on the well-documented data of its close structural analog, Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, and established principles of substituent effects in N-alkylated indoles.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for unambiguous spectral assignment. The following diagram illustrates the structure of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate with the numbering scheme used throughout this guide.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) tms Add Tetramethylsilane (TMS) as internal standard (δ = 0.00 ppm) dissolve->tms transfer Transfer solution to a 5 mm NMR tube tms->transfer tune_shim Tune and shim the instrument transfer->tune_shim h1_acq ¹H NMR: Acquire spectrum using a standard pulse program. Scans: 16, Relaxation delay: 2s tune_shim->h1_acq c13_acq ¹³C NMR: Acquire proton-decoupled spectrum. Scans: 1024, Relaxation delay: 2s tune_shim->c13_acq fourier Apply Fourier transform h1_acq->fourier c13_acq->fourier phase Phase correct the spectra fourier->phase baseline Apply baseline correction phase->baseline reference Reference spectra to TMS peak baseline->reference integrate Integrate ¹H NMR signals and pick peaks for both spectra reference->integrate

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Background Scan: Perform a background scan of the empty sample compartment (for KBr) or the clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the sample in the IR beam path and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The sample can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Impact (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a detailed predictive and comparative analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. By leveraging experimental data from its close structural analog and established spectroscopic principles, a comprehensive spectral profile has been constructed. This information is invaluable for researchers in the fields of medicinal chemistry and drug development for the purposes of structural verification, purity assessment, and as a reference for the characterization of related indole derivatives.

References

  • MDPI. (n.d.). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents. Retrieved from [Link]

  • Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

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Exploratory

A Comprehensive Technical Guide to the Solubility and Stability of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Introduction: Navigating the Physicochemical Landscape of a Novel Indole Derivative For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Physicochemical Landscape of a Novel Indole Derivative

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth technical exploration of the solubility and stability of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, a novel indole derivative with potential pharmacological significance. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. However, the journey from a promising molecule to a viable drug candidate is fraught with challenges, many of which are directly linked to its solubility and stability.

This document is structured to serve as a practical and scientifically rigorous resource. It moves beyond a simple recitation of facts to provide the causality behind experimental choices, empowering researchers to not only replicate the described protocols but also to adapt and troubleshoot them for their specific needs. We will delve into the critical aspects of determining the solubility of this compound in a range of common laboratory solvents and systematically evaluate its stability under various stress conditions, as mandated by international regulatory guidelines.

Part 1: Solubility Profile: The Gateway to Biological Activity

The therapeutic efficacy of any orally administered drug is contingent upon its ability to dissolve in the gastrointestinal tract and be absorbed into systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption.[1] Therefore, a comprehensive understanding of the solubility of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is paramount.

Theoretical Considerations: Structure-Solubility Relationship

The molecular structure of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate features both hydrophobic (the ethyl indole core) and hydrophilic (the hydroxyl and carboxylate groups) moieties. This amphipathic nature suggests a nuanced solubility profile. The N-ethyl group increases lipophilicity compared to its unsubstituted counterpart. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing solubility in protic solvents. The ethyl carboxylate group, while contributing to polarity, is also susceptible to hydrolysis, a factor that will be explored in the stability section.

Experimental Determination of Solubility

Two key types of solubility are relevant in drug discovery and development: kinetic and thermodynamic solubility.[2][3]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer. It's a high-throughput screening method used in early discovery to flag compounds with potential solubility issues.[2][4]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure.[5] It is a more time-consuming but crucial measurement for lead optimization and formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.[6][7]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of crystalline Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate to a series of vials, each containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification: Analyze the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound. A calibration curve prepared with standards of known concentrations is essential for accurate quantification.

Illustrative Solubility Data

Due to the lack of publicly available experimental data for Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, the following table presents hypothetical but scientifically plausible solubility data in a range of common laboratory solvents. This data is intended for illustrative purposes to guide researchers in their experimental design.

SolventSolvent TypeExpected Solubility (mg/mL)
Water (pH 7.4)Polar Protic< 0.1
Phosphate Buffered Saline (PBS)Aqueous Buffer< 0.1
MethanolPolar Protic5 - 10
EthanolPolar Protic10 - 20
IsopropanolPolar Protic2 - 5
AcetonePolar Aprotic> 50
AcetonitrilePolar Aprotic5 - 10
Dichloromethane (DCM)Non-polar> 50
Dimethylformamide (DMF)Polar Aprotic> 100
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
Ethyl AcetateModerately Polar20 - 40
HexaneNon-polar< 0.01

This is hypothetical data for illustrative purposes.

The expected low aqueous solubility underscores the potential need for formulation strategies to enhance bioavailability. The high solubility in polar aprotic solvents like DMSO and DMF makes them suitable for preparing stock solutions for in vitro assays.

Part 2: Stability Profile: Ensuring Integrity and Safety

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.[8] Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding of the stability of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate under various stress conditions is essential.

Forced Degradation Studies (Stress Testing)

Forced degradation studies, also known as stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[8] These studies are a key component of a stability-indicating method development and are mandated by regulatory agencies like the International Council for Harmonisation (ICH).[8] The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation study.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for compounds containing labile functional groups, such as esters. The ethyl carboxylate moiety in the target molecule is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid. The rate of hydrolysis is often pH-dependent.[9][10]

  • Acid Hydrolysis: Typically performed using a dilute acid like 0.1 M HCl.

  • Base Hydrolysis: Typically performed using a dilute base like 0.1 M NaOH.

Oxidative Stability

The indole ring is known to be susceptible to oxidation.[11][12] The electron-rich pyrrole ring can be oxidized, potentially leading to the formation of oxindoles or other ring-opened products. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.

Photostability

Many drug molecules are sensitive to light, and exposure can lead to degradation. Photostability testing is conducted according to ICH guideline Q1B, which specifies exposure to a combination of UV and visible light.[13][14][15][16][17]

Thermal Stability

Thermal degradation is assessed by exposing the compound, in both solid and solution states, to elevated temperatures. The kinetics of thermal degradation can provide insights into the compound's shelf life under different storage conditions.[18][19][20]

Illustrative Stability Data

The following table presents hypothetical results from a forced degradation study of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. The data is intended to be illustrative of expected outcomes.

Stress ConditionConditions% Degradation (Illustrative)Major Degradation Products (Hypothetical)
Acid Hydrolysis0.1 M HCl, 60°C, 24h15%1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid
Base Hydrolysis0.1 M NaOH, RT, 4h> 90%1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid
Oxidation3% H₂O₂, RT, 24h25%Hydroxylated and ring-opened products
PhotostabilityICH Q1B10%Photodegradants (e.g., dimers, photo-oxidation products)
Thermal (Solid)80°C, 7 days< 5%Minor unspecified degradants
Thermal (Solution)60°C, 7 days8%Minor unspecified degradants

This is hypothetical data for illustrative purposes.

These illustrative results suggest that the compound is most sensitive to base-catalyzed hydrolysis and oxidation. The ester linkage is a clear liability in alkaline conditions. The indole core's susceptibility to oxidation is also a key stability concern.

Part 3: Analytical Methodologies: The Key to Accurate Assessment

The reliability of solubility and stability data is entirely dependent on the quality of the analytical methods used for quantification. A stability-indicating analytical method is one that can accurately and precisely measure the concentration of the active ingredient without interference from excipients, impurities, or degradation products.[21][22][23]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse analytical technique for stability testing in the pharmaceutical industry.[24][25][26] A reversed-phase HPLC method with UV detection is typically developed and validated for the analysis of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate.

Experimental Protocol: Stability-Indicating HPLC Method Development

  • Column Selection: A C18 column is a common starting point for indole derivatives.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound from its degradation products.

  • Wavelength Selection: The detection wavelength should be chosen at the λmax of the parent compound to ensure maximum sensitivity.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification and structural elucidation of degradation products, LC-MS is an indispensable tool.[24][27][28] It provides molecular weight information and fragmentation patterns that are crucial for characterizing unknown impurities.

Part 4: Conclusion and Recommendations

This technical guide has provided a comprehensive framework for assessing the solubility and stability of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. The illustrative data suggests that while the compound may have favorable solubility in organic solvents suitable for in vitro screening, its poor aqueous solubility and instability under alkaline and oxidative conditions present significant challenges for drug development.

Key Recommendations for Researchers:

  • Early Formulation Development: Given the anticipated low aqueous solubility, early-stage formulation strategies such as salt formation (if applicable), co-solvents, or amorphous solid dispersions should be explored to improve dissolution and bioavailability.

  • pH Control: The significant degradation observed under basic conditions necessitates careful pH control during formulation and manufacturing processes. Buffering formulations to a slightly acidic pH may enhance stability.

  • Protection from Oxidation: The susceptibility to oxidation suggests that the inclusion of antioxidants in formulations and packaging under an inert atmosphere should be considered.

  • Comprehensive Impurity Profiling: A thorough characterization of all degradation products is crucial to ensure the safety of the final drug product.

By proactively addressing these solubility and stability challenges, researchers can significantly increase the probability of successfully advancing this promising indole derivative through the drug development pipeline.

References

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  • Addressing Excursions in Long-Term Stability Studies for APIs. (n.d.). LinkedIn. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Analytical Techniques In Stability Testing. (2024). Separation Science. [Link]

  • A compilation of kinetic parameters for the thermal degradation of n‐alkane molecules. (1980). Journal of Physical and Chemical Reference Data. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

  • A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. (2010). PubMed. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). LinkedIn. [Link]

  • A compilation of kinetic parameters for the thermal degradation of n‐alkane molecules. (1980). Journal of Physical and Chemical Reference Data. [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. [Link]

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  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

  • Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). (n.d.). Rwanda FDA. [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. (n.d.). Frontiers. [Link]

  • Phytochemicals in Food - Indole-3-acetic acid. (n.d.). Ask Ayurveda. [Link]

  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. (2022). Atmospheric Chemistry and Physics. [Link]

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  • Identification levels with their required analytical tools for degradation product identification. (n.d.). ResearchGate. [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. (n.d.). National Institutes of Health. [Link]

  • Kinetics of thermal decomposition: calculating the activation energy. (n.d.). MC² – Material and Chemical Characterisation Facility. [Link]

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Foundational

An In-depth Technical Guide on the Known Biological Activities of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds w...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its versatile structure allows for extensive functionalization, leading to compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on the known biological activities of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate and its structurally related analogs. While direct biological data for this specific molecule is limited in publicly available literature, a comprehensive analysis of its structural analogs provides significant insights into its potential therapeutic applications. This document synthesizes findings on the anticancer, anti-inflammatory, and antimicrobial properties of closely related indole-3-carboxylates and 5-hydroxyindole derivatives, offering a valuable resource for researchers in drug discovery and development.

I. Anti-inflammatory Activity: Targeting the 5-Lipoxygenase Pathway

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. A key target in anti-inflammatory drug discovery is the 5-lipoxygenase (5-LO) enzyme, which catalyzes the biosynthesis of pro-inflammatory leukotrienes.[4] Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate serves as a crucial building block for the synthesis of potent 5-LO inhibitors.[5][6]

Mechanistic Insights: Inhibition of 5-Lipoxygenase

Derivatives of ethyl 5-hydroxy-indole-3-carboxylate have been designed and synthesized to effectively inhibit human 5-LO. Structure-activity relationship (SAR) studies reveal that the potency of these compounds is highly dependent on the substitution patterns on a phenylthiomethyl group introduced at the 2-position of the indole ring.[4] Specifically, the introduction of methyl or chloro groups at the ortho- and/or para-positions of the thiophenol ring results in the most significant enhancement of inhibitory activity.[4]

One of the most potent analogs, ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate , demonstrates a half-maximal inhibitory concentration (IC50) of 0.7 µM in cell-free assays and 0.23 µM in polymorphonuclear leukocytes.[4] This highlights the therapeutic potential of this class of compounds in treating inflammatory and allergic diseases.

Signaling Pathway: 5-Lipoxygenase Cascade

five_lo_pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP five_LO 5-Lipoxygenase (Target of Indole Analogs) FLAP->five_LO LTA4 Leukotriene A4 (LTA4) five_LO->LTA4 Inhibited by Indole Analogs LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation

Caption: The 5-Lipoxygenase (5-LO) pathway, a key target for anti-inflammatory indole analogs.

Experimental Protocol: In Vitro 5-LO Inhibition Assay

The following protocol outlines a typical method for evaluating the 5-LO inhibitory activity of test compounds in a cell-based assay.

1. Cell Culture and Preparation:

  • Culture human polymorphonuclear leukocytes (PMNLs) in an appropriate medium.

  • Harvest and resuspend the cells in a suitable buffer to a final concentration of 1 x 10^7 cells/mL.

2. Compound Treatment:

  • Pre-incubate the cell suspension with various concentrations of the test compound (e.g., 0.1 to 100 µM) or vehicle control for 15 minutes at 37°C.

3. Stimulation of Leukotriene Production:

  • Add a calcium ionophore (e.g., A23187) to stimulate the 5-LO pathway.

  • Incubate for a further 10 minutes at 37°C.

4. Termination of Reaction and Extraction:

  • Stop the reaction by adding ice-cold methanol.

  • Centrifuge the samples to pellet the cell debris.

  • Collect the supernatant for analysis.

5. Quantification of 5-LO Products:

  • Analyze the concentration of 5-LO products (e.g., LTB4) in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

6. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

II. Anticancer Activity: A Multifaceted Approach

The indole nucleus is a privileged scaffold in the design of anticancer agents, with several indole-based drugs approved for clinical use.[7] Analogs of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate are expected to exhibit antiproliferative activities through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

Structure-Activity Relationship (SAR) Insights

SAR studies on various indole derivatives have provided valuable insights into the structural requirements for potent anticancer activity:

  • Substitution at N-1: Methyl substitution at the N-1 position of the indole ring has been shown to significantly enhance anticancer activity, in some cases by up to 60-fold compared to the unsubstituted analog.[7]

  • Substitution at C-3: The nature of the substituent at the C-3 position is critical. While olefinic substitutions at C-3 tend to result in lower activity, the presence of a carboxylate group, as in the target molecule, is a common feature in many bioactive indole compounds.[7]

  • Substitution at C-5: The 5-hydroxy group is a key feature. In some series of indole derivatives, the presence of a hydroxyl group contributes to their anticancer effects.[8] Furthermore, substitution at this position with electron-withdrawing groups can enhance activity.[9]

Tabulated Anticancer Data of Indole Analogs
Compound IDCancer Cell LineIC50 (µM)Reference
Indole-thiophene complex (6a) HT29 (Colon)nanomolar range[7]
Indole-thiophene complex (6b) HepG2 (Liver)nanomolar range[7]
Benzimidazole-indole derivative (8) Various0.050[7]
Chalcone-indole derivative (12) Various0.22 - 1.80[7]
Ursolic acid-indole conjugate (30a) SMMC-7721 (Liver)0.89[7]
Hydroxyl-bearing bisindole (30) MOLT-3 (Leukemia)Potent activity[8]
Hydroxyl-bearing bisindole (31) MOLT-3 (Leukemia)Potent activity[8]
Hydroxyl-bearing bisindole (36) MOLT-3 (Leukemia)Potent activity[8]
General Anticancer Mechanisms and Signaling Pathways

Indole derivatives exert their anticancer effects through the modulation of multiple cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.[9]

anticancer_pathways cluster_0 Indole Analogs cluster_1 Cellular Targets cluster_2 Cellular Effects Indole_Analogs Indole-3-Carboxylate Analogs Tubulin Tubulin Polymerization Indole_Analogs->Tubulin Inhibit Topoisomerase Topoisomerase Indole_Analogs->Topoisomerase Inhibit Kinases Kinases (e.g., Src) Indole_Analogs->Kinases Inhibit Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis Topoisomerase->Apoptosis Kinases->Cell_Cycle_Arrest Kinases->Apoptosis

Caption: General mechanisms of anticancer action for indole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

1. Cell Seeding:

  • Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle-treated control group.

3. MTT Addition:

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value from the dose-response curve.

III. Antimicrobial Activity: A Broad Spectrum of Action

Indole derivatives are known to possess significant antimicrobial properties against a range of pathogenic bacteria and fungi.[10] The structural features of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate suggest its potential as a scaffold for the development of novel antimicrobial agents.

Evidence of Antimicrobial Efficacy in Analogs

Studies on various indole derivatives have demonstrated their potential as antimicrobial agents:

  • Indole-3-carboxamide derivatives have shown broad-spectrum activity, with some 5-bromo-substituted analogs exhibiting potent activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans with Minimum Inhibitory Concentrations (MIC) as low as ≤ 0.28 µM.[11]

  • Indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have displayed a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against various bacteria and fungi, including methicillin-resistant S. aureus (MRSA).[10]

Tabulated Antimicrobial Data of Indole Analogs
Compound ClassMicroorganismMICReference
5-Bromo-indole-3-carboxamide (13b) S. aureus≤ 0.28 µM[11]
A. baumannii≤ 0.28 µM[11]
C. neoformans≤ 0.28 µM[11]
Indole-triazole derivative (3d) Various bacteria and fungi3.125-50 µg/mL[10]
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (8) Enterobacter cloacae0.004-0.03 mg/mL[12]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum:

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

2. Serial Dilution of Compound:

  • Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth medium.

3. Inoculation:

  • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

4. Incubation:

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow Start Start: Prepare Standardized Microbial Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Test Compound in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate at Appropriate Temperature for 18-24h Inoculation->Incubation Observation Visually Inspect for Microbial Growth Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Growth Observation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

IV. Conclusion and Future Directions

While direct biological activity data for Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate remains to be fully elucidated, the extensive research on its structural analogs strongly suggests its potential as a versatile scaffold for the development of novel therapeutic agents. The evidence points towards promising anti-inflammatory, anticancer, and antimicrobial properties.

Future research should focus on the synthesis and direct biological evaluation of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate and its novel derivatives. Further exploration of the structure-activity relationships will be crucial for optimizing potency and selectivity. In-depth mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways modulated by these compounds, which will be instrumental in advancing them through the drug discovery pipeline.

V. References

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  • BenchChem. (2025). Assessing the Efficacy of Novel Anti-Inflammatory Agents: A Protocol Framework. BenchChem.

  • Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Mishari, A. A., & El-Senduny, F. F. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). RSC Advances, 11(52), 32969-32997.

  • Snape, T. J., et al. (2017). Preliminary SAR on indole-3-carbinol and related fragments reveals a novel anticancer lead compound against resistant glioblastoma cells. Bioorganic & Medicinal Chemistry Letters, 27(7), 1571-1575.

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 130-139.

  • Dovbynchuk, T., et al. (2022). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 27(22), 7799.

  • Li, W., et al. (2015). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. International Journal of Molecular Sciences, 16(7), 15471-15486.

  • Unsalan, S., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 21(4), 846-854.

  • Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbiology Info.com.

  • BenchChem. (2025). In-Depth Technical Guide on the Structure-Activity Relationship of Indole-3-one Derivatives. BenchChem.

  • Acharya, T. (2022). Indole Test- Principle, Media, Procedure, Types, Results, Uses. Microbe Notes.

  • Rajendran, A., & Ganesan, S. (2014). Novel Indole Derivatives with Improved Antimicrobial Activity. IOSR Journal of Pharmacy, 4(10), 1-5.

  • Peduto, A., et al. (2014). Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. European Journal of Medicinal Chemistry, 81, 492-498.

  • Fassihi, A., et al. (2020). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 19(1), 211-229.

  • Charoenworaluk, N., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31647-31661.

  • Weng, J. R., et al. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cancer Letters, 262(2), 153-163.

  • Charoenworaluk, N., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31647-31661.

  • Wudarczyk, M., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7545.

  • Linn, G., & Zhao, K. (2016). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. Molecules, 21(9), 1162.

  • Tomberlin, J. K., et al. (2017). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 83(21), e01353-17.

  • Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 16(5), 749.

  • Abdullahi, M. U., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Synthesis, 21(1), 1-1.

  • Sue, K., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Biomolecules, 14(3), 261.

  • El-Sayed, M. A. A., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. Monatshefte für Chemie-Chemical Monthly, 143(7), 1095-1105.

  • Peduto, A., et al. (2014). Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. European Journal of Medicinal Chemistry, 81, 492-498.

  • Deeva, E. V., et al. (2021). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. Pharmaceutical Chemistry Journal, 55(5), 459-465.

  • Nencini, A., et al. (2021). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Molbank, 2021(2), M1229.

  • Kumar, A., et al. (2021). Gut bacteria-derived 5-hydroxyindole is a potent stimulant of intestinal motility via its action on L-type calcium channels. The FASEB Journal, 35(2), e21226.

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  • Stankova, I., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 826.

  • de la Torre, B. G., & Albericio, F. (2022). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 20(5), 323.

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Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate Derivatives

Foreword: The Promise of the Indole Scaffold The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceutical agents.[1] Its u...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceutical agents.[1] Its unique electronic properties and structural versatility allow for a diverse range of biological activities. Among the myriad of indole-containing molecules, derivatives of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate have emerged as a particularly promising scaffold for therapeutic development.[2] While the specific compound, Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, is noted as a chemical entity, its true value in drug discovery lies in the therapeutic potential of its derivatives.[3] This guide will elucidate the primary, evidence-backed therapeutic targets for this class of compounds, providing the scientific rationale, actionable experimental protocols for their evaluation, and a perspective on their future development.

Chapter 1: Inhibition of 5-Lipoxygenase (5-LO) for Anti-Inflammatory Therapy

The Scientific Rationale: Targeting Leukotriene-Driven Inflammation

5-Lipoxygenase (5-LO) is a critical enzyme in the arachidonic acid cascade, responsible for catalyzing the initial steps in the biosynthesis of leukotrienes—potent, pro-inflammatory lipid mediators.[4] Dysregulation of the 5-LO pathway is implicated in a host of inflammatory conditions, including asthma, allergic rhinitis, and inflammatory bowel disease. Consequently, the inhibition of 5-LO presents a compelling strategy for the development of novel anti-inflammatory therapeutics.[4]

The ethyl 5-hydroxy-indole-3-carboxylate scaffold has been identified as a highly effective pharmacophore for 5-LO inhibition.[5] Research has demonstrated that derivatives built upon this core structure can potently and selectively block 5-LO activity, thereby preventing the production of inflammatory leukotrienes.[4] The 5-hydroxy group is particularly crucial, as it is believed to play a role in the redox-mediated mechanism of 5-LO inhibition.

Signaling Pathway: The 5-Lipoxygenase Cascade

The diagram below illustrates the conversion of arachidonic acid to pro-inflammatory leukotrienes and the point of intervention for indole-3-carboxylate derivatives.

five_LOX_Pathway AA Arachidonic Acid (from cell membrane) LTA4 Leukotriene A4 (LTA4) AA->LTA4 O2 FLAP FLAP (5-LO-Activating Protein) five_LOX 5-Lipoxygenase (5-LO) FLAP->five_LOX Presents AA five_LOX->LTA4 Inhibitor Indole-3-carboxylate Derivatives Inhibitor->five_LOX Inhibition LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs LTC4 Synthase Inflammation Inflammation (Chemotaxis, Bronchoconstriction) LTB4->Inflammation CysLTs->Inflammation

Caption: The 5-Lipoxygenase pathway and the inhibitory action of indole derivatives.

Quantitative Analysis: Structure-Activity Relationship (SAR)

A pivotal study by Peduto et al. (2014) synthesized and evaluated a series of 2-phenylthiomethyl-indole derivatives based on the ethyl 5-hydroxy-indole-3-carboxylate scaffold. Their findings provide valuable SAR insights and quantitative data on 5-LO inhibition.[4]

Compound IDR1 (at N-1)R2 (at Phenylthio)5-LO Inhibition IC50 (µM) - Cell-Free5-LO Inhibition IC50 (µM) - PMNL Cells
Parent HH> 100> 100
10 CH3H1.50.8
13 CH32-CH31.20.5
16 CH32,6-di-CH30.90.35
19 CH32,4,6-tri-CH30.70.23
21 CH32-Cl1.10.45
24 CH32,4-di-Cl0.80.30
Data sourced from Peduto A, et al. Eur J Med Chem. 2014.[4]

Causality Behind Experimental Choices: The data clearly indicates that N-methylation (R1) is critical for activity. Furthermore, introducing sterically hindering, electron-donating groups (methyl) or electron-withdrawing groups (chloro) at the ortho positions of the phenylthio ring (R2) significantly enhances inhibitory potency. This suggests that the substitution pattern on the phenylthio moiety is a key determinant for effective binding to the 5-LO active site. The most potent compound, 19 , features a mesityl (2,4,6-trimethylphenyl) group, achieving an impressive IC50 of 0.23 µM in a cellular assay.[4]

Experimental Protocol: Cell-Free 5-Lipoxygenase Inhibition Assay

This protocol describes a self-validating system to determine the direct inhibitory effect of test compounds on purified 5-LO.

Workflow Diagram:

five_LOX_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Enzyme 1. Prepare Human Recombinant 5-LO Incubate 4. Pre-incubate 5-LO with Test Compound (or vehicle) at RT Prep_Enzyme->Incubate Prep_Cmpd 2. Prepare Test Compound (e.g., in DMSO) Prep_Cmpd->Incubate Prep_Substrate 3. Prepare Substrate (Arachidonic Acid) Initiate 5. Initiate Reaction with Arachidonic Acid Prep_Substrate->Initiate Incubate->Initiate Quench 6. Quench Reaction after defined time Initiate->Quench Extract 7. Extract Products (e.g., via SPE) Quench->Extract Analyze 8. Analyze by RP-HPLC Extract->Analyze Calculate 9. Calculate % Inhibition and IC50 Analyze->Calculate COX2_Pathway AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX2 COX-2 (Inducible) COX2->PGH2 Inhibitor Indole-3-carboxylate Derivatives Inhibitor->COX2 Inhibition PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Thromboxane Thromboxane (TXA2) PGH2->Thromboxane Inflammation Inflammation, Pain, Fever PGE2->Inflammation Tumor Tumor Growth, Angiogenesis PGE2->Tumor COX2_Assay_Workflow cell_culture 1. Culture Macrophages (e.g., RAW 264.7) induce_cox2 2. Induce COX-2 Expression with Lipopolysaccharide (LPS) cell_culture->induce_cox2 add_inhibitor 3. Add Test Compound (Indole Derivative) induce_cox2->add_inhibitor incubate 4. Incubate for 18-24 hours add_inhibitor->incubate collect_supernatant 5. Collect Cell Supernatant incubate->collect_supernatant measure_pge2 6. Quantify PGE2 Levels via ELISA collect_supernatant->measure_pge2 calculate_ic50 7. Calculate % Inhibition and IC50 Value measure_pge2->calculate_ic50 Tubulin_Dynamics cluster_polymerization Polymerization (Growth) cluster_depolymerization Depolymerization (Shrinkage) a1 αβ a2 αβ a3 αβ a4 αβ MT_end Microtubule (+ end) a4->MT_end GTP-Tubulin Addition MT_end2 Microtubule (+ end) b1 αβ MT_end2->b1 GDP-Tubulin Dissociation b2 αβ b3 αβ b4 αβ Inhibitor Indole Derivative (Tubulin Inhibitor) Inhibitor->a3 Inhibits Polymerization Tubulin_Assay_Workflow prep_reagents 1. Prepare Reagents on Ice: - Purified Tubulin (>99%) - GTP Stock - Assay Buffer - Fluorescent Reporter initiate_rxn 4. Add ice-cold Tubulin Reaction Mix to initiate polymerization prep_reagents->initiate_rxn prep_compounds 2. Prepare Test Compound Dilutions (and Controls: Paclitaxel, Nocodazole) load_plate 3. Add Compounds/Controls to pre-warmed 37°C plate prep_compounds->load_plate load_plate->initiate_rxn read_fluorescence 5. Immediately read fluorescence kinetically (e.g., every 30s for 60 min at 37°C) initiate_rxn->read_fluorescence analyze_data 6. Plot curves & determine rate of polymerization and IC50 read_fluorescence->analyze_data Neuroprotection_Assay_Workflow culture_cells 1. Culture Neuronal Cells (e.g., SH-SY5Y) in 96-well plates pretreat 2. Pre-treat cells with Indole Derivatives for 1-2 hours culture_cells->pretreat induce_stress 3. Induce Oxidative Stress (e.g., add H2O2 or Rotenone) pretreat->induce_stress incubate 4. Incubate for 24 hours induce_stress->incubate measure_viability 5. Measure Cell Viability (e.g., MTT or CellTiter-Glo Assay) incubate->measure_viability calculate_protection 6. Calculate % Neuroprotection and EC50 measure_viability->calculate_protection

Sources

Foundational

The Versatile Scaffold: A Technical Guide to Ethyl 1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate in Medicinal Chemistry

Abstract The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs.[1][2] This technical guide delves into the synthesis, derivatizati...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs.[1][2] This technical guide delves into the synthesis, derivatization, and therapeutic potential of a specific, highly functionalized indole scaffold: Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. We will explore its strategic importance as a starting material, provide detailed synthetic protocols, and analyze its application in the development of potent inhibitors for key biological targets, with a particular focus on 5-lipoxygenase. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and actionable experimental insights.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system is a bicyclic aromatic heterocycle that is a prominent feature in a vast array of biologically active compounds.[3] Its structural rigidity, coupled with the electron-rich nature of the pyrrole ring, allows for a variety of intermolecular interactions with biological macromolecules, making it a "privileged scaffold" in drug design.[1][4] Notable examples of indole-containing drugs include the anti-inflammatory agent Indomethacin, the anti-migraine drug Sumatriptan, and the anti-cancer drug Sunitinib.[2] The versatility of the indole core allows for substitutions at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]

The 5-hydroxyindole moiety is of particular interest as it is a key structural feature of the neurotransmitter serotonin, suggesting inherent biocompatibility and potential for interaction with various receptors and enzymes.[6] The strategic placement of a hydroxyl group at the 5-position, a methyl group at the 2-position, and a carboxylate at the 3-position, as seen in the parent scaffold, provides multiple handles for chemical modification and structure-activity relationship (SAR) studies.[7]

Synthesis of the Core Scaffold: Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

The synthesis of the target scaffold can be conceptualized as a two-stage process: the formation of the N-unsubstituted indole core followed by a selective N-alkylation. The Nenitzescu indole synthesis is a classic and effective method for constructing the 5-hydroxy-2-methyl-1H-indole-3-carboxylate core.[6] This is followed by a standard N-alkylation to introduce the ethyl group at the 1-position.

Stage 1: Synthesis of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

The Nenitzescu reaction involves the condensation of a benzoquinone with an enamine.[6] In this case, 1,4-benzoquinone reacts with ethyl 3-aminocrotonate to yield the desired 5-hydroxyindole.

Experimental Protocol:

  • Preparation of Ethyl 3-aminocrotonate: This intermediate can be readily prepared from ethyl acetoacetate and ammonia.

  • Nenitzescu Reaction:

    • Dissolve 1,4-benzoquinone (1.2 equivalents) in a suitable solvent such as acetone or ethanol.

    • To this solution, add ethyl 3-aminocrotonate (1.0 equivalent) at room temperature with stirring.

    • The reaction mixture is typically stirred for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

    • The product, Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, often precipitates from the reaction mixture and can be collected by filtration.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[8]

Stage 2: N-Ethylation of the Indole Core

With the core indole synthesized, the next step is the introduction of the ethyl group at the indole nitrogen. This is a crucial step for modulating the scaffold's properties. N-alkylation of indoles can be achieved under various conditions, often requiring a base to deprotonate the indole nitrogen, making it more nucleophilic.[9][10]

Experimental Protocol:

  • Deprotonation:

    • Dissolve Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 equivalents) or sodium hydride (NaH, 1.2 equivalents) at room temperature. The use of NaH requires an anhydrous solvent and an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.

  • Alkylation:

    • To the resulting solution, add ethyl iodide (1.5 equivalents) dropwise.

    • The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Progress should be monitored by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford the final compound, Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_stage1 Stage 1: Nenitzescu Indole Synthesis cluster_stage2 Stage 2: N-Ethylation Benzoquinone 1,4-Benzoquinone Indole_Core Ethyl 5-hydroxy-2-methyl- 1H-indole-3-carboxylate Benzoquinone->Indole_Core Condensation Enamine Ethyl 3-aminocrotonate Enamine->Indole_Core Final_Product Ethyl 1-ethyl-5-hydroxy-2-methyl- 1H-indole-3-carboxylate Indole_Core->Final_Product Alkylation Base Base (e.g., K₂CO₃) Base->Final_Product Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Final_Product

Caption: Synthetic workflow for Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate.

Application as a Scaffold: Development of 5-Lipoxygenase Inhibitors

A significant application of the Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate scaffold is in the development of inhibitors of 5-lipoxygenase (5-LO). 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases such as asthma, allergic rhinitis, and inflammatory bowel disease.[1][11]

The Leukotriene Biosynthesis Pathway

The 5-LO pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LO, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of arachidonic acid to leukotriene A4 (LTA4). LTA4 is then further metabolized to either LTB4 or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all of which are potent inflammatory mediators.[2][12] Inhibition of 5-LO is therefore a promising therapeutic strategy to reduce the production of these pro-inflammatory molecules.

Signaling Pathway Diagram:

Leukotriene_Pathway cluster_inhibition Point of Inhibition Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Cellular Stimuli LTA4 Leukotriene A₄ (LTA₄) AA->LTA4 Oxygenation PLA2 cPLA₂ FLAP FLAP Five_LO 5-Lipoxygenase (5-LO) LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 Hydrolysis LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 Glutathione Conjugation LTA4H LTA₄ Hydrolase LTC4S LTC₄ Synthase Inflammation Pro-inflammatory Effects (Chemotaxis, Bronchoconstriction) LTB4->Inflammation LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 LTC4->Inflammation LTE4 Leukotriene E₄ (LTE₄) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation Indole_Inhibitor Indole-3-carboxylate Derivatives Indole_Inhibitor->Five_LO Inhibits

Caption: The leukotriene biosynthesis pathway and the site of inhibition by 5-LO inhibitors.

Derivatization of the Scaffold for 5-LO Inhibition

The Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate scaffold serves as an excellent starting point for creating a library of potential 5-LO inhibitors. Research has shown that introducing a phenylthiomethyl group at the 2-position of the indole ring can lead to potent 5-LO inhibitory activity.[13]

General Protocol for Derivatization:

  • Chloromethylation: The methyl group at the 2-position can be activated by chlorination using a reagent like sulfuryl chloride (SO₂Cl₂) in a suitable solvent like dichloromethane (DCM) to form the 2-chloromethyl derivative.

  • Thioether Formation: The 2-chloromethyl intermediate is then reacted with a substituted thiophenol in the presence of a base (e.g., triethylamine or potassium carbonate) to form the desired 2-phenylthiomethyl-indole derivative.

Structure-Activity Relationship (SAR) Analysis

SAR studies on 2-phenylthiomethyl-indole derivatives have revealed key structural features that influence their 5-LO inhibitory potency.[13] While the specific N-ethylated scaffold is the focus of this guide, the SAR data from the closely related N-methylated analogs provide valuable insights.

CompoundR⁴R⁵IC₅₀ (μM) for 5-LO in cell-free assay[13]IC₅₀ (μM) in PMNL assay[13]
1 HHHHH1.81.0
2 CH₃HHHH1.20.8
3 HHCH₃HH1.50.9
4 ClHHHH1.00.6
5 HHClHH1.30.7
6 CH₃HCH₃HH0.90.5
7 CH₃HHHCH₃0.70.23
8 ClHClHH0.80.4

PMNL: Polymorphonuclear leukocytes

Key SAR Insights:

  • Substitution on the Phenylthiomethyl Ring: The potency is significantly influenced by the substitution pattern on the phenyl ring of the thiomethyl group.

  • Electron-donating and Halogen Groups: The introduction of methyl (electron-donating) or chlorine (halogen) groups on the phenyl ring generally enhances the inhibitory activity.

  • Positional Effects: Ortho and para substitutions on the phenyl ring appear to be more favorable than meta substitutions. The most potent compound in the N-methyl series, compound 7 , features methyl groups at the ortho and para positions (a mesityl group).[13]

These findings suggest that for the Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate scaffold, derivatization at the 2-position with appropriately substituted phenylthiomethyl moieties is a promising strategy for developing potent 5-LO inhibitors. The N-ethyl group is expected to further enhance lipophilicity compared to the N-methyl group, which could impact cell permeability and overall efficacy.

In Vitro Evaluation of 5-LO Inhibitory Activity

To assess the efficacy of newly synthesized derivatives, a robust in vitro 5-LO inhibition assay is essential. A common method involves using a cell-free system with purified recombinant human 5-LO or a cell-based assay using polymorphonuclear leukocytes (PMNLs).[14][15]

Detailed Protocol for Cell-Free 5-LO Inhibition Assay:

  • Enzyme Preparation: Use purified recombinant human 5-lipoxygenase. The enzyme should be stored at -80°C and diluted to the working concentration in an appropriate assay buffer (e.g., HEPES buffer, pH 7.5, containing EDTA, ATP, and CaCl₂).[16]

  • Inhibitor Preparation: Dissolve the test compounds (derivatives of the indole scaffold) in a suitable solvent like DMSO to create stock solutions. Prepare serial dilutions of the stock solutions in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the diluted enzyme solution, and the test compound at various concentrations.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a specific time (e.g., 10 minutes).

  • Detection: The formation of hydroperoxides, the product of the 5-LO reaction, can be measured spectrophotometrically. A common method is to use a chromogen that reacts with the hydroperoxides to produce a colored product, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 490-500 nm).[17]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Conclusion and Future Directions

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a highly versatile and strategically designed scaffold for medicinal chemistry. Its synthesis is achievable through well-established chemical reactions, and its multiple functional groups provide ample opportunities for derivatization. The demonstrated success of the related N-methylated scaffold in generating potent 5-lipoxygenase inhibitors highlights the significant therapeutic potential of this core structure.

Future research should focus on the synthesis and evaluation of a broader library of derivatives based on the N-ethylated scaffold. Exploring different substituents at the 2-position, as well as modifications of the ester at the 3-position and the hydroxyl group at the 5-position, could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. The insights provided in this guide offer a solid foundation for researchers to leverage this promising scaffold in the ongoing quest for novel therapeutics for inflammatory and other diseases.

References

  • A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. (n.d.). Ingenta Connect. Retrieved from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PubMed Central. Retrieved from [Link]

  • Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. (2024). RSC Publishing. Retrieved from [Link]

  • Allen, G. R., Jr. (n.d.). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions. Retrieved from [Link]

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  • Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. (2025). Scilit. Retrieved from [Link]

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  • Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | C14H17NO3. (n.d.). PubChem. Retrieved from [Link]

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  • Indole Derivatives as Potent Inhibitors of 5-lipoxygenase: Design, Synthesis, Biological Evaluation, and Molecular Modeling. (2009). PubMed. Retrieved from [Link]

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  • Inhibition of 5-lipoxygenase product synthesis by natural compounds of plant origin. (2007). PubMed. Retrieved from [Link]

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Exploratory

A Technical Guide to the Discovery and Synthesis of 5-Hydroxyindole-3-Carboxylate

Abstract The 5-hydroxyindole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of vital biomolecules like serotonin and a plethora of pharmaceutical agents. This technical g...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-hydroxyindole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of vital biomolecules like serotonin and a plethora of pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to 5-hydroxyindole-3-carboxylate and its ester derivatives. We trace the journey from Costin Nenitzescu's foundational work in 1929 to modern catalytic and atroposelective methodologies. This document explains the causality behind experimental choices, details key protocols, summarizes quantitative data, and provides visual diagrams of reaction mechanisms and workflows, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 5-Hydroxyindole Scaffold

The indole ring system is a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a wide range of biological targets.[1] The addition of a hydroxyl group at the C-5 position significantly enhances this versatility, making the 5-hydroxyindole core a structure of immense biological and pharmaceutical importance.

This scaffold is the foundation for a number of biochemically crucial molecules, including the neurotransmitter serotonin and the hormone melatonin.[2][3] Its derivatives are integral to a multitude of approved drugs, such as the non-steroidal anti-inflammatory agent indomethacin.[2] The inherent bioactivity of this core has driven extensive research, leading to the development of 5-hydroxyindole derivatives with potent anticancer, anti-inflammatory, neuroprotective, and ferroptosis-inhibiting properties.[1][4] Ethyl 5-hydroxy-2-methylindole-3-carboxylate, a common derivative, serves as a key precursor in the synthesis of diverse pharmaceutical agents, particularly those targeting neurological disorders and inflammatory pathways.[5] Its value extends beyond medicine into materials science and agriculture.[5]

Given its importance, the development of efficient, scalable, and regioselective synthetic routes to 5-hydroxyindole-3-carboxylates has been a central theme in organic chemistry for nearly a century.

Historical Perspective: Foundational Synthetic Strategies

The synthesis of substituted indoles has been a challenge that has captivated chemists since the 19th century. While several classical methods exist for general indole synthesis, the preparation of the 5-hydroxy substituted pattern required a dedicated approach.

The Cornerstone: The Nenitzescu Indole Synthesis

The most direct and historically significant method for creating 5-hydroxyindole derivatives is the Nenitzescu indole synthesis, first reported by Costin Nenițescu in 1929.[2][6] This reaction involves the condensation of a 1,4-benzoquinone with a β-amino-α,β-unsaturated carbonyl compound (an enamine), such as ethyl β-aminocrotonate, typically under acidic conditions.[6]

The accepted mechanism proceeds through several key steps:

  • Michael Addition: The enamine acts as a nucleophile, attacking the benzoquinone in a conjugate addition.

  • Nucleophilic Attack: The π-bond of the enamine attacks one of the quinone carbonyls, initiating cyclization.

  • Elimination: A molecule of water is eliminated to form the aromatic indole ring.[2]

The Nenitzescu synthesis is particularly attractive because its starting materials—quinones and enamines—are relatively inexpensive and less toxic compared to precursors like phenylhydrazines used in other methods.[7]

Nenitzescu_Mechanism General Mechanism of the Nenitzescu Indole Synthesis cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product BQ 1,4-Benzoquinone Step1 Michael Addition BQ->Step1 Enamine β-Enaminocrotonate Enamine->Step1 Step2 Intermediate Step1->Step2 C-C bond formation Step3 Nucleophilic Attack (Cyclization) Step2->Step3 Step4 Hydroquinone Intermediate Step3->Step4 Ring closure Step5 Elimination (Aromatization) Step4->Step5 - H₂O Product Ethyl 5-Hydroxyindole- 3-carboxylate Step5->Product

Caption: Key stages of the Nenitzescu indole synthesis.

Other Classical Approaches

While the Nenitzescu reaction is specific for 5-hydroxyindoles, it is important to contextualize it among other major indole syntheses.

  • Fischer Indole Synthesis (1883): Discovered by Emil Fischer, this is arguably the most famous indole synthesis. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[8][9] While versatile, it is not the most direct route for 5-hydroxyindoles, as it would require a starting material like 4-hydroxyphenylhydrazine, which can be prone to oxidation. The mechanism involves the formation of a phenylhydrazone, followed by a[10][10]-sigmatropic rearrangement.[8]

  • Leimgruber–Batcho & Reissert Syntheses: These methods are effective for producing indoles but typically start from ortho-nitrotoluenes or ortho-nitrobenzyl cyanides, respectively. They offer good control over substitution patterns but are multi-step processes.[11][12]

Evolution and Modernization of Synthesis

While historically robust, the classical Nenitzescu synthesis often suffered from low yields and the formation of polymeric side products.[10] This prompted chemists to develop more efficient and controlled variations.

Catalytic Enhancements

A significant advancement was the introduction of catalysts to improve reaction rates and yields.

  • Lewis Acid Catalysis: The use of Lewis acids like Zinc Chloride (ZnCl₂), Zinc Iodide (ZnI₂), and Calcium Iodide (CaI₂) has been shown to enhance the reaction.[10][13] The catalyst is believed to activate the enamine, facilitating the initial Michael addition and subsequent cyclization.[2][13] Recent work has demonstrated that CaI₂ is a non-toxic and effective catalyst that simplifies work-up and improves tolerance to various functional groups.[10]

  • Asymmetric Catalysis: In a major step forward for chiral drug development, chemists have developed atroposelective versions of the Nenitzescu synthesis. By using chiral Lewis acid catalysts, such as Jacobsen-type chromium(III)-salen complexes, it is now possible to synthesize axially chiral 5-hydroxyindoles with very high enantiomeric excess (up to 99% ee).[14]

Alternative Synthetic Pathways

Beyond optimizing the Nenitzescu reaction, other modern methods have emerged:

  • Reductive Cyclization of Nitroarenes: A powerful strategy involves the reductive cyclization of suitably substituted nitroaromatic compounds. For example, 2-(2-nitrophenyl) precursors can be cyclized to form the indole ring.[12] This approach is versatile and has been used to prepare N-hydroxyindoles, which can then be converted to the desired NH-indole.[12][15]

Modern_Workflow Workflow for Modern Catalytic Synthesis cluster_prep Step 1: Enamine Formation cluster_cyclo Step 2: Catalytic Cycloaddition cluster_hydrolysis Step 3: Saponification (Optional) Amine Substituted Amine Enamine_Prod Enamine Intermediate Amine->Enamine_Prod Ketoester Ethyl Acetoacetate Ketoester->Enamine_Prod Ester_Prod Ethyl 5-Hydroxyindole- 3-carboxylate Enamine_Prod->Ester_Prod Quinone 1,4-Benzoquinone Quinone->Ester_Prod Catalyst Lewis Acid Catalyst (e.g., CaI₂, ZnCl₂) Catalyst->Ester_Prod Acid_Prod 5-Hydroxyindole- 3-carboxylic Acid Ester_Prod->Acid_Prod Base Base (e.g., KOH) Base->Acid_Prod

Caption: A typical three-step workflow for modern synthesis.

Key Synthetic Protocols in Detail

The following protocols are based on modern, catalyst-driven adaptations of the Nenitzescu synthesis, which offer good yields and operational simplicity.

Protocol: Catalytic Synthesis of Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate

This protocol is adapted from a procedure utilizing a calcium iodide catalyst.[16]

Step 1: Enamine Synthesis

  • In a round-bottom flask, combine ethyl acetoacetate (3.0 mmol) and 4-methoxyphenylamine (3.0 mmol).

  • Add a catalytic amount of a suitable acid (e.g., a drop of acetic acid).

  • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of starting materials. The resulting enamine is often used directly in the next step without further purification.

Step 2: Nenitzescu Cycloaddition

  • In a separate flask, dissolve 1,4-benzoquinone (3.0 mmol) and Calcium Iodide (CaI₂, 5 mol%) in a suitable solvent such as dichloromethane (CH₂Cl₂, 10 mL).

  • Heat the solution to reflux.

  • Add the prepared enamine solution dropwise to the refluxing quinone solution over 15 minutes.

  • Continue stirring at reflux for an additional hour.

  • Cool the reaction mixture in an ice bath for 3-4 hours to allow the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold dichloromethane (10 mL).

  • The crude ethyl 5-hydroxyindole-3-carboxylate ester can be purified by recrystallization.

Protocol: Saponification to 5-Hydroxyindole-3-Carboxylic Acid

This protocol describes the hydrolysis of the ester to the corresponding carboxylic acid.[16]

  • In a suitable vessel, combine the ethyl 5-hydroxyindole-3-carboxylate derivative (0.01 mmol) with potassium hydroxide (KOH, 0.1 mmol).

  • Carefully heat the mixture to 150 °C and maintain this temperature for approximately one hour, allowing the mixture to melt and react.

  • Cool the reaction mixture to room temperature.

  • Dissolve the resulting solid in water and acidify with a suitable acid (e.g., 1M HCl) until the product precipitates.

  • Collect the solid carboxylic acid by vacuum filtration and wash with water.

  • Dry the product under vacuum.

Compound IDN-SubstituentYield (Ester)Yield (Acid)Reference
6b Benzyl-86%[16]
6c Propyl-80%[16]
6d 4-Methoxyphenyl-83%[16]
6g Cyclohexyl-93%[16]
Table 1. Representative yields for the synthesis of various N-substituted 5-hydroxy-2-methyl-1H-indole-3-carboxylic acids.[16]

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compounds. Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is typically an off-white to light brown powder with a melting point in the range of 205-209 °C.[5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characteristic. Key signals include the N-H proton (typically a broad singlet > 10 ppm), the O-H proton, aromatic protons on the benzene ring, and signals for the ethyl ester and C-2 methyl groups.[7]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carbonyl carbon of the ester (around 165-167 ppm), the C-5 carbon bearing the hydroxyl group (~152-153 ppm), and other carbons of the indole core and substituents.[16]

  • Infrared (IR) Spectroscopy: Key vibrational stretches include a broad O-H band (~3300 cm⁻¹), the N-H stretch, and a strong C=O stretch for the ester carbonyl group (~1640-1670 cm⁻¹).[16]

  • Mass Spectrometry (MS): The molecular ion peak is readily observed. The fragmentation pattern is useful for distinguishing isomers.

Spectral DataCharacteristic Signal (Ethyl 5-hydroxy-2-methyl-1-aryl-indole-3-carboxylate derivative)
¹H NMR δ ~11.8 ppm (s, 1H, COOH), ~8.9 ppm (s, 1H, OH), 6.6-7.5 ppm (m, Ar-H)
¹³C NMR δ ~167 ppm (C=O), ~153 ppm (C-OH), 103-145 ppm (Ar-C)
IR (KBr, cm⁻¹) ~3300 (O-H), ~2980 (C-H), ~1650 (C=O, ester), ~1250 (C-O)
Table 2. Summary of characteristic spectroscopic data for 5-hydroxyindole-3-carboxylic acid derivatives. Data compiled from representative examples.[16]

Conclusion and Future Outlook

The journey of 5-hydroxyindole-3-carboxylate synthesis, from its inception with the Nenitzescu reaction to today's sophisticated catalytic methods, mirrors the broader evolution of organic chemistry.[2] The initial discovery provided access to a crucial biological scaffold, and subsequent decades of research have refined this access, making it more efficient, sustainable, and versatile. The development of asymmetric variants represents a significant leap, enabling the stereocontrolled synthesis of complex chiral molecules for drug discovery.[14] As the demand for novel therapeutics grows, the 5-hydroxyindole scaffold will undoubtedly remain a focus of intense research, with future efforts likely directed towards developing even greener catalytic systems and expanding the scope of known reactions to build ever more complex and potent biological agents.

References

Click to expand
  • Nenitzescu indole synthesis. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Nenitzescu Indole Synthesis. (n.d.). SynArchive. Retrieved January 16, 2026, from [Link]

  • Teymori, A., Sedaghat, A., & Kobarfard, F. (2022). Ca-mediated Nenitzescu synthesis of 5-hydroxyindoles. Chemical Papers. Sourced from ResearchGate. [Link]

  • Littell, R., Morton, G. O., & Allen, G. R. (1969). Observations on the mechanism of the nenitzescu indole synthesis. Journal of the Chemical Society D: Chemical Communications, (19), 1144. [Link]

  • Nenitzescu Indole Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents. Sourced from a PDF document. [Link]

  • Zunzunwala, K., Kumari, S., Gaur, Y. K., Pathak, D. P., Gupta, G. D., & Sharma, K. (2025). Effects of Catalysts, Solvents, and Temperature on Nenitzescu Reaction. Current Organic Chemistry. [Link]

  • Breder, A., et al. (2023). Atroposelective Nenitzescu Indole Synthesis. Chemistry, 29(25), e202300279. [Link]

  • Wang, Y., et al. (2025). The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. Cell Death & Disease. Sourced from PMC. [Link]

  • Sferrazza, G., et al. (2022). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Molbank, 2022(3), M1428. [Link]

  • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868. [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54050-54081. [Link]

  • Chirkova, Z. V., et al. (2018). Synthesis of 3-acy1-1-hydroxy-1 H-indole-5,6-dicarbonitriles. Chemistry of Heterocyclic Compounds. Sourced from ResearchGate. [Link]

  • Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]

  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Brieflands. [Link]

  • Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. (n.d.). MOST Wiedzy. Retrieved January 16, 2026, from [Link]

  • Larsen, M., et al. (2016). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 72(43), 6895-6904. [Link]

  • Głowacka, I. E., et al. (2020). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 25(13), 3049. [Link]

  • 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • General synthetic method for NH-indoles starting from N-hydroxyindoles. (2017). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Step-by-step protocol for the Nenitzescu synthesis of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

An Application Note for Researchers and Drug Development Professionals This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate via the N...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate via the Nenitzescu indole synthesis. This reaction is a cornerstone in heterocyclic chemistry for creating 5-hydroxyindole derivatives, which are crucial structural motifs in a vast array of biochemically significant molecules, including neurotransmitters and novel anti-tumor agents.[1]

The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the synthesis.

Principle and Reaction Scheme

The Nenitzescu indole synthesis involves the condensation reaction between a 1,4-benzoquinone and a β-aminocrotonic ester (an enamine).[2] The classic reaction yields a 1H-indole. To achieve N-alkylation, as required for the target molecule, an N-substituted enamine is necessary. This protocol is therefore divided into two primary stages:

  • Synthesis of the Enamine Intermediate: Preparation of Ethyl 3-(ethylamino)but-2-enoate from ethyl acetoacetate and ethylamine.

  • Nenitzescu Cyclization: The reaction of the synthesized enamine with 1,4-benzoquinone to form the target indole.

Overall Reaction:

Reaction Mechanism

The mechanism of the Nenitzescu synthesis is a well-studied process that proceeds through several key steps. It begins with a Michael addition of the electron-rich enamine to the benzoquinone, followed by an intramolecular nucleophilic attack and subsequent aromatization via an elimination/oxidation sequence to yield the stable 5-hydroxyindole core.[1]

G cluster_reactants Reactants cluster_intermediates Key Intermediates R1 1,4-Benzoquinone I1 Michael Adduct (Hydroquinone form) R1->I1 1. Michael Addition R2 Ethyl 3-(ethylamino)but-2-enoate (Enamine) R2->I1 I2 Quinone Intermediate I1->I2 2. Oxidation I3 Cyclized Carbinolamine I2->I3 3. Intramolecular Nucleophilic Attack (Cyclization) P Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (Final Product) I3->P 4. Elimination (H₂O) & Aromatization

Caption: Generalized mechanism of the Nenitzescu indole synthesis.

Materials and Equipment

ReagentCAS No.Molar Mass ( g/mol )Recommended PurityNotes
Ethyl acetoacetate141-97-9130.14≥99%
Ethylamine (70 wt. % in H₂O)75-04-745.08Handle in a fume hood.
1,4-Benzoquinone106-51-4108.09≥98%Toxic, irritant. Handle with care.
Toluene108-88-392.14Anhydrous
Ethyl Acetate141-78-688.11ACS GradeUsed for reaction and chromatography.
Hexanes110-54-386.18ACS GradeUsed for chromatography.
Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousDrying agent.
Silica Gel7631-86-960.08230-400 meshFor column chromatography.
  • Round-bottom flasks (various sizes)

  • Reflux condenser and Dean-Stark trap

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Ice bath

  • Analytical balance

Experimental Workflow

G start Start prep_enamine Part A: Prepare Enamine (Ethyl 3-(ethylamino)but-2-enoate) start->prep_enamine nenitzescu Part B: Nenitzescu Cyclization prep_enamine->nenitzescu Use directly workup Aqueous Workup & Extraction nenitzescu->workup dry_concentrate Dry & Concentrate Crude Product workup->dry_concentrate purify Part C: Purification (Column Chromatography) dry_concentrate->purify characterize Characterization (NMR, MS, MP) purify->characterize end End Product characterize->end

Caption: Overall experimental workflow for the synthesis.

Step-by-Step Protocol

Causality: This initial step creates the essential N-ethylated enamine nucleophile. The use of a Dean-Stark trap is critical to remove water formed during the condensation, driving the equilibrium towards the product according to Le Châtelier's principle.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add ethyl acetoacetate (13.0 g, 100 mmol) and toluene (100 mL).

  • Reagent Addition: Add ethylamine (70 wt. % in H₂O, 7.1 g, 110 mmol) to the flask.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 3-4 hours or until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. The toluene solution now contains the desired enamine, Ethyl 3-(ethylamino)but-2-enoate. This solution is typically used directly in the next step without purification.

Causality: The reaction is performed at room temperature in a polar solvent, which has been shown to be effective for the synthesis.[1] A slight excess of the enamine is used to ensure the complete consumption of the more valuable benzoquinone.[1] The slow, dropwise addition of the enamine prevents localized high concentrations, minimizing potential side reactions and polymerization of the quinone.

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,4-benzoquinone (9.72 g, 90 mmol) in 150 mL of ethyl acetate. Stir until all the solid has dissolved.

  • Enamine Addition: Transfer the toluene solution of Ethyl 3-(ethylamino)but-2-enoate (approx. 100 mmol) from Part A into the dropping funnel.

  • Reaction: Add the enamine solution dropwise to the stirred benzoquinone solution over a period of 60-90 minutes at room temperature. The mixture will darken in color. After the addition is complete, allow the reaction to stir at room temperature for 24-48 hours.

  • Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the benzoquinone spot indicates reaction progression.

Causality: An aqueous wash removes water-soluble impurities. Column chromatography is a standard and effective method for separating the desired indole product from unreacted starting materials and non-polar byproducts. The choice of a hexanes/ethyl acetate gradient allows for a clean separation based on polarity.

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvents.

  • Extraction: Dissolve the residue in ethyl acetate (200 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude product as a dark solid.

  • Column Chromatography:

    • Prepare a silica gel column using a slurry packing method with hexanes.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column.

    • Elute the column with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 30% ethyl acetate).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure. The final product, Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, should be obtained as a crystalline solid. Dry the product under vacuum.

Data and Expected Results

ParameterValue
Reactants
1,4-Benzoquinone9.72 g (90.0 mmol)
Ethyl 3-(ethylamino)but-2-enoate~100 mmol (from 100 mmol Ethyl Acetoacetate)
Molar Ratio (Quinone:Enamine) ~1 : 1.1
Reaction Time 24 - 48 hours
Temperature Room Temperature (~20-25 °C)
Expected Yield 30-50% (literature yields for Nenitzescu reactions can be moderate[3][4])
Appearance Off-white to light brown crystalline solid
Characterization
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): ~8.0 (s, 1H, OH), 7.1-7.3 (m, 2H, Ar-H), 6.9 (m, 1H, Ar-H), 4.3 (q, 2H, OCH₂CH₃), 4.1 (q, 2H, NCH₂CH₃), 2.7 (s, 3H, C₂-CH₃), 1.4 (t, 3H, OCH₂CH₃), 1.3 (t, 3H, NCH₂CH₃).
Mass Spec (ESI+) Predicted m/z for C₁₄H₁₇NO₃ [M+H]⁺: 248.12

Safety Precautions

  • 1,4-Benzoquinone: Highly toxic upon inhalation and skin contact. It is also a severe eye irritant. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethylamine: Corrosive and flammable. It has a strong, unpleasant odor. Handle exclusively in a fume hood.

  • Solvents: Toluene, hexanes, and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

References

  • Nenitzescu indole synthesis - Wikipedia . Wikipedia. [Link]

  • Atroposelective Nenitzescu Indole Synthesis . RWTH Publications. [Link]

  • Nenitzescu Indole Synthesis . SynArchive. [Link]

  • Nenitzescu Indole Synthesis . Cambridge University Press. [Link]

  • Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters . MDPI. [Link]

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  • SYNTHESIS AND FUNCTIONALIZATION OF INDOLE SKELETON COMPOUNDS VIA NITROSOARENE-ALKYNE CYCLOADDITIONS. Insubria.
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  • Nenitzescu 5‐Hydroxyindole Synthesis . ResearchGate. [Link]

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Application

Application Notes: Fischer Indole Synthesis for N-Substituted 5-Hydroxyindole-3-Carboxylates

Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] This guide provides a comprehensive technical overview and detai...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of N-substituted 5-hydroxyindole-3-carboxylates via the classic Fischer indole synthesis.[3] We delve into the mechanistic intricacies, strategic considerations for precursor selection, catalyst choice, and step-by-step experimental procedures. Furthermore, this document offers practical insights into troubleshooting common issues and optimizing reaction conditions to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Significance of Functionalized Indoles

N-substituted 5-hydroxyindole-3-carboxylates are highly valuable structural motifs. The N-substitution provides a vector for modulating pharmacological properties, the 5-hydroxy group is a key feature in biologically active molecules like serotonin, and the 3-carboxylate group serves as a versatile synthetic handle for further molecular elaboration.[4] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a powerful and widely adopted method for constructing the indole ring system due to its reliability and tolerance of a wide range of functional groups.[1][3] This reaction facilitates the cyclization of an arylhydrazone, formed from an N-substituted arylhydrazine and a carbonyl compound, under acidic conditions to yield the indole core.[5]

Mechanistic Deep Dive: The Chemical Cascade

Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The Fischer indole synthesis is not a simple condensation but a sophisticated cascade involving tautomerization and sigmatropic rearrangement.[3][5]

The key steps are:

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of a substituted phenylhydrazine with a β-keto-ester (e.g., ethyl acetoacetate) to form the corresponding phenylhydrazone.[5]

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial for enabling the subsequent rearrangement.[3][6]

  • [3][3]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes the key bond-forming event: a[3][3]-sigmatropic rearrangement.[7] This concerted pericyclic reaction breaks the weak N-N bond and forms a new C-C bond, which is often the rate-determining step.[6][8]

  • Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes. The nucleophilic enamine then attacks the imine, forming a cyclic aminal.[3]

  • Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of the energetically favorable aromatic indole ring.[6]

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis Start N-Substituted 4-Hydroxyphenylhydrazine + β-Keto-ester Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Condensation (-H₂O) Enamine Enamine Tautomer (Ene-hydrazine) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H⁺ Catalyst Diimine Di-imine Intermediate Rearrangement->Diimine C-C Bond Formation Aminal Cyclic Aminal Diimine->Aminal Aromatization & Intramolecular Cyclization Indole N-Substituted 5-Hydroxyindole-3-carboxylate Aminal->Indole Elimination (-NH₃) Workflow Figure 2: Experimental Workflow start Start: Combine Reactants hydrazone_formation Step 1: Hydrazone Formation (React Hydrazine + Keto-ester in Acetic Acid, 80°C) start->hydrazone_formation cyclization Step 2: Fischer Cyclization (Add PPA, Heat to 110°C) hydrazone_formation->cyclization One-pot workup Step 3: Reaction Work-up (Quench with Ice, Neutralize with NaHCO₃) cyclization->workup extraction Step 4: Extraction (Extract with Ethyl Acetate) workup->extraction purification Step 5: Purification (Column Chromatography) extraction->purification characterization Step 6: Characterization (NMR, MS, IR) purification->characterization end_product Final Product characterization->end_product

Figure 2: Experimental Workflow
  • Hydrazone Formation:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 1-(4-hydroxyphenyl)-1-phenylhydrazine (1.0 eq).

    • Add glacial acetic acid (approx. 5 mL per gram of hydrazine).

    • Add ethyl acetoacetate (1.1 eq) dropwise to the stirred solution.

    • Heat the reaction mixture to 80°C for 1 hour. Monitor the formation of the hydrazone by Thin Layer Chromatography (TLC). The hydrazone intermediate is often not isolated. [5]

  • Fischer Indole Cyclization:

    • After confirming hydrazone formation, cool the mixture slightly (to ~60°C).

    • Carefully add Polyphosphoric Acid (PPA) in portions (approx. 10g per gram of hydrazine). Caution: The addition is exothermic and the mixture will become very viscous. Ensure stirring is vigorous.

    • Heat the reaction mixture to 100-120°C for 2-4 hours. [9]The color will typically darken to a deep brown or purple. Monitor the reaction by TLC until the hydrazone spot has been consumed.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the viscous mixture onto a large beaker of crushed ice (~200 g) with constant stirring.

    • The product may precipitate as a solid. Allow the ice to melt completely.

    • Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel. [10][11] * A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30% EtOAc/Hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the pure N-substituted 5-hydroxyindole-3-carboxylate.

Characterization

The final product should be characterized using standard spectroscopic methods:

  • ¹H and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight. [12]* Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H stretch of the phenol, C=O stretch of the ester).

  • UV-Vis Spectroscopy: Indoles and hydroxyindoles have characteristic absorbance spectra. [13][14]

Troubleshooting and Optimization

Problem / ObservationPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete hydrazone formation. 2. Hydrazine instability. 3. Insufficiently strong acid or low temperature for cyclization. [15] 4. N-N bond cleavage as a side reaction. [16]1. Increase reaction time/temp for hydrazone formation; add a catalytic amount of acid if not already present. 2. Use fresh or purified arylhydrazine. [10] 3. Switch to a stronger catalyst (e.g., from ZnCl₂ to PPA) or increase the reaction temperature. [15] 4. This can be substrate-dependent; sometimes a milder catalyst can favor the desired rearrangement. [16]
Formation of Multiple Products 1. Use of an unsymmetrical ketone (not applicable for ethyl acetoacetate). 2. Side reactions like Friedel-Crafts type reactions or polymerization.1. N/A for this specific synthesis. 2. Carefully control the reaction temperature; do not overheat. Ensure high purity of starting materials. [10]
Difficult Purification 1. Product is sensitive to acidic silica gel. 2. Streaking or poor separation on the column. [17]1. Neutralize the silica gel by pre-treating it with a triethylamine/eluent mixture. [10] 2. Optimize the eluent system. Adding a small amount (~0.5%) of a polar solvent like methanol or a base like triethylamine to the eluent can improve peak shape. [10]Consider recrystallization as an alternative. [18]

Conclusion

The Fischer indole synthesis is a robust and versatile method for preparing N-substituted 5-hydroxyindole-3-carboxylates. A thorough understanding of the mechanism, rational selection of precursors and catalysts, and careful control over reaction conditions are essential for success. The protocols and troubleshooting guide provided herein serve as a solid foundation for researchers to reliably synthesize these valuable compounds for applications in drug discovery and materials science.

References

  • Wikipedia. Japp–Klingemann reaction. Available at: [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available at: [Link]

  • Wikipedia. Fischer indole synthesis. Available at: [Link]

  • chemeurope.com. Japp-Klingemann reaction. Available at: [Link]

  • Shaabani, A., Soleimani, E., & Maleki, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2497. Available at: [Link]

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  • Amer, F. A., Hammouda, M., & El-Ahl, A. S. (1983). The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl. Zeitschrift für Naturforschung B, 38(7), 844-847. Available at: [Link]

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  • Reddit. [Named Reaction #5]: Fischer Indole Synthesis. Available at: [Link]

  • Kundu, S., & Chattopadhyay, N. (2004). Luminescence behaviour of 5-hydroxyindole in different environments. Journal of photochemistry and photobiology. B, Biology, 74(2-3), 85–92. Available at: [Link]

  • Reddit. Problems with Fischer indole synthesis. Available at: [Link]

  • MDPI. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Available at: [Link]

  • Indian Academy of Sciences. Photophysical properties of 5-hydroxyindole (5HI): Laser flash photolysis study. Available at: [Link]

  • National Institutes of Health. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Available at: [Link]

  • ResearchGate. Absorption spectra of indole and 5-hydroxyindole in the gas phase... Available at: [Link]

  • ResearchGate. (PDF) Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Available at: [Link]

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Method

High-Resolution Analysis and Purification of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate using UPLC and Preparative HPLC

Senior Application Scientist, Advanced Chromatography Division Introduction Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a functionalized indole derivative with potential applications in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist, Advanced Chromatography Division

Introduction

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a functionalized indole derivative with potential applications in medicinal chemistry and drug development.[1][2] The indole scaffold is a privileged structure in numerous natural products and synthetic pharmaceuticals.[3][4] Accurate analysis and efficient purification of such target molecules are critical for downstream applications, including structural elucidation, potency assays, and formulation development. This application note presents robust Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) methods for the high-resolution analysis and scalable purification of this specific indole carboxylate.

The developed UPLC method is optimized for speed and resolution, making it ideal for reaction monitoring, purity assessment, and quality control. The preparative HPLC method is designed for efficient isolation of the target compound from complex crude reaction mixtures, with a focus on maximizing purity and yield. The principles of method scaling from analytical to preparative chromatography are also discussed, providing a seamless workflow for researchers.[5][6][7]

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective chromatographic methods.[8] Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (Molecular Formula: C14H17NO3, Molecular Weight: 247.29 g/mol ) is a moderately polar compound.[1] The presence of the hydroxyl group and the ester functionality influences its solubility and retention behavior in reversed-phase chromatography. The indole ring system possesses a characteristic UV absorbance, which is crucial for detection. Indole and its derivatives typically exhibit strong absorbance in the UV region, with maxima often observed around 270-290 nm.[9][10][11][12]

Part 1: High-Throughput Analysis using UPLC

Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2 µm particle columns to achieve significantly higher efficiency, resolution, and speed compared to traditional HPLC.[13][14][15] This makes it an invaluable tool for rapid analysis of reaction progress and final product purity.

Causality in Method Development

The selection of a C18 stationary phase is based on the hydrophobic nature of the indole ring, which provides a primary mechanism for retention in reversed-phase chromatography. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The addition of a small amount of acid (formic acid) to the mobile phase is critical for a few reasons:

  • Improved Peak Shape: For ionizable compounds, pH control is essential to ensure a consistent charge state and prevent peak tailing.[16]

  • Enhanced Retention: For some compounds, a slightly acidic mobile phase can increase retention on C18 columns.

  • MS Compatibility: Formic acid is a volatile modifier, making the method compatible with mass spectrometry for peak identification if required.[17][18][19]

UPLC Analytical Protocol

This protocol is designed for rapid purity assessment and impurity profiling.

Instrumentation and Consumables

ParameterSpecification
UPLC System A system capable of operating at high pressures (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)
Column Reversed-phase C18, ≤ 2.1 mm I.D., ≤ 50 mm length, ≤ 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Sample Diluent 50:50 (v/v) Acetonitrile:Water
Detection UV-Vis or Photodiode Array (PDA) Detector

Step-by-Step Experimental Workflow

  • System Preparation:

    • Purge the system with the mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the sample diluent at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Prepare a working solution of approximately 50 µg/mL by diluting the stock solution with the sample diluent.

  • Chromatographic Conditions:

ParameterValue
Flow Rate 0.5 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Detection Wavelength 280 nm
Gradient Program Time (min)
0.0
3.0
3.5
3.6
5.0
  • Data Acquisition and Analysis:

    • Acquire the chromatogram for 5 minutes.

    • Integrate the peaks and determine the purity of the target compound by calculating the area percentage.

UPLC Analysis Workflow

UPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis System_Prep System & Column Equilibration Injection Inject Sample (2 µL) System_Prep->Injection Sample_Prep Sample Dissolution & Filtration Sample_Prep->Injection Gradient_Elution Gradient Elution (5 min) Injection->Gradient_Elution Detection UV Detection (280 nm) Gradient_Elution->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Purity_Assessment Peak Integration & Purity Calculation Data_Acquisition->Purity_Assessment

Caption: UPLC analytical workflow from preparation to data analysis.

Part 2: Scalable Purification using Preparative HPLC

The goal of preparative HPLC is to isolate a target compound with high purity and yield.[6][20] A key strategy for efficient preparative chromatography is to first develop a robust analytical method and then scale it up.[5][7] This approach minimizes the consumption of sample and solvent during method development.[5][7]

Scaling from Analytical to Preparative HPLC

The principle of scaling up involves maintaining the same linear velocity of the mobile phase and adjusting the flow rate and injection volume proportionally to the change in column cross-sectional area. The gradient time is also adjusted to maintain a constant number of column volumes.

Key Scaling Formula:

  • Flow Rate (F₂): F₂ = F₁ × (d₂² / d₁²)

    • Where F is the flow rate and d is the column internal diameter.

  • Injection Volume (V₂): V₂ = V₁ × (d₂² * L₂) / (d₁² * L₁)

    • Where V is the injection volume and L is the column length.

  • Gradient Time (t₂): t₂ = t₁ × (d₂² * L₁) / (d₁² * L₂)

    • This formula is simplified when column lengths are the same: t₂ = t₁

Preparative HPLC Protocol

This protocol is designed for the purification of multi-milligram to gram quantities of the target compound.

Instrumentation and Consumables

ParameterSpecification
Preparative HPLC System A system with a high-pressure binary pump, autosampler/manual injector, and a fraction collector.
Column Reversed-phase C18, ≥ 19 mm I.D., ≥ 150 mm length, 5-10 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Sample Solvent A solvent that ensures complete dissolution of the crude material, ideally with a high concentration of mobile phase A.
Detection UV-Vis Detector with a preparative flow cell

Step-by-Step Experimental Workflow

  • System Preparation:

    • Thoroughly purge the preparative pump with both mobile phases.

    • Equilibrate the preparative column with the initial mobile phase composition for at least 5-10 column volumes.

  • Crude Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, followed by dilution with the initial mobile phase).

    • Ensure the sample is fully dissolved. If not, sonication may be required.

    • Filter the crude sample solution to remove any insoluble material.

  • Chromatographic Conditions (Scaled from Analytical Method):

ParameterAnalytical (4.6 mm ID)Preparative (21.2 mm ID)
Flow Rate 1.0 mL/min~21.2 mL/min
Injection Volume 10 µLLoad determined by loading study
Column Temperature AmbientAmbient
Detection Wavelength 280 nm280 nm
Gradient Program Time (min)%B
0.030
15.070
16.095
18.095
18.130
20.030
  • Fraction Collection and Analysis:

    • Set the fraction collector to trigger collection based on the UV signal threshold.

    • Collect the fractions corresponding to the target peak.

    • Analyze the purity of the collected fractions using the developed UPLC analytical method.

    • Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation).

Preparative HPLC Purification Workflow

Prep_HPLC_Workflow Crude_Sample Crude Sample Preparation Loading_Study Determine Max Column Loading Crude_Sample->Loading_Study Prep_Run Preparative HPLC Run Loading_Study->Prep_Run Fraction_Collection Fraction Collection (UV-Triggered) Prep_Run->Fraction_Collection Purity_Analysis Fraction Purity Analysis (UPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Compound Pure Compound Solvent_Removal->Pure_Compound

Caption: Workflow for preparative HPLC purification and isolation.

The UPLC and preparative HPLC methods detailed in this application note provide a comprehensive workflow for the rapid analysis and efficient purification of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. The UPLC method offers high throughput and resolution for purity assessments, while the preparative HPLC method, developed through systematic scaling, allows for the isolation of the target compound in high purity and yield. These methods are robust and can be readily adapted for other similar indole derivatives, serving as a valuable resource for researchers in drug discovery and development.

References

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Application

Using Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate as a building block in organic synthesis

An In-Depth Guide to a Versatile Heterocyclic Scaffold Application Notes and Protocols for Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate Prepared by a Senior Application Scientist, this document provides resea...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to a Versatile Heterocyclic Scaffold

Application Notes and Protocols for Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Prepared by a Senior Application Scientist, this document provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to the synthetic utility of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. This versatile building block, possessing multiple reactive sites, serves as a valuable starting material for the synthesis of a diverse array of functionalized indole derivatives with significant potential in pharmaceutical and materials science.[1]

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[2] This specific derivative, characterized by a phenolic hydroxyl group, an N-ethyl substituent, and an ethyl ester, offers a rich chemical landscape for targeted modifications. Its strategic functionalization allows for the fine-tuning of physicochemical properties and biological activities, making it an attractive precursor for developing novel therapeutic agents, particularly inhibitors of enzymes like 5-lipoxygenase (5-LO) involved in inflammatory pathways.[3][4]

This guide moves beyond simple procedural lists, delving into the causality behind experimental choices to empower researchers with a deeper understanding of the molecule's reactivity. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative sources.

Strategic Overview of Reactivity

The synthetic potential of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate stems from three primary reactive zones, each allowing for distinct chemical transformations. Understanding these zones is critical for planning efficient and regioselective synthetic routes.

  • The 5-Hydroxy Group: A nucleophilic phenol and a powerful ortho-, para-directing activating group for the benzene ring.

  • The C3-Ethyl Ester: A versatile handle for conversion into other functional groups such as carboxylic acids, amides, and alcohols.

  • The Aromatic Core (C4/C6 Positions): Activated sites for electrophilic aromatic substitution, enabling the introduction of a wide range of substituents.

G cluster_molecule Key Reactive Zones cluster_reactions Synthetic Transformations mol Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate OH_Reactions O-Alkylation & O-Acylation mol->OH_Reactions  5-Hydroxy Group Zone 1 Ester_Mod Hydrolysis, Amidation, Reduction mol->Ester_Mod  C3-Ethyl Ester   Zone 2 EAS_Reactions Halogenation, Nitration, Friedel-Crafts mol->EAS_Reactions C4/C6 Positions Zone 3

Caption: Key reactive zones on the indole scaffold.

Reactions at the 5-Hydroxy Group: Modulating Polarity and Function

Application Insight: The phenolic hydroxyl group is arguably the most versatile handle on the molecule. Its alkylation or acylation is a primary strategy for altering lipophilicity, aqueous solubility, and hydrogen bonding capacity. This is a common tactic in medicinal chemistry to improve pharmacokinetic profiles or to introduce specific functionalities for targeted biological interactions. For instance, converting the phenol to an ether can block metabolic oxidation and enhance cell membrane permeability.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol details the formation of an ether linkage at the C5 position, a robust method for introducing alkyl or substituted alkyl chains.

Principle: The reaction proceeds in two stages: deprotonation of the weakly acidic phenol with a moderate base to form a potent nucleophile (phenoxide), followed by an SN2 reaction with an electrophilic alkyl halide.

Workflow Diagram:

Caption: Workflow for O-Alkylation of the 5-hydroxyindole.

Detailed Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (1.0 eq).

  • Solvent & Base: Add anhydrous dimethylformamide (DMF, approx. 0.1 M concentration) followed by anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

    • Causality: DMF is an ideal polar aprotic solvent; it dissolves the reactants and the intermediate phenoxide salt without participating in the reaction. K₂CO₃ is a sufficiently strong base to deprotonate the phenol but is mild enough to avoid side reactions like ester hydrolysis.

  • Electrophile Addition: Add the desired alkyl halide (R-X, 1.1-1.5 eq) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure O-alkylated product.

ParameterRecommended SpecificationPurpose
Base K₂CO₃, Cs₂CO₃Deprotonation of phenol
Solvent DMF, AcetonitrilePolar aprotic medium
Electrophile Alkyl bromides or iodidesProvides the alkyl group (R)
Stoichiometry Base (2-3 eq), R-X (1.1-1.5 eq)Drives reaction to completion
Temperature 60-80 °COvercomes activation energy

Electrophilic Aromatic Substitution: Functionalizing the Benzene Core

Application Insight: The C5-hydroxyl group is a potent activating group that directs electrophilic aromatic substitution (EAS) to the C4 and C6 positions.[5] This allows for the introduction of substituents directly onto the indole's benzene ring, a key strategy for building molecular complexity and exploring structure-activity relationships (SAR). Halogenation, for example, introduces a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Protocol 2: Regioselective Bromination

This protocol describes the monobromination of the activated benzene ring using N-Bromosuccinimide (NBS).

Principle: The reaction follows the classical EAS mechanism. The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic bromine species generated from NBS. The resulting cationic intermediate (arenium ion) is stabilized by the hydroxyl group, and subsequent deprotonation restores aromaticity.[6]

Detailed Methodology:

  • Setup: Dissolve Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

    • Causality: The reaction is highly exothermic due to the activated nature of the ring. Cooling helps to control the reaction rate and prevent potential side reactions or di-substitution.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

    • Causality: NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂. Adding it slowly maintains control over the reaction.

  • Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract with DCM.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, often a mixture of C4 and C6 isomers, can be purified and separated by flash column chromatography.

ParameterRecommended SpecificationPurpose
Brominating Agent N-Bromosuccinimide (NBS)Provides electrophilic bromine
Solvent Dichloromethane (DCM), AcetonitrileInert reaction medium
Stoichiometry NBS (1.0-1.1 eq)Favors mono-bromination
Temperature 0 °C to Room Temp.Controls reaction rate and selectivity

Modification of the C3-Ethyl Ester: A Gateway to Diverse Functionalities

Application Insight: The ethyl ester at the C3 position is a robust and highly versatile functional group. Its primary transformation is hydrolysis (saponification) to the corresponding carboxylic acid. This acid is a critical intermediate for forming amides via coupling with amines, a cornerstone reaction in the synthesis of pharmaceuticals.[7] The ester can also be reduced to a primary alcohol, further expanding the synthetic possibilities.

Protocol 3: Saponification to the Carboxylic Acid

This protocol details the base-mediated hydrolysis of the ethyl ester.

Principle: The reaction is a nucleophilic acyl substitution where a hydroxide ion attacks the electrophilic ester carbonyl. The tetrahedral intermediate collapses to form a carboxylate salt, which is subsequently protonated during an acidic work-up to yield the final carboxylic acid.

Detailed Methodology:

  • Setup: Dissolve the indole ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

    • Causality: A mixed solvent system is necessary to ensure the solubility of both the organic substrate and the inorganic base.

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-5.0 eq) to the solution.

    • Causality: LiOH is a strong base effective for ester hydrolysis. Using it in excess ensures the reaction goes to completion.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-6 hours).

  • Work-up (Acidification): Cool the mixture in an ice bath and carefully acidify to pH ~2-3 by adding 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid product should form.

    • Critical Step: Protonation of the carboxylate salt is essential to generate the neutral carboxylic acid, which is less soluble in the aqueous medium and can be isolated.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Drying: Dry the isolated solid under vacuum to obtain the pure carboxylic acid, which can often be used in the next step without further purification.

ParameterRecommended SpecificationPurpose
Base LiOH, NaOHHydrolyzing agent
Solvent THF/H₂O, Ethanol/H₂OCo-solvent system for reactants
Stoichiometry Base (2-5 eq)Drives hydrolysis to completion
Work-up 1M HClProtonation of the carboxylate

References

  • Urea Derivative Catalyzed Enantioselective Hydroxyalkylation of Hydroxyindoles with Isatins. PubMed Central. Available at: [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PubMed Central. Available at: [Link]

  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • (PDF) Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. ResearchGate. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Institutes of Health. Available at: [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Synthesis of novel 5‐hydroxy‐3‐alkoxy‐ and 5‐hydroxy‐3‐alkylthioindole‐2‐carboxamides. Sci-Hub. Available at: [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. PubChem. Available at: [Link]

  • The Role of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. PubMed. Available at: [Link]

  • Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. ResearchGate. Available at: [Link]

  • Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters. ACS Publications. Available at: [Link]

  • Strategies for Indole carboxylate synthesis. ResearchGate. Available at: [Link]

  • 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. PubChem. Available at: [Link]

  • Indole-Containing Metal Complexes and Their Medicinal Applications. MDPI. Available at: [Link]

  • Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate. PubChem. Available at: [Link]

  • in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]

  • Electrophilic Aromatic Substitution of a BN Indole. National Institutes of Health. Available at: [Link]

  • ChemInform Abstract: Electrophilic Substitution Reactions of Indoles. ResearchGate. Available at: [Link]

  • Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH. Available at: [Link]

  • Methyl indole-3-carboxylate. PubChem. Available at: [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

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Method

Strategic Derivatization of the 5-Hydroxy Group on Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate: Protocols and Mechanistic Rationale

An Application Guide for Medicinal Chemists Authored by: A Senior Application Scientist Abstract The 5-hydroxyindole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmacolog...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Authored by: A Senior Application Scientist

Abstract

The 5-hydroxyindole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmacologically active agents, including the neurotransmitter serotonin and various anti-inflammatory drugs.[1][2] The phenolic hydroxyl group at the C5-position is a prime target for chemical modification, offering a versatile handle to modulate a compound's physicochemical and pharmacokinetic properties. This technical note provides detailed protocols and the underlying scientific rationale for the derivatization of the 5-hydroxy group on a model substrate, Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. We will explore two robust and widely applicable synthetic strategies: O-alkylation via the Williamson ether synthesis and O-acylation for ester formation. These methodologies are presented to empower researchers in drug discovery to generate compound libraries for structure-activity relationship (SAR) studies and the development of novel therapeutics.

Introduction: The Strategic Importance of the C5-Hydroxy Group

The indole nucleus is a privileged structure in drug design, renowned for its diverse biological activities.[3][4] Specifically, the 5-hydroxy substitution is critical for the biological function of many endogenous and synthetic molecules. Modifying this group allows for the fine-tuning of key drug-like properties:

  • Lipophilicity: Converting the polar hydroxyl group into an ether or ester can significantly increase a molecule's lipophilicity, potentially enhancing membrane permeability and oral absorption.

  • Metabolic Stability: The phenolic hydroxyl is susceptible to phase II metabolism (glucuronidation or sulfation). Masking this group can block these metabolic pathways, thereby increasing the compound's half-life.

  • Receptor Interaction: The C5-substituent can engage in new hydrogen bonds or van der Waals interactions within a target's binding pocket, leading to enhanced potency or selectivity.

  • Prodrug Strategy: Ester derivatives can be designed as prodrugs, which remain inactive until hydrolyzed by endogenous esterases to release the active 5-hydroxyindole parent drug at the site of action.

The target molecule for this guide, Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, serves as an excellent and representative scaffold for these transformations.

Core Chemistry: Activating the Phenolic Hydroxyl

The 5-hydroxy group on the indole ring behaves as a typical phenol. It is weakly acidic, with a pKa generally in the range of 9-10. Direct reaction with electrophiles is often slow. Therefore, the cornerstone of its derivatization is the initial deprotonation by a suitable base to form the corresponding phenoxide ion. This phenoxide is a significantly more potent nucleophile, readily reacting with a range of electrophiles to form stable ethers and esters. The choice of base and reaction conditions is critical and dictates the success of the transformation.

Protocol I: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly reliable method for forming ethers, proceeding via an SN2 mechanism between a nucleophilic alkoxide (in this case, our phenoxide) and an alkyl halide or other electrophile with a good leaving group.[5][6]

Mechanistic Rationale & Component Selection
  • The Base: A critical choice for irreversible and clean deprotonation is a strong, non-nucleophilic base like sodium hydride (NaH). NaH deprotonates the phenol to form the sodium phenoxide and hydrogen gas, driving the equilibrium forward.[7] For substrates sensitive to harsh conditions, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective, particularly in polar aprotic solvents.[7]

  • The Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal.[7][8] They effectively solvate the counter-ion (e.g., Na⁺) while leaving the phenoxide nucleophile relatively "bare" and highly reactive, thus accelerating the SN2 reaction.

  • The Electrophile: The alkylating agent should be a good SN2 substrate. Primary alkyl halides (e.g., ethyl iodide, benzyl bromide) are optimal.[5] Secondary halides may give competing elimination (E2) byproducts, while tertiary halides will almost exclusively yield elimination products.[6]

Workflow for O-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_A Dry Glassware under N2 prep_B Dissolve Indole in Anhydrous DMF prep_A->prep_B react_A Add Base (e.g., NaH) at 0°C prep_B->react_A react_B Stir for 30 min (Phenoxide Formation) react_A->react_B react_C Add Alkyl Halide (R-X) Dropwise react_B->react_C react_D Warm to RT & Stir (Monitor by TLC/LCMS) react_C->react_D workup_A Quench with H2O react_D->workup_A workup_B Extract with Ethyl Acetate workup_A->workup_B workup_C Wash with Brine & Dry (Na2SO4) workup_B->workup_C workup_D Purify by Column Chromatography workup_C->workup_D final_product Isolated 5-O-Alkyl Indole Derivative workup_D->final_product

Caption: General workflow for the O-alkylation of the 5-hydroxyindole.

Detailed Experimental Protocol: Synthesis of Ethyl 1-ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylate
  • Preparation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) and stir until all solid has dissolved. Cool the solution to 0°C using an ice bath.

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Effervescence (H₂ gas) will be observed. Allow the mixture to stir at 0°C for 30 minutes.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring for the consumption of starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl solution at 0°C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Tabulated Reaction Parameters
Alkylating Agent (R-X)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Methyl IodideNaH (1.2)DMFRT2-485-95%
Ethyl BromideNaH (1.2)DMFRT3-580-90%
Benzyl BromideK₂CO₃ (2.0)MeCN606-875-85%
Propargyl BromideCs₂CO₃ (1.5)DMFRT4-680-90%

Protocol II: O-Acylation via Schotten-Baumann Conditions

Esterification of phenols is efficiently achieved using highly reactive acylating agents like acyl chlorides or anhydrides. The Schotten-Baumann reaction provides a robust set of conditions for this transformation, typically involving a base to neutralize the acidic byproduct (e.g., HCl).[9][10]

Mechanistic Rationale & Component Selection
  • The Acylating Agent: Acyl chlorides (RCOCl) are the most common and reactive agents. Acid anhydrides [(RCO)₂O] are also effective and are a good alternative when the corresponding acyl chloride is unstable.

  • The Base: The choice of base defines the reaction variant.

    • Aqueous NaOH: In the classic Schotten-Baumann method, an aqueous solution of NaOH is used in a two-phase system with an organic solvent. The base deprotonates the phenol at the interface and neutralizes the HCl formed.[9]

    • Organic Amines: Tertiary amines like triethylamine (TEA) or pyridine are commonly used in a single organic phase. They act as acid scavengers. Pyridine can also serve as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction.[11][12]

  • The Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are common choices for reactions using organic bases.

Mechanism of O-Acylation

Caption: Simplified mechanism for base-mediated O-acylation.

Detailed Experimental Protocol: Synthesis of Ethyl 5-(acetoxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate
  • Preparation: To a round-bottom flask, add Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (1.0 eq) and dissolve it in dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add triethylamine (TEA, 1.5 eq). Cool the solution to 0°C in an ice bath.

  • Acylation: Add acetyl chloride (1.2 eq) dropwise. A precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature. Stir for 1-3 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM.

  • Washing: Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), water, saturated aqueous NaHCO₃ solution, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent use. If necessary, it can be purified by recrystallization or a short plug of silica gel.

Tabulated Reaction Parameters
Acylating AgentBase (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Acetyl ChlorideTEA (1.5)DCM0 to RT1-3>95%
Benzoyl ChloridePyridine (2.0)Pyridine0 to RT2-490-98%
Acetic AnhydridePyridine (2.0)DCMRT4-685-95%
Ethyl ChloroformateTEA (1.5)THF0 to RT2-4>95%

Analytical Characterization of Derivatives

Confirmation of successful derivatization is straightforward using standard analytical techniques.

  • ¹H NMR: The most telling evidence is the disappearance of the broad singlet corresponding to the phenolic -OH proton (typically > 8.0 ppm in DMSO-d₆). Concurrently, new signals characteristic of the added moiety will appear. For a methoxy ether, a sharp singlet around 3.8-4.0 ppm (for the -OCH₃) is expected. For an acetate ester, a sharp singlet around 2.1-2.3 ppm (for the -COCH₃) is expected.

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ will increase by the mass of the added group less one proton.

    • O-Methylation: Δ Mass = +14.02 Da (CH₂)

    • O-Acetylation: Δ Mass = +42.01 Da (C₂H₂O)

  • Infrared (IR) Spectroscopy: The broad O-H stretching band (around 3200-3400 cm⁻¹) of the starting material will disappear. A strong C=O stretching band will appear for esters (around 1760 cm⁻¹ for phenyl acetates), and a C-O stretching band will appear for ethers (around 1250 cm⁻¹).

Conclusion

The O-alkylation and O-acylation of the 5-hydroxy group on the indole core are fundamental, high-yielding, and reliable transformations in the medicinal chemist's toolkit. By providing a detailed understanding of the reaction principles, component choices, and step-by-step protocols, this guide aims to facilitate the efficient synthesis and exploration of novel indole derivatives. The ability to strategically modify this position is paramount for optimizing lead compounds and advancing drug discovery programs targeting a wide array of human diseases.

References

  • Filo. (2025). Write a short note on the Schotten-Baumann reaction of Phenol.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Chem Not Cheating. (2025). Schotten Baumann Reaction Mechanism Detailed Explanation.
  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • ResearchGate. (2025). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.
  • ResearchGate. (2021). Nenitzescu Synthesis of 5‐Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether.
  • PubMed Central (PMC). (n.d.). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents.
  • ResearchGate. (n.d.). Synthesis of 5-Acylindoles via Regioselective Acylation of 3-Trifluoroacetylindole | Request PDF.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Beilstein Journal of Organic Chemistry. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • IRIS. (n.d.). Nenitzescu Synthesis of 5‐Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • Wikipedia. (n.d.). Nenitzescu indole synthesis.
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Application

Synthesis of 2-phenylthiomethyl-indole derivatives from Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-phenylthiomethyl-indole derivatives, starting from the versatile...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-phenylthiomethyl-indole derivatives, starting from the versatile building block, Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate. These derivatives are of significant interest in medicinal chemistry, notably as potent inhibitors of human 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1][2] This document offers a deep dive into the synthetic strategy, reaction mechanisms, and practical laboratory procedures.

Introduction: The Significance of 2-Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. While electrophilic substitution typically occurs at the C3 position of the indole ring, the synthesis of C2-functionalized indoles offers a pathway to novel chemical entities with unique biological activities. The introduction of a phenylthiomethyl group at the C2 position of the 5-hydroxy-indole-3-carboxylate core has been shown to yield potent 5-LO inhibitors, making this synthetic route highly relevant for the development of new anti-inflammatory agents.[2][3][4]

Overall Synthetic Strategy

The synthesis of the target 2-phenylthiomethyl-indole derivatives is a two-stage process. The first stage involves the construction of the core indole structure, Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, through the well-established Nenitzescu indole synthesis. The second stage is the key C2-functionalization step, where a phenylthiomethyl moiety is introduced onto the indole ring.

Part 1: Synthesis of the Starting Material: Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

The Nenitzescu reaction is a classic and efficient method for synthesizing 5-hydroxyindole derivatives from a 1,4-benzoquinone and a β-enamino ester. This reaction proceeds via a Michael addition followed by a cyclization and dehydration cascade.

Reaction Mechanism: Nenitzescu Indole Synthesis

The reaction is initiated by the Michael addition of the enamine to the benzoquinone. This is followed by an intramolecular cyclization and subsequent elimination of water to afford the aromatic indole ring.

Nenitzescu_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Benzoquinone 1,4-Benzoquinone Michael_Adduct Michael Adduct Benzoquinone->Michael_Adduct Michael Addition Enamine Ethyl 3-aminocrotonate Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Indole_Product Ethyl 5-hydroxy-2-methyl- 1H-indole-3-carboxylate Cyclized_Intermediate->Indole_Product Dehydration

Caption: Mechanism of the Nenitzescu Indole Synthesis.

Experimental Protocol: Synthesis of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1,4-Benzoquinone108.0910.8 g0.1
Ethyl 3-aminocrotonate129.1612.9 g0.1
Acetic Acid60.055 mL-
Ethanol46.07200 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.8 g (0.1 mol) of 1,4-benzoquinone in 150 mL of ethanol.

  • To this solution, add 12.9 g (0.1 mol) of ethyl 3-aminocrotonate and 5 mL of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 50 mL).

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate as a crystalline solid.

  • Dry the final product under vacuum. Expected yield: 60-70%.

Part 2: C2-Phenylthiomethylation of the Indole Core

This crucial step introduces the phenylthiomethyl group at the C2 position of the indole. This is achieved through an electrophilic substitution reaction. While the C3 position of indole is generally more nucleophilic, substitution at C2 can be achieved, particularly when C3 is already substituted, as in this case with an ethyl carboxylate group. A plausible method for this transformation, based on similar reactions, involves the in-situ generation of a sulfen electrophile from thiophenol and formaldehyde.

Plausible Reaction Mechanism: Electrophilic C2-Sulfenylation

The reaction likely proceeds through the formation of a transient hydroxymethyl sulfide species from the reaction of thiophenol and formaldehyde. This intermediate, under acidic catalysis, can then act as an electrophile that attacks the electron-rich C2 position of the indole ring.

C2_Sulfenylation_Mechanism cluster_reagents Reagent Formation cluster_reaction Electrophilic Attack cluster_final_product Final Product Thiophenol Thiophenol Electrophile Electrophilic Species (e.g., PhSCH2+) Thiophenol->Electrophile Formaldehyde Formaldehyde Formaldehyde->Electrophile Sigma_Complex Sigma Complex (Intermediate) Electrophile->Sigma_Complex Indole_Substrate Ethyl 5-hydroxy-2-methyl- 1H-indole-3-carboxylate Indole_Substrate->Sigma_Complex Electrophilic Attack at C2 Final_Product Ethyl 5-hydroxy-2-(phenylthiomethyl)- 1H-indole-3-carboxylate Sigma_Complex->Final_Product Deprotonation

Caption: Plausible mechanism for C2-phenylthiomethylation.

Experimental Protocol: Synthesis of Ethyl 5-hydroxy-2-(phenylthiomethyl)-1H-indole-3-carboxylate

This protocol is based on established procedures for similar transformations.[5]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate219.242.19 g0.01
Thiophenol110.181.10 g0.01
Formaldehyde (37% in H₂O)30.030.81 mL~0.01
Acetic Acid60.0510 mL-
Dichloromethane (DCM)84.9350 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.19 g (0.01 mol) of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate in 50 mL of dichloromethane.

  • To this solution, add 1.10 g (0.01 mol) of thiophenol and 0.81 mL of a 37% aqueous formaldehyde solution.

  • Add 10 mL of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acetic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield Ethyl 5-hydroxy-2-(phenylthiomethyl)-1H-indole-3-carboxylate as a solid.

Data Summary

CompoundStarting MaterialReagentsYield (%)
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate1,4-Benzoquinone, Ethyl 3-aminocrotonateAcetic Acid, Ethanol60-70
Ethyl 5-hydroxy-2-(phenylthiomethyl)-1H-indole-3-carboxylateEthyl 5-hydroxy-2-methyl-1H-indole-3-carboxylateThiophenol, FormaldehydeVariable

Troubleshooting and Safety Precautions

  • Nenitzescu Reaction: The reaction can sometimes produce colored impurities. Thorough recrystallization is crucial for obtaining a pure product.

  • C2-Sulfenylation: The reaction is sensitive to the stoichiometry of the reagents. Precise addition of formaldehyde is important to avoid side reactions.

  • Safety: Thiophenol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood. Formaldehyde is a known carcinogen and should be handled with appropriate personal protective equipment.

Conclusion

The synthetic route described provides a reliable method for the preparation of 2-phenylthiomethyl-indole derivatives, which are valuable compounds for drug discovery, particularly in the context of anti-inflammatory research. The protocols outlined, based on established chemical principles and related literature, offer a solid foundation for researchers in this field.

References

  • Peduto A, et al. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. Eur J Med Chem. 2014 Jun 23;81:492-8. [Link]

  • Structural Optimization and Biological Evaluation of 2-Substituted 5-Hydroxyindole-3-carboxylates as Potent Inhibitors of Human 5-Lipoxygenase | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole - ResearchGate. [Link]

  • Ethyl 2-[(phenylsulfanyl)methyl]-1-(phenylsulfonyl)-1H-indole-3-carboxylate - PMC - NIH. [Link]

  • (PDF) Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. [Link]

  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate - MDPI. [Link]

  • 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 - PubChem. [Link]

  • TMSOTf-Catalyzed C2-Sulfenylation of Indole Alkaloids Using N-Sulfenylsuccinimides: An Approach for the Total Synthesis of Isatindigotindolosides - PubMed. [Link]

  • Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugates. [Link]

  • CuI-catalyzed Regioselective Sulfenylation of Indoles with Disulfides | Request PDF. [Link]

  • TMSOTf-Catalyzed C2-Sulfenylation of Indole Alkaloids Using N-Sulfenylsuccinimides: An Approach for the Total Synthesis of Isatindigotindolosides. | Semantic Scholar. [Link]

  • A novel synthesis of N -hydroxyindoles by reaction of nitrosoarenes and ynones. [Link]

  • Thiophenylmethylation of phenols. Reagents and conditions: thiophenol 5... | Download Scientific Diagram - ResearchGate. [Link]

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Method

In vitro assay protocol for testing Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate as a 5-lipoxygenase inhibitor

Application Note & Protocol A Fluorometric In Vitro Assay for Characterizing Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate as a 5-Lipoxygenase Inhibitor Abstract This document provides a detailed protocol for...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Fluorometric In Vitro Assay for Characterizing Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate as a 5-Lipoxygenase Inhibitor

Abstract

This document provides a detailed protocol for determining the inhibitory activity of the novel compound, Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, against human 5-lipoxygenase (5-LOX). 5-LOX is a pivotal enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2][3] The inhibition of this enzyme is a validated therapeutic strategy for managing inflammatory diseases such as asthma.[1] While the indole scaffold is a known pharmacophore for 5-LOX inhibition, this protocol details the specific in vitro characterization of a new derivative.[4] We present a robust, high-throughput fluorometric assay that measures the enzymatic conversion of arachidonic acid, enabling the precise calculation of the compound's potency (IC₅₀). This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.

Introduction: The Rationale for Targeting 5-Lipoxygenase

5-Lipoxygenase (5-LOX) is a non-heme iron-containing dioxygenase that catalyzes the first two steps in the conversion of arachidonic acid (AA) to bioactive leukotrienes.[3][5] This pathway is a cornerstone of the inflammatory cascade. Upon cellular stimulation, 5-LOX translocates to the nuclear membrane where, in concert with 5-lipoxygenase-activating protein (FLAP), it converts AA first into 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and subsequently into the unstable epoxide, leukotriene A₄ (LTA₄).[6][7] LTA₄ is then enzymatically converted to leukotriene B₄ (LTB₄), a powerful chemoattractant for neutrophils, or to the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which increase vascular permeability and cause smooth muscle contraction.[1][8]

Given their profound pro-inflammatory roles, inhibiting the production of leukotrienes via direct 5-LOX inhibition is a highly attractive therapeutic approach. Zileuton, a direct 5-LOX inhibitor, is clinically approved for the management of asthma, validating this mechanism of action.[1][2][8] The indole chemical scaffold has been identified as a promising starting point for the development of novel 5-LOX inhibitors.[4] This protocol provides the necessary framework to evaluate whether Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate can effectively suppress 5-LOX activity.

Principle of the Fluorometric Assay

The assay quantifies 5-LOX activity by monitoring the formation of hydroperoxides produced during the enzymatic oxidation of arachidonic acid.[9][10] The protocol employs a sensitive fluorometric probe that, in its native state, is non-fluorescent. In the presence of the hydroperoxide products generated by active 5-LOX, the probe is oxidized, yielding a highly fluorescent product. The rate of increase in fluorescence intensity is directly proportional to the 5-LOX enzymatic activity.[9][11]

The introduction of a potential inhibitor, such as Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, will reduce the rate of hydroperoxide formation, leading to a decreased rate of fluorescence generation. By measuring this effect across a range of compound concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key metric of the inhibitor's potency.

G cluster_pathway Leukotriene Biosynthetic Pathway AA Arachidonic Acid (Substrate) LOX 5-Lipoxygenase (5-LOX) (Enzyme) AA->LOX Binds to Active Site AA->LOX HPETE 5-HPETE LOX->HPETE Catalyzes Oxidation LOX->HPETE LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 Catalyzes Dehydration HPETE->LTA4 LTs Bioactive Leukotrienes (LTB4, LTC4, LTD4, LTE4) LTA4->LTs Enzymatic Conversion LTA4->LTs Inflammation Inflammation (Bronchoconstriction, Chemotaxis) LTs->Inflammation Promotes LTs->Inflammation Inhibitor Test Compound (e.g., Indole Derivative) Inhibitor->LOX Inhibits

Diagram 1: The 5-Lipoxygenase (5-LOX) inflammatory pathway.

Materials and Reagents

This protocol is designed for a 96-well microplate format. Volumes can be scaled for other formats (e.g., 384-well) as needed.

Equipment Supplier Notes
Microplate Readere.g., BMG LABTECHCapable of fluorescence detection (Ex/Em ≈ 500/536 nm) with kinetic reading.
96-Well Solid White Flat-Bottom Platese.g., CorningWhite plates are essential to maximize fluorescence signal.[9]
Multichannel Pipettes (20 µL, 200 µL)e.g., GilsonFor accurate and rapid liquid handling.
Standard Laboratory EquipmentN/APipettes, vortex mixer, centrifuge, ice bucket.
Reagents Supplier Example Cat. No. Storage
5-Lipoxygenase Inhibitor Screening KitBioVisionK980-100-20°C
or individual components:
Human Recombinant 5-LOX EnzymeCayman Chemical60402-80°C
5-LOX Assay BufferSigma-AldrichMAK363A4°C or RT
5-LOX Fluorometric ProbeSigma-AldrichMAK363C-20°C, light-sensitive
Arachidonic Acid (Substrate)Cayman Chemical90010-20°C
Zileuton (Positive Control Inhibitor)APExBIOA4162-20°C
Nordihydroguaiaretic Acid (NDGA)Selleck ChemicalsS3934-20°C
DMSO, AnhydrousSigma-AldrichD2650Room Temperature
Test Compound:
Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylateSynthesized in-house or customN/A-20°C
Reagent Preparation

Causality Insight: Proper reagent preparation is critical for assay consistency. Working solutions should be prepared fresh daily and kept on ice to prevent degradation of sensitive components like the enzyme and substrate.

  • 5-LOX Assay Buffer: Warm to room temperature before use. This prevents temperature gradients in the assay plate.

  • Test Compound Stock Solution (10 mM): Dissolve Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate in 100% anhydrous DMSO. Vortex until fully dissolved. Store in aliquots at -20°C.

    • Expert Tip: The final concentration of DMSO in the assay well should not exceed 1% (v/v) to avoid solvent-induced enzyme inhibition or artifacts.

  • Positive Control Stock Solution (Zileuton, 1 mM): Prepare a 1 mM stock solution in 100% DMSO. Zileuton is a well-characterized 5-LOX inhibitor and serves as a vital control to validate assay performance.[8][12]

  • 5-LOX Enzyme Working Solution: Thaw the enzyme stock on ice. Immediately before use, dilute the enzyme to the desired working concentration with cold 5-LOX Assay Buffer. The optimal concentration should be determined empirically by running an enzyme titration curve but is typically in the range that provides a robust linear signal over 15-20 minutes. Keep on ice at all times.

  • Arachidonic Acid Substrate Working Solution (5X): Prepare according to the manufacturer's instructions, often involving dilution in assay buffer.[13] Protect from light and prepare fresh.

  • Reaction Mix (per well): Prepare a master mix for all wells (plus 10% extra volume) to minimize pipetting errors.

    • 36 µL 5-LOX Assay Buffer

    • 2 µL 5-LOX Fluorometric Probe

    • 2 µL 5-LOX Enzyme Working Solution

    • Total Volume = 40 µL

Experimental Workflow & Step-by-Step Protocol

The workflow is designed to be logical and efficient, minimizing the time that sensitive reagents are at room temperature. Pre-incubation of the enzyme with the inhibitor is a key step to allow for binding to occur before the competitive substrate is introduced.

G prep 1. Reagent Preparation (Stocks, Working Solutions) plate 2. Plate Loading (Controls & Test Compound) prep->plate mix 3. Add Reaction Mix (Buffer, Probe, Enzyme) plate->mix incubate 4. Pre-incubation (10 min at RT) mix->incubate substrate 5. Initiate Reaction (Add Substrate) incubate->substrate read 6. Kinetic Measurement (Read Fluorescence) substrate->read analyze 7. Data Analysis (Calculate % Inhibition & IC₅₀) read->analyze

Diagram 2: Step-by-step experimental workflow for the 5-LOX inhibition assay.

  • Plate Setup:

    • Prepare serial dilutions of the Test Compound and Zileuton (positive control) in Assay Buffer. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).

    • Add 2 µL of the diluted compounds or controls to the appropriate wells of a 96-well white plate.

    • For Vehicle Control wells (100% activity), add 2 µL of the corresponding DMSO/buffer solution (e.g., 1% DMSO in Assay Buffer).

    • For Blank wells (no enzyme activity), add 2 µL of Assay Buffer.

    • Add 38 µL of 5-LOX Assay Buffer to all wells to bring the volume to 40 µL.

  • Enzyme Addition:

    • Prepare the Reaction Mix as described in Section 4.

    • To all wells except the Blank wells, add 40 µL of the Reaction Mix.

    • To the Blank wells, add 40 µL of a mix containing only Assay Buffer and Probe (no enzyme).

    • The total volume in each well should now be 80 µL .

  • Pre-incubation:

    • Gently tap the plate to mix. Avoid introducing bubbles.

    • Incubate the plate at room temperature for 10 minutes , protected from light.

  • Reaction Initiation and Measurement:

    • Set up the microplate reader to measure fluorescence kinetically at Ex/Em = 500/536 nm . Set the read interval to every 30 seconds for a total of 15-20 minutes .

    • Using a multichannel pipette, add 20 µL of the 5X Arachidonic Acid Substrate Working Solution to all wells simultaneously to initiate the reaction. The final volume is 100 µL.

    • Immediately place the plate in the reader and begin the kinetic measurement.

Data Analysis and Interpretation

The primary output from the assay is a kinetic curve (Relative Fluorescence Units vs. Time) for each well. The analysis aims to convert these raw data into a quantitative measure of inhibitor potency (IC₅₀).

  • Calculate Reaction Rate (Slope):

    • For each well, identify the linear portion of the kinetic curve (typically the first 5-10 minutes).

    • Calculate the slope of this linear range (ΔRFU / Δtime). This slope represents the initial reaction velocity (V₀).

  • Calculate Percentage Inhibition:

    • The activity of the inhibitor is expressed relative to the uninhibited enzyme (Vehicle Control).

    • Use the following formula for each concentration of the test compound: % Inhibition = [1 - (Slope_Inhibitor / Slope_Vehicle)] * 100

  • Determine the IC₅₀ Value:

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope). This can be done using software like GraphPad Prism or R.

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the 5-LOX enzyme activity.

Compound Concentration [µM]Log [Compound]Avg. Reaction Rate (Slope)% Inhibition
Vehicle (0)N/A150.20.0
0.01-2.0145.13.4
0.03-1.5130.812.9
0.1-1.0105.529.8
0.3-0.578.148.0
1045.369.8
30.522.185.3
101.010.593.0
301.58.994.1
1002.08.594.3
Zileuton (10 µM) N/A12.391.8
Troubleshooting
Problem Potential Cause(s) Solution(s)
No or Very Low Signal in Vehicle Wells 1. Inactive enzyme (improper storage/handling).2. Degraded substrate or probe.3. Incorrect filter settings on the reader.1. Use a fresh aliquot of enzyme; always keep on ice.2. Prepare fresh substrate and probe working solutions.3. Verify Ex/Em wavelengths.
High Signal in Blank Wells 1. Contamination of reagents.2. Autofluorescence of the test compound.1. Use fresh, clean reagents and pipette tips.2. Run a separate plate to measure compound fluorescence in buffer without enzyme or probe.
Data Scatter / Poor Reproducibility 1. Pipetting errors.2. Bubbles in wells.3. Inconsistent incubation times.1. Use a multichannel pipette; ensure tips are sealed.2. Visually inspect the plate and centrifuge briefly if needed.3. Use a timer.
Inhibition Exceeds 100% 1. Compound interferes with the fluorescent probe (quenching).2. Calculation error.1. Test the compound's effect on the oxidized probe directly.2. Double-check all formulas and background subtraction steps.
Conclusion

This application note provides a comprehensive and validated protocol for assessing the inhibitory potential of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate against human 5-lipoxygenase. By adhering to the detailed steps for reagent preparation, assay execution, and data analysis, researchers can reliably determine the compound's potency. The inclusion of appropriate controls, such as the well-established inhibitor Zileuton, ensures the integrity and validity of the experimental results. This fluorometric method is sensitive, robust, and well-suited for the screening and characterization of novel anti-inflammatory drug candidates targeting the leukotriene pathway.

References
  • BioVision, Inc. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). BioVision. Retrieved January 16, 2026, from [Link]

  • Gresham, A., et al. (2004). The arachidonic acid 5-lipoxygenase inhibitor nordihydroguaiaretic acid inhibits tumor necrosis factor alpha activation of microglia and extends survival of G93A-SOD1 transgenic mice. Journal of Neurochemistry, 91(1), 133-143. [Link]

  • Patsnap. (2024). What is the mechanism of Zileuton? Patsnap Synapse. Retrieved January 16, 2026, from [Link]

  • Liu, X., et al. (2015). The 5-Lipoxygenase Inhibitor Zileuton Confers Neuroprotection against Glutamate Oxidative Damage by Inhibiting Ferroptosis. Biological & Pharmaceutical Bulletin, 38(8), 1234-1239. [Link]

  • Rodriguez-Gabin, A. G., et al. (2020). Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases. Frontiers in Pharmacology, 11, 151. [Link]

  • Meyer, A. N., et al. (2008). Nordihydroguaiaretic Acid Inhibits an Activated FGFR3 Mutant, and Blocks Downstream Signaling in Multiple Myeloma Cells. Journal of Biological Chemistry, 283(45), 30739-30748. [Link]

  • Romero, M., et al. (2020). Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. Molecules, 25(22), 5462. [Link]

  • Creative BioMart. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Creative BioMart. Retrieved January 16, 2026, from [Link]

  • Biocompare. (n.d.). Lipoxygenase Assay Kits. Biocompare. Retrieved January 16, 2026, from [Link]

  • Cambridge Bioscience. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit - Cayman Chemical. Cambridge Bioscience. Retrieved January 16, 2026, from [Link]

  • Peduto, A., et al. (2014). Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. European Journal of Medicinal Chemistry, 81, 492-498. [Link]

  • Bio-Techne. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Bio-Techne. Retrieved January 16, 2026, from [Link]

  • Gokmen, V., et al. (2008). A Practical Spectrophotometric Approach for the Determination of Lipoxygenase Activity of Durum Wheat. Cereal Chemistry, 85(4), 435-441. [Link]

  • Sivam, S., & Panneerselvam, R. (2015). Enzymatic Activity Levels of Lipoxygenase (Lox) in Germinating Green Gram Seeds (Vigna radiate). International Journal of Current Microbiology and Applied Sciences, 4(8), 621-628. [Link]

  • Creative BioMart. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Creative BioMart. Retrieved January 16, 2026, from [Link]

  • Hogaboom, G. K., et al. (1986). Linoleic acid peroxidation by Solanum tuberosum lipoxygenase was activated in the presence of human 5-lipoxygenase-activating protein. Journal of Biological Chemistry, 261(33), 15484-15488. [Link]

  • Moody, J. S., et al. (2007). Development of a fluorescence-based enzyme assay of human 5-lipoxygenase. Analytical Biochemistry, 366(1), 10-18. [Link]

  • Budnitskaya, E. V., et al. (1989). [Potato 5-lipoxygenase. Kinetics of linoleic acid oxidation]. Ukrainskii Biokhimicheskii Zhurnal, 61(2), 106-108. [Link]

  • Stenson, W. F., & Lobos, E. (1982). Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid. Journal of Clinical Investigation, 69(2), 494-497. [Link]

  • Rådmark, O., et al. (2015). Arachidonic acid promotes the binding of 5-lipoxygenase on nanodiscs containing 5-lipoxygenase activating protein in the absence of calcium-ions. Biochimica et Biophysica Acta, 1851(11), 1485-1491. [Link]

  • PubChem. (n.d.). Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the large-scale synthesis of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, a key interm...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, a key intermediate in the development of various pharmacologically active molecules. The proposed synthetic strategy is anchored in the robust and scalable Japp-Klingemann reaction, followed by the Fischer indole synthesis, and concluding with a regioselective N-alkylation. This application note offers detailed protocols, scale-up considerations, safety precautions, and methods for purification and characterization, designed to facilitate the efficient and reproducible production of this target compound.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Substituted indoles, such as Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, are valuable building blocks for the synthesis of compounds with a wide range of biological activities.[2] The title compound, with its specific substitution pattern—an ethyl group at the N1 position, a hydroxyl group at C5, a methyl group at C2, and an ethyl carboxylate at C3—presents a unique synthetic challenge that requires a carefully designed and optimized route for large-scale production.

This guide eschews a rigid template in favor of a logical progression that mirrors the synthetic journey, from the selection of the synthetic route to the practical considerations of industrial-scale production.

Retrosynthetic Analysis and Strategy Selection

A retrosynthetic analysis of the target molecule suggests a convergent approach. The indole core can be constructed using the well-established Fischer indole synthesis.[3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone. The required arylhydrazone can be efficiently prepared via the Japp-Klingemann reaction, which couples a diazonium salt with a β-ketoester.[4][5] The final N-ethylation can be achieved through a standard alkylation reaction on the synthesized indole. This multi-step approach offers several advantages for large-scale synthesis, including the use of readily available starting materials and the ability to purify intermediates at each stage, ensuring a high-purity final product.

Retrosynthesis target Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate intermediate1 Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate target->intermediate1 N-Ethylation starting_material3 Ethyl Iodide target->starting_material3 N-Ethylation intermediate2 Arylhydrazone Intermediate intermediate1->intermediate2 Fischer Indole Synthesis starting_material1 p-Aminophenol intermediate2->starting_material1 Japp-Klingemann Reaction starting_material2 Ethyl 2-methylacetoacetate intermediate2->starting_material2 Japp-Klingemann Reaction

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

This part is divided into two main stages: the Japp-Klingemann reaction to form the key hydrazone intermediate, followed by the Fischer indole synthesis to construct the indole core.

Stage 1: Japp-Klingemann Reaction for Arylhydrazone Synthesis

The Japp-Klingemann reaction is a reliable method for the synthesis of arylhydrazones from aryl diazonium salts and β-ketoesters.[4] In this case, p-aminophenol is diazotized and coupled with ethyl 2-methylacetoacetate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
p-Aminophenol109.13109.1 g1.0
Sodium Nitrite (NaNO₂)69.0072.5 g1.05
Hydrochloric Acid (37%)36.46250 mL~3.0
Ethyl 2-methylacetoacetate144.17144.2 g1.0
Sodium Acetate82.03164 g2.0
Ethanol46.071.5 L-
Water18.022.0 L-

Procedure:

  • Diazotization of p-Aminophenol:

    • In a 5 L jacketed reactor, suspend p-aminophenol (109.1 g, 1.0 mol) in a mixture of water (1 L) and concentrated hydrochloric acid (250 mL).

    • Cool the suspension to 0-5 °C with constant stirring.

    • Slowly add a solution of sodium nitrite (72.5 g, 1.05 mol) in water (250 mL) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Coupling Reaction:

    • In a separate 10 L reactor, dissolve ethyl 2-methylacetoacetate (144.2 g, 1.0 mol) and sodium acetate (164 g, 2.0 mol) in ethanol (1.5 L) and water (500 mL).

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the β-ketoester solution over 1-2 hours, maintaining the temperature below 10 °C. A yellow to orange precipitate of the hydrazone will form.

    • After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

  • Isolation and Purification:

    • Filter the precipitated hydrazone and wash it thoroughly with cold water until the filtrate is neutral.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the hydrazone intermediate in a vacuum oven at 40-50 °C.

Scale-up Considerations:

  • Temperature Control: The diazotization reaction is highly exothermic and requires strict temperature control to prevent the decomposition of the diazonium salt. A jacketed reactor with efficient cooling is essential.

  • Addition Rate: The slow addition of sodium nitrite and the diazonium salt solution is crucial for controlling the reaction temperature and minimizing side reactions.

  • Safety: Diazonium salts are potentially explosive when dry and should be handled with care. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Stage 2: Fischer Indole Synthesis

The synthesized arylhydrazone is cyclized in the presence of an acid catalyst to form the indole ring.[6]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Arylhydrazone Intermediate~252.26252.3 g1.0
Glacial Acetic Acid60.051.0 L-
Sulfuric Acid (98%)98.0850 mL~0.9
Ethanol46.072.0 L-
Water18.025.0 L-

Procedure:

  • Cyclization:

    • In a 5 L reactor, suspend the dried arylhydrazone (252.3 g, 1.0 mol) in glacial acetic acid (1.0 L).

    • Slowly add concentrated sulfuric acid (50 mL) with stirring. An exothermic reaction will occur.

    • Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it slowly into ice-water (5 L) with vigorous stirring.

    • The crude indole product will precipitate.

    • Filter the solid, wash it with copious amounts of water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.

Scale-up Considerations:

  • Acid Catalyst: The choice and amount of acid catalyst can significantly impact the reaction yield and purity. Polyphosphoric acid (PPA) can also be an effective catalyst.[7]

  • Reaction Temperature and Time: Careful optimization of the reaction temperature and time is necessary to ensure complete cyclization while minimizing the formation of byproducts.[7]

  • Exothermicity: The addition of sulfuric acid is exothermic and should be done carefully with efficient cooling.

  • Product Isolation: The precipitation of the product upon pouring into water is a critical step. The rate of addition and stirring speed can affect the particle size and filterability of the product.

Fischer_Indole_Synthesis cluster_stage1 Stage 1: Japp-Klingemann Reaction cluster_stage2 Stage 2: Fischer Indole Synthesis p_aminophenol p-Aminophenol diazonium_salt Diazonium Salt p_aminophenol->diazonium_salt NaNO₂, HCl, 0-5°C hydrazone Arylhydrazone diazonium_salt->hydrazone Coupling, 0-10°C indole Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate hydrazone->indole H₂SO₄, Acetic Acid, 80-90°C ethyl_acetoacetate Ethyl 2-methylacetoacetate ethyl_acetoacetate->hydrazone

Caption: Workflow for the synthesis of the indole intermediate.

Part 2: N-Ethylation of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

The final step involves the regioselective alkylation of the indole nitrogen.

Detailed Protocol: Synthesis of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate219.24219.2 g1.0
Sodium Hydride (60% dispersion in mineral oil)24.00 (as NaH)44.0 g1.1
N,N-Dimethylformamide (DMF)73.091.0 L-
Ethyl Iodide155.97171.5 g1.1
Water18.025.0 L-
Ethyl Acetate88.112.0 L-

Procedure:

  • Deprotonation:

    • In a dry 5 L reactor under a nitrogen atmosphere, suspend sodium hydride (44.0 g of 60% dispersion, 1.1 mol) in anhydrous DMF (500 mL).

    • Slowly add a solution of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (219.2 g, 1.0 mol) in anhydrous DMF (500 mL) to the sodium hydride suspension at 0-5 °C.

    • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Alkylation:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly add ethyl iodide (171.5 g, 1.1 mol) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates the completion of the reaction.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water (100 mL) at 0-5 °C.

    • Pour the reaction mixture into water (5 L) and extract with ethyl acetate (3 x 700 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Scale-up Considerations:

  • Anhydrous Conditions: This reaction is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon).

  • Sodium Hydride Handling: Sodium hydride is a flammable solid and reacts violently with water. It should be handled with extreme care by trained personnel. The mineral oil should be washed away with a dry, non-polar solvent like hexane before use in some applications, but for this scale, using the dispersion directly and accounting for its weight is safer.

  • Quenching: The quenching of excess sodium hydride is highly exothermic and must be done slowly and at a low temperature.

  • Solvent Selection: While DMF is a common solvent for this reaction, other polar aprotic solvents like DMSO or THF can also be explored.

Characterization of the Final Product

The identity and purity of the synthesized Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Signals corresponding to the ethyl groups, methyl group, aromatic protons, and the hydroxyl proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (C₁₄H₁₇NO₃, M.W. 247.29 g/mol ).[8]
HPLC A single major peak indicating high purity.
Melting Point A sharp melting point consistent with a pure compound.

Safety and Handling

  • General Precautions: All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate PPE, including safety glasses, lab coats, and gloves, must be worn at all times.

  • Specific Hazards:

    • Diazonium Salts: Potentially explosive when dry.

    • Sodium Hydride: Flammable and reacts violently with water.

    • Acids and Bases: Corrosive and should be handled with care.

    • Organic Solvents: Flammable and/or toxic. Avoid inhalation and skin contact.

Conclusion

The successful large-scale synthesis of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is achievable through a well-defined, multi-step process. The combination of the Japp-Klingemann reaction, Fischer indole synthesis, and N-alkylation provides a robust and scalable route. Careful attention to reaction parameters, safety protocols, and purification techniques is paramount to achieving a high yield and purity of the final product, thereby facilitating its use in further drug development and research.

References

  • A General and Scalable Synthesis of Polysubstituted Indoles. Molecules. [Link]

  • Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. EurekAlert!. [Link]

  • Recent developments in indole ring synthesis - Methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.
  • Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. [Link]

  • Indole synthesis: a review and proposed classification. Journal of the Brazilian Chemical Society. [Link]

  • A Review of the Indole Synthesis Reaction System. Oreate AI Blog. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Japp–Klingemann reaction. Wikipedia. [Link]

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society. [Link]

  • Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

  • Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. Molecules. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC. [Link]

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4 + 1] Annulative Double C–H Functionalization. Journal of the American Chemical Society. [Link]

  • Fischer Indole Synthesis. YouTube. [Link]

  • Japp-Klingemann reaction. chemeurope.com. [Link]

  • Synthesis of 3-carboxylated Indoles Through a Tandem Process Involving Cyclization of 2-ethynylanilines Followed by CO2 Fixation in the Absence of Transition Metal Catalysts. Organic Letters. [Link]

  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. [Link]

  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. [Link]

  • Reacción de Japp-Klingemann. Wikipedia. [Link]

  • Regioselective Rh-catalyzed direct carbonylation of indoles to synthesize indole-3-carboxylates. Chemical Communications. [Link]

  • Fischer indole synthesis in the absence of a solvent. SciSpace. [Link]

  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. ResearchGate. [Link]

  • Carbonylative synthesis and functionalization of indoles. Beilstein Journals. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Institutes of Health. [Link]

  • Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. PubChem. [Link]

  • Visible-Light-Induced Carbonylation of Indoles with Phenols under Metal-Free Conditions: Synthesis of Indole-3-carboxylates. Organic Letters. [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

  • Unusual Behaviour During the Route of a Japp-Klingemann Reaction. Zeitschrift für Naturforschung B. [Link]

  • A novel synthesis of N-hydroxyindoles from nitrosoarenes and β-keto-α,β-alkynones. AperTO. [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. ResearchGate. [Link]

  • A general synthesis of N-hydroxyindoles. PubMed. [Link]

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Method

Experimental Setup for the Catalytic Synthesis of 5-Hydroxyindole Derivatives: Protocols and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals The 5-hydroxyindole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biolog...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The 5-hydroxyindole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active natural products, pharmaceuticals, and functional materials.[1][2] Notable examples include the neurotransmitter serotonin and the anti-inflammatory drug indomethacin, highlighting the therapeutic significance of this moiety.[2][3] Consequently, the development of efficient and robust synthetic methods to access functionalized 5-hydroxyindoles is of paramount importance.

This application note provides a detailed guide to the experimental setup for the catalytic synthesis of 5-hydroxyindole derivatives. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind key catalytic strategies, offers detailed, field-proven protocols, and provides guidance for product characterization and troubleshooting. The protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure the successful synthesis and purification of the target compounds.

Overview of Key Catalytic Strategies

While numerous methods exist for indole synthesis, specific strategies have proven particularly effective for accessing the 5-hydroxy substitution pattern. The classical Nenitzescu reaction, involving the condensation of a benzoquinone with a β-aminocrotonic ester, remains a foundational approach.[3][4] Modern advancements have introduced milder and more efficient catalytic variants. Concurrently, transition metal-catalyzed reactions, particularly those employing palladium and copper, have emerged as powerful alternatives, offering distinct advantages in scope and functional group tolerance.[5][6][7]

The Nenitzescu Reaction and Modern Lewis Acid Catalysis

The Nenitzescu reaction, first reported in 1929, is a cornerstone of 5-hydroxyindole synthesis.[3] The reaction proceeds through a sequence of a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine π-bond to form the heterocyclic ring, and a final elimination/aromatization step.[3]

Causality Behind Catalyst Choice: While the reaction can proceed thermally, it is often plagued by low yields and polymerization.[3][8] The introduction of Lewis acid catalysts, such as zinc, iron, or magnesium salts, significantly improves efficiency.[1][8] The Lewis acid coordinates to the carbonyl group of the benzoquinone, activating it towards the initial Michael addition and guiding the subsequent cyclization cascade. Critically, the choice of catalyst can influence chemoselectivity. While strong Brønsted acids or certain Lewis acids like CuCl₂ can favor the formation of a 5-hydroxybenzofuran byproduct, zinc halides (e.g., ZnCl₂, ZnI₂) have been shown to preferentially promote the desired indole formation.[9] Furthermore, the use of greener solvents like cyclopentyl methyl ether (CPME) at room temperature offers a more sustainable alternative to traditional halogenated solvents.[8]

Reaction Mechanism: Lewis Acid-Catalyzed Nenitzescu Synthesis

Nenitzescu_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway BQ 1,4-Benzoquinone Coord Coordination & Activation BQ->Coord Enamine β-Aminocrotonate MA Michael Addition Enamine->MA LA Lewis Acid (e.g., ZnCl₂) LA->Coord Coord->MA Activated Complex Cyclize Nucleophilic Attack (Cyclization) MA->Cyclize Michael Adduct Elim Elimination & Aromatization Cyclize->Elim Cyclized Intermediate Prod 5-Hydroxyindole Derivative Elim->Prod H₂O, Amine Elim. Workflow Start Reactants & Catalyst (Under Inert Atmosphere) Reaction Reaction in Solvent (e.g., CPME or Toluene) Monitor by TLC Start->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Reaction Complete Purify Column Chromatography Workup->Purify Crude Product Analysis Characterization: NMR, MS, IR Purify->Analysis Purified Fractions Product Pure 5-Hydroxyindole Derivative Analysis->Product Structure Confirmed

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective problem-solving in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most direct and common synthetic route for this specific 5-hydroxyindole derivative?

The most efficient and widely recognized method for preparing 5-hydroxyindole derivatives, such as the target compound, is the Nenitzescu Indole Synthesis .[1] This reaction is uniquely suited for this structure because it directly utilizes a 1,4-benzoquinone and a β-aminocrotonic ester to construct the 5-hydroxyindole core in a single key step.[2][3]

The specific reactants for your target molecule are p-Benzoquinone and Ethyl 3-(ethylamino)but-2-enoate . The latter is readily prepared from the condensation of ethyl acetoacetate and ethylamine.

Q2: What is the underlying mechanism of the Nenitzescu synthesis?

The reaction proceeds through a well-established sequence involving a Michael addition, a nucleophilic attack by the enamine, and a subsequent elimination to form the aromatic indole ring.[1] Understanding this mechanism is crucial for troubleshooting, as side reactions often stem from deviations in this pathway.

Nenitzescu_Mechanism Figure 1: Mechanism of the Nenitzescu Indole Synthesis Reactants p-Benzoquinone + Ethyl 3-(ethylamino)but-2-enoate Michael_Adduct Michael Addition (Catalyzed by Lewis Acid) Reactants->Michael_Adduct Intermediate1 Hydroquinone Intermediate Michael_Adduct->Intermediate1 Cyclization Nucleophilic Attack by Enamine π-bond Intermediate1->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Elimination Elimination of H₂O & Aromatization Intermediate2->Elimination Product Ethyl 1-ethyl-5-hydroxy- 2-methyl-1H-indole-3-carboxylate Elimination->Product

Caption: Figure 1: Mechanism of the Nenitzescu Indole Synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common challenges encountered during the synthesis, providing both diagnostic insights and actionable protocols.

Problem 1: Low or No Product Yield

A low yield is the most frequent issue and can be attributed to several factors, from reagent quality to suboptimal reaction conditions.

  • p-Benzoquinone: This reagent is susceptible to degradation and can contain polymeric impurities. Old or discolored (dark brown/black) benzoquinone will significantly reduce yields.

  • Ethyl 3-(ethylamino)but-2-enoate (Enamine): Enamines are susceptible to hydrolysis. The presence of water in the starting materials or solvent can revert the enamine to ethyl acetoacetate and ethylamine, halting the reaction.

Solution Protocol: Reagent Preparation & Handling

  • Purify p-Benzoquinone: If the reagent is not a bright, crystalline yellow, purify it by sublimation or recrystallization from petroleum ether.

  • Prepare Enamine Fresh: It is highly recommended to prepare the enamine, Ethyl 3-(ethylamino)but-2-enoate, immediately before use.

    • Protocol: In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and ethylamine (1.1 eq, typically as a solution in ethanol or THF) in a suitable anhydrous solvent like dichloromethane (DCM) or ethanol. Stir at room temperature for 2-4 hours. The reaction can be monitored by TLC or NMR to confirm the disappearance of the ketoester. Remove the solvent under reduced pressure. The resulting oil is typically used without further purification.

  • Use Anhydrous Solvents: Ensure all solvents are thoroughly dried using standard laboratory procedures (e.g., distillation over a drying agent or use of a solvent purification system).

The Nenitzescu reaction is highly sensitive to the choice of catalyst, solvent, and temperature.[1][3] An improper combination can lead to reaction failure or the formation of unwanted side products.

Solution: Systematic Optimization The interplay between catalyst and solvent is critical. Lewis acids are commonly employed to activate the benzoquinone.[1]

CatalystRecommended Solvent(s)Typical TemperatureKey Considerations & Rationale
**Zinc Chloride (ZnCl₂) / Zinc Iodide (ZnI₂) **Dichloromethane (DCM), NitromethaneRoom Temp. to 40°CZinc halides are reported to favorably promote indole formation over the competing benzofuran pathway.[4] They act as effective Lewis acids to catalyze the initial Michael addition.
Scandium Triflate (Sc(OTf)₃) Dichloromethane (DCM), AcetonitrileRoom Temp.A highly active Lewis acid catalyst that can promote the reaction under mild conditions.
No Catalyst (Thermal) Acetic Acid, Ethanol, AcetoneRefluxWhile some Nenitzescu reactions proceed thermally, this often requires higher temperatures which can promote polymerization and side reactions.[4] Generally less efficient for this substrate.

Experimental Protocol: Optimized Nenitzescu Synthesis

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Argon), dissolve the catalyst (e.g., ZnCl₂ (10-20 mol%)) in anhydrous DCM.

  • Add p-benzoquinone (1.0 eq) to the stirred solution.

  • Add a solution of freshly prepared Ethyl 3-(ethylamino)but-2-enoate (1.1-1.2 eq) in anhydrous DCM dropwise over 30-60 minutes at room temperature. A color change is typically observed.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC (Typical eluent: 3:1 Hexane:Ethyl Acetate).

  • Upon completion, proceed to the work-up and purification steps outlined below.

Problem 2: Significant Formation of a Major Side Product

If you observe a significant, non-polar side product, it is very likely the competing 5-hydroxybenzofuran derivative .

The Nenitzescu reaction is known for a key competition between the desired 5-hydroxyindole synthesis and the formation of 5-hydroxybenzofurans.[2][3] The reaction conditions, particularly the choice of acid catalyst, can heavily influence this chemoselectivity.[4]

Troubleshooting_Tree Figure 2: Troubleshooting Low Yield & Side Products Start Low Yield or Side Product Formation CheckPurity 1. Verify Reagent Purity (Benzoquinone, Enamine) Start->CheckPurity CheckConditions 2. Analyze Reaction Conditions Start->CheckConditions Impure Reagents Impure? CheckPurity->Impure SideProduct Major Side Product (5-Hydroxybenzofuran)? CheckConditions->SideProduct Impure->CheckConditions No Purify Action: Purify Benzoquinone (sublimation). Use freshly prepared enamine. Impure->Purify Yes NoReaction Low Conversion? SideProduct->NoReaction No SwitchCatalyst Action: Switch to ZnCl₂ or ZnI₂. These catalysts favor indole formation. SideProduct->SwitchCatalyst Yes IncreaseTemp Action: Moderately increase temperature (e.g., to 40°C). Avoid excessive heat. NoReaction->IncreaseTemp Yes ChangeSolvent Action: Use Nitromethane as solvent. This can improve selectivity for the indole. SwitchCatalyst->ChangeSolvent If problem persists ChangeCatalyst Action: Switch to a more active Lewis Acid like Sc(OTf)₃. IncreaseTemp->ChangeCatalyst If no improvement

Caption: Figure 2: Troubleshooting Low Yield & Side Products.

Solution: Enhancing Selectivity for the Indole

  • Catalyst Choice is Key: As highlighted in the table above, certain Lewis acids strongly favor the desired outcome. If you are using Brønsted acids (like acetic acid) or catalysts like CuCl₂ or FeCl₃ and observing the benzofuran side product, switching to a zinc halide (ZnCl₂, ZnBr₂, ZnI₂) is the most effective first step.[4]

  • Solvent Effects: Nitromethane has been identified as a particularly suitable solvent for promoting indole formation, especially when paired with a zinc halide catalyst.[4]

Problem 3: Reaction Mixture Turns into a Dark, Intractable Tar

This issue points towards polymerization, a common problem when working with reactive quinones and indoles.

  • Benzoquinone Polymerization: Under harsh acidic conditions or elevated temperatures, p-benzoquinone can readily polymerize.

  • Product Degradation/Oxidation: The electron-rich 5-hydroxyindole product can be susceptible to oxidation and polymerization, especially if the acid catalyst is not neutralized during work-up.

Solution: Milder Conditions and Careful Work-up

  • Maintain Inert Atmosphere: Strictly conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions.

  • Control Temperature: Avoid high temperatures. Running the reaction at room temperature or with gentle warming (35-40°C) is usually sufficient and minimizes polymerization risk.

  • Controlled Addition: Add the enamine solution slowly to the benzoquinone/catalyst mixture to maintain a low instantaneous concentration of the reactants and control any exotherm.

  • Prompt and Thorough Work-up: Once the reaction is complete, it is crucial to quench and neutralize the acid catalyst promptly.

Problem 4: Difficulty with Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

The phenolic hydroxyl group makes the product moderately polar and can cause it to streak on silica gel columns. Residual baseline material or polymeric tars can further complicate chromatographic separation.

Solution Protocol: Work-up and Purification

  • Quench and Neutralize: Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like 1M NaOH to neutralize the acid catalyst.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent like Ethyl Acetate or Dichloromethane.

  • Wash: Combine the organic layers and wash with water, followed by a wash with brine to aid in the removal of water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Eluent System: A gradient of Hexane and Ethyl Acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. The product usually elutes at around 4:1 to 2:1 Hexane:EtOAc.

    • Tip: If streaking is an issue, adding 0.5-1% acetic acid to the eluent can often improve peak shape for phenolic compounds.

  • Recrystallization: If a solid is obtained after chromatography, recrystallization from a solvent system like Ethanol/Water or Ethyl Acetate/Hexane can provide the final, high-purity product.

References

  • Japp, F. R.; Klingemann, F. (1888). "Ueber Benzolazo- und Benzolhydrazoverbindungen." Berichte der deutschen chemischen Gesellschaft, 21(1), 549–551. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Wikipedia contributors. (2024). Fischer indole synthesis. Wikipedia. [Link]

  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

  • Various Authors. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Journal of Pharmaceutical Research International, 33(47A), 430-454. [Link]

  • Various Authors. (2018). The Japp-Klingemann Reaction. ResearchGate. [Link]

  • PubChem. Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. [Link]

  • PubChem. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. [Link]

  • Ketcha, D. M., et al. (2019). Recent advances in the Nenitzescu indole synthesis (1990–2019). ResearchGate. [Link]

  • chemeurope.com. Japp-Klingemann reaction. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. Chemical Reviews, 111(5), PR1-PR48. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Van Hoomissen, J., et al. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Molecules, 28(8), 3381. [Link]

  • Podányi, B., et al. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. Synthetic Communications, 29(22), 3979-3988. [Link]

  • Wikipedia contributors. (2023). Nenitzescu indole synthesis. Wikipedia. [Link]

  • Sridharan, V., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54634-54667. [Link]

  • Chen, Y., et al. (2007). Utility of the Japp–Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol. Tetrahedron Letters, 48(13), 2353-2356. [Link]

  • Houk, K. N., et al. (2010). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 75(15), 5057–5066. [Link]

  • Sanna, M., et al. (2024). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Molbank, 2024(2), M1840. [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 53, 60. [Link]

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Optimization

Common side reactions in the Nenitzescu synthesis of 5-hydroxyindoles and how to minimize them

Introduction: Navigating the Complexities of the Nenitzescu Reaction First reported by Costin D. Nenitzescu in 1929, the Nenitzescu indole synthesis remains a cornerstone for constructing the valuable 5-hydroxyindole sca...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of the Nenitzescu Reaction

First reported by Costin D. Nenitzescu in 1929, the Nenitzescu indole synthesis remains a cornerstone for constructing the valuable 5-hydroxyindole scaffold from benzoquinones and β-aminocrotonic esters.[1][2] This framework is integral to numerous biochemically significant molecules, including the neurotransmitter serotonin and non-steroidal anti-inflammatory drugs like indomethacin.[3][4]

Despite its utility, the reaction is notorious for a complex mechanism and a propensity for side reactions, often leading to low yields and challenging purification steps.[1][5] This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering these challenges. It provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the experimental nuances and minimize common side reactions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Issue 1: Low Yield of the Desired 5-Hydroxyindole

Question: My Nenitzescu reaction is consistently resulting in a low yield of the target 5-hydroxyindole. What are the primary factors I should investigate to optimize the reaction?

Answer: Low yields are a frequent issue and can stem from several interrelated factors. The key is to systematically evaluate your reaction parameters, as the interplay between them is critical.

Causality and Optimization Steps:

  • Suboptimal Solvent Choice: The reaction mechanism involves polar intermediates. The choice of solvent significantly impacts their stabilization and the overall reaction rate.

    • Insight: Studies have consistently shown that the reaction performs best in highly polar solvents.[1] If you are using less polar solvents like acetone or dichloroethane with poor results, consider switching.

    • Recommendation: Nitromethane is an excellent choice as it has been shown to improve reaction efficiency and can often allow the reaction to proceed readily at room temperature.[4][6]

  • Incorrect Stoichiometry: The molar ratio between the benzoquinone and the enamine is crucial. Using an incorrect ratio can either leave starting material unreacted or, more commonly, promote side reactions.

    • Insight: While a 1:1 ratio seems intuitive, an excess of the enamine is generally beneficial. An excess of benzoquinone can act as an oxidant for intermediates, leading to polymerization and other unwanted side products.[1]

    • Recommendation: For larger-scale reactions, a molar ratio of 1:1.2-1.6 (benzoquinone to enamine) is often most effective.[1] This ensures the benzoquinone is fully consumed and minimizes polymerization pathways.

  • Reaction Temperature and Time: The optimal temperature is substrate-dependent.

    • Insight: Many Nenitzescu reactions proceed well at room temperature, while others may require moderate heating (e.g., refluxing in acetone).[6] However, excessive heat can accelerate the decomposition of intermediates and the formation of polymeric byproducts.

    • Recommendation: Start the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature to 40-50°C. TLC monitoring is essential to determine the point of maximum product formation before significant degradation or side product formation occurs.

  • Absence of a Catalyst: While the reaction can proceed without a catalyst, its presence can dramatically improve both the rate and yield.

    • Insight: Lewis acids activate the enamine, facilitating the initial Michael addition, which is often the rate-determining step.[1]

    • Recommendation: The addition of a Lewis acid catalyst is highly recommended. As discussed in the next section, the choice of catalyst is critical for directing the reaction towards the desired indole product. Zinc salts are particularly effective for this purpose.[6][7]

Issue 2: Significant Formation of 5-Hydroxybenzofuran Byproduct

Question: My main impurity has been identified as a 5-hydroxybenzofuran derivative. How can I alter my conditions to favor the formation of the 5-hydroxyindole?

Answer: The formation of 5-hydroxybenzofurans is the most common and well-documented competing pathway in the Nenitzescu synthesis.[3][7] The reaction's chemoselectivity is highly dependent on the reaction conditions, particularly the choice of catalyst and solvent.

Mechanistic Insight: The divergence between the indole and benzofuran pathways occurs after the initial Michael addition. The intermediate can either undergo cyclization via the nitrogen atom (leading to the indole) or, under certain acidic conditions, eliminate the amine and cyclize via the oxygen atom (leading to the benzofuran).

G zinc zinc indole indole zinc->indole bronsted bronsted benzofuran benzofuran bronsted->benzofuran

Caption: Divergent pathways in the Nenitzescu synthesis.

Troubleshooting and Minimization Strategy:

  • Catalyst Selection is Key: This is the most critical parameter for controlling this side reaction.

    • Insight: The nature of the Lewis or Brønsted acid used can dramatically influence the reaction's outcome. Strong acids tend to promote the pathway leading to the benzofuran.[6]

    • Recommendation: Avoid strong Brønsted acids like trifluoroacetic acid (TFA) and certain Lewis acids such as CuCl₂ and FeCl₃.[6] Instead, use zinc halides (ZnCl₂, ZnBr₂, or ZnI₂). Zinc salts have been shown to preferentially promote the cyclization pathway that leads to the desired 5-hydroxyindole.[6][7] An extensive screening study confirmed that zinc halides were most efficient in promoting 5-hydroxyindole formation.[7]

  • Solvent Synergy: The solvent works in concert with the catalyst.

    • Recommendation: The combination of a zinc halide catalyst with nitromethane as the solvent is a highly effective system for maximizing the yield of the 5-hydroxyindole while suppressing benzofuran formation.[6][7]

Issue 3: Formation of Regioisomers with Substituted Benzoquinones

Question: I am using a substituted benzoquinone (e.g., methyl-p-benzoquinone) and obtaining a mixture of regioisomers. How can I control the regioselectivity?

Answer: Controlling regioselectivity is a significant challenge when using unsymmetrical benzoquinones. The initial Michael addition of the enamine can occur at either of the two available olefinic carbons, leading to different isomers.

Mechanistic Insight & Control:

  • Electronic and Steric Effects: The regioselectivity is governed by a combination of the electronic effects (electron-donating or -withdrawing) of the substituent on the quinone and the steric hindrance posed by both the quinone's substituent and the enamine's structure.

    • Insight: The halide counterion of the zinc catalyst can surprisingly affect the regioselectivity.[7] This suggests a complex interplay within the transition state.

    • Recommendation: A systematic screening of catalysts and conditions is often necessary. For example, one study found that switching from ZnCl₂ to ZnBr₂ or ZnI₂ could alter the ratio of the resulting regioisomers.[7] If you are facing intractable isomeric mixtures, it may be more efficient to use an unsubstituted p-benzoquinone to avoid the issue altogether and introduce the desired substituent at a later stage of the synthesis.[7]

Issue 4: Polymerization and Formation of Insoluble Materials

Question: My reaction mixture is turning dark and forming a significant amount of insoluble, tar-like material, making product isolation difficult. What causes this and how can I prevent it?

Answer: Polymerization is a common failure mode, especially in large-scale reactions or under harsh conditions.[1] It arises from the high reactivity of the quinone starting material and various intermediates.

Prevention Strategies:

  • Control Stoichiometry: As mentioned for low yields, an excess of benzoquinone is a primary culprit. The quinone can react with the desired 5-hydroxyindole product or other electron-rich intermediates, leading to complex polymeric structures.

    • Recommendation: Use a 1.2-1.6 molar excess of the enamine relative to the benzoquinone.[1]

  • Moderate Reaction Temperature: High temperatures accelerate polymerization.

    • Recommendation: Maintain the reaction at room temperature or use only gentle heating (≤ 50°C), and monitor closely by TLC to avoid prolonged reaction times after the starting material is consumed.

  • Degas Solvents: The presence of oxygen can sometimes contribute to oxidative side reactions.

    • Recommendation: For particularly sensitive substrates, using solvents that have been degassed via a nitrogen or argon purge may be beneficial.

Summary of Optimization Parameters

ParameterRecommendation for High 5-Hydroxyindole YieldRationale & Side Reaction Minimized
Catalyst Zinc Halides (e.g., ZnCl₂, ZnBr₂, ZnI₂)Favors N-cyclization over O-cyclization, minimizing 5-hydroxybenzofuran formation.[6][7]
Solvent Highly Polar (e.g., Nitromethane)Stabilizes polar intermediates and improves reaction rate. Works synergistically with zinc catalysts.[4][6]
Stoichiometry 1:1.2-1.6 (Benzoquinone:Enamine)Prevents side reactions and polymerization caused by excess benzoquinone.[1]
Temperature Room Temperature to 40°CAvoids thermal degradation of intermediates and reduces polymerization.[6]

Experimental Protocol: Optimized Nenitzescu Synthesis

This protocol is designed to maximize the yield of a generic 5-hydroxyindole from p-benzoquinone and ethyl 3-aminocrotonate by minimizing benzofuran formation and polymerization.

G

Caption: Workflow for the optimized Nenitzescu synthesis protocol.

Materials:

  • p-Benzoquinone

  • Ethyl 3-aminocrotonate

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Nitromethane (CH₃NO₂)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, add p-benzoquinone (1.0 eq) and anhydrous zinc chloride (0.2 eq).

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous nitromethane via syringe to achieve a concentration of approximately 0.2 M with respect to the p-benzoquinone. Stir the mixture until the solids are dissolved.

  • Enamine Addition: In a separate flask, dissolve ethyl 3-aminocrotonate (1.4 eq) in a small amount of anhydrous nitromethane. Add this solution dropwise to the stirring quinone solution over 15-20 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the p-benzoquinone by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure 5-hydroxyindole product.

References

  • BenchChem. (2025). Optimizing reaction conditions for Nenitzescu synthesis of 5-hydroxyindoles. BenchChem Technical Support Center.
  • Wikipedia. (2023). Nenitzescu indole synthesis. Wikipedia, The Free Encyclopedia.
  • Sioen, L., et al. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Organics, 4(2), 163-179. MDPI.
  • ResearchGate. (n.d.). Scheme 2. The Nenitzescu reaction mechanism.
  • BenchChem. (2025). The Nenitzescu Indole Synthesis: A Comprehensive Guide to 5-Hydroxyindoles. BenchChem Technical Guide.
  • Istrati, D. I., et al. (2020).
  • Gulea, M. (n.d.). Nenitzescu 5‐Hydroxyindole Synthesis.
  • Cremonesi, G., et al. (2018). Nenitzescu Synthesis of 5‐Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether. ChemistrySelect, 3(44), 12487-12493.
  • ResearchGate. (n.d.).
  • Allen, G. R., Jr. (1973). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions, 20, 337.

Sources

Troubleshooting

Troubleshooting low yield and purification issues in Fischer indole synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the Fischer indole synthesis. As a foundational reaction in organic chemistry, its successful execution...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Fischer indole synthesis. As a foundational reaction in organic chemistry, its successful execution is pivotal for the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2][3] This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you navigate common challenges related to reaction yield and product purification.

Part 1: Troubleshooting Low Reaction Yields

Low or no yield is one of the most common frustrations encountered during the Fischer indole synthesis. The issues often trace back to suboptimal reaction conditions, the nature of the starting materials, or inherent substrate limitations.[4] This section addresses the root causes and provides actionable solutions.

Frequently Asked Questions (FAQs): Low Yield

Q1: My reaction is not working at all, or the yield is extremely low. Where should I start troubleshooting?

A1: A failed reaction can often be attributed to several key factors. A systematic approach to troubleshooting is critical.[5][6]

  • Purity of Starting Materials: Ensure your arylhydrazine and carbonyl compounds are of high purity. Impurities can introduce side reactions.[4][5] It is often best to use freshly distilled or purified phenylhydrazine.[7]

  • Acid Catalyst Selection: The choice of acid is paramount.[8][9] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective, but the optimal choice is substrate-dependent.[9][10] If a weak acid (like acetic acid) fails, consider switching to a stronger one like polyphosphoric acid (PPA) or ZnCl₂.

  • Reaction Temperature: This synthesis often requires high temperatures to drive the key[1][1]-sigmatropic rearrangement.[11][12] However, excessive heat can cause degradation.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance.

  • Hydrazone Stability: The phenylhydrazone intermediate can be unstable. Consider a one-pot procedure where the hydrazone is formed in situ and cyclized without isolation.[5][11][13]

Q2: How do substituents on my starting materials affect the reaction outcome?

A2: Substituent effects are a major determinant of success or failure in the Fischer indole synthesis.[4][14]

  • On the Phenylhydrazine: Electron-donating groups (EDGs) on the arylhydrazine can accelerate the reaction.[15] Conversely, electron-withdrawing groups (EWGs) can slow it down, often requiring harsher conditions.[11][15]

  • On the Carbonyl Compound: This is a critical point. Strong electron-donating groups on the enamine intermediate (formed from the aldehyde or ketone) can overly stabilize it. This promotes a competing N-N bond cleavage pathway, leading to reaction failure instead of the desired indole product.[2][15] This is a well-documented reason for the difficulty in synthesizing 3-aminoindoles via the classic Fischer method.[15]

Q3: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve selectivity?

A3: Achieving regioselectivity is a known challenge.[13] The outcome is influenced by the acid catalyst, steric effects, and reaction conditions.[13]

  • Acid Strength: Weaker acids may favor the kinetic product (from the more substituted enamine), while stronger acids can lead to the thermodynamically more stable indole.[11]

  • Catalyst Choice: The choice of acid can dramatically influence the isomer ratio. For instance, methanesulfonic acid has been shown to improve selectivity in certain cases.[8]

Q4: My reaction with acetaldehyde to form the parent indole is failing. Why?

A4: The direct use of acetaldehyde in the Fischer indole synthesis is notoriously problematic and generally fails under standard solution-phase conditions.[6][15] A common and effective workaround is to use pyruvic acid as the carbonyl source. This forms indole-2-carboxylic acid, which can then be easily decarboxylated in a subsequent step to yield the parent indole.[16][17]

Workflow for Optimizing Reaction Conditions

When faced with a low-yielding reaction, a systematic optimization of parameters is essential. The following workflow and table provide a structured approach.

G cluster_0 Initial Troubleshooting cluster_1 Catalyst & Temperature Screening cluster_2 Procedural Modifications cluster_3 Analysis & Outcome Start Low Yield Observed CheckPurity Verify Purity of Arylhydrazine & Carbonyl Start->CheckPurity ScreenAcids Screen Acid Catalysts (Brønsted vs. Lewis) CheckPurity->ScreenAcids OptimizeTemp Optimize Temperature (Monitor by TLC) ScreenAcids->OptimizeTemp InSitu Attempt in situ Hydrazone Formation OptimizeTemp->InSitu Solvent Screen Solvents (e.g., AcOH, Toluene, Neat) InSitu->Solvent Analyze Analyze Results Solvent->Analyze Success Yield Improved Analyze->Success Positive Failure Re-evaluate Substrate (Steric/Electronic Issues) Analyze->Failure Negative

A general workflow for troubleshooting low yields.
ParameterVariable to TestRationale & Key Considerations
Acid Catalyst Type: Brønsted (HCl, H₂SO₄, PPA) vs. Lewis (ZnCl₂, BF₃·OEt₂)The optimal catalyst is substrate-dependent. PPA is often effective for difficult cyclizations.[1][5]
Concentration: Stoichiometric vs. CatalyticInfluences reaction rate and can affect regioselectivity with unsymmetrical ketones.[17]
Temperature 60°C to reflux (solvent-dependent)Required to overcome the activation barrier of the[1][1]-sigmatropic rearrangement. Monitor for product degradation at higher temperatures.[7][11]
Solvent Acetic Acid, Toluene, Ethanol, Dioxane, NeatThe solvent can influence reaction outcomes. Acetic acid can serve as both solvent and catalyst.[7][16] An eco-friendly process using toluene as both cosolvent and extraction solvent has been reported.[18]
Procedure Pre-formed Hydrazone vs. One-Pot (in situ)Unstable hydrazones benefit from in situ formation, minimizing decomposition and handling losses.[5][13]

Part 2: Troubleshooting Purification Issues

The crude product of a Fischer indole synthesis is often a complex mixture containing unreacted starting materials, catalyst residues, and dark, tarry byproducts. Effective purification is essential to isolate the desired indole.

Frequently Asked Questions (FAQs): Purification

Q1: My crude product is a dark, tarry mess. How can I effectively purify my indole?

A1: Tar formation is a common issue, especially with harsh acidic conditions or high temperatures. A multi-step purification strategy is often necessary.

  • Initial Workup (Acid-Base Extraction): This is a powerful first step. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash with a basic aqueous solution (e.g., saturated NaHCO₃) to remove the acid catalyst and any acidic impurities. If your starting materials or byproducts are basic (like aniline from N-N cleavage), an acidic wash (e.g., 1M HCl) can remove them.[19]

  • Column Chromatography: This is the most common method for separating the indole from closely related impurities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. For more polar indoles, adding a small amount of methanol or using dichloromethane/methanol might be necessary.[20]

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can significantly enhance its purity. Common solvents include ethanol, hexane/ethyl acetate mixtures, or toluene.[21][22]

Q2: How do I choose the right conditions for column chromatography?

A2: The key is to first analyze your crude mixture by TLC to find a solvent system that provides good separation between your product spot and the impurities.[20]

  • Goal Rf: Aim for an Rf value of ~0.3 for your product in the chosen solvent system for optimal separation on a column.

  • Common Eluent Systems:

    • Non-polar indoles: Hexane/Ethyl Acetate

    • Moderately polar indoles: Dichloromethane/Methanol

    • Basic indoles: Add a small amount of triethylamine (~1%) to the eluent to prevent streaking on the silica gel.[20]

Q3: Can I avoid chromatography? Are there alternative purification methods?

A3: While chromatography is often unavoidable, other techniques can be effective, especially on a larger scale.

  • Distillation: For volatile, thermally stable indoles, distillation under reduced pressure can be an effective purification method.

  • Crystallization: If the desired indole is a solid and comprises the major component of the crude mixture, direct crystallization from the crude oil might be possible.[21][23] This can be a highly efficient way to obtain pure material.

  • Extraction-Based Enrichment: For industrial-scale purification, liquid-liquid extraction processes using solvents like formamide or methanol have been developed to enrich the indole content from complex mixtures like coal tar before final purification steps.[24][25][26][27]

General Purification Workflow

This diagram outlines a standard decision-making process for purifying a crude product from a Fischer indole synthesis.

G Start Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Wash) Start->Workup Analyze Analyze by TLC/ ¹H NMR Workup->Analyze Chromatography Column Chromatography Analyze->Chromatography Complex Mixture IsSolid Is Product a Solid? Analyze->IsSolid Relatively Clean Recrystallize Recrystallization or Distillation Chromatography->Recrystallize PureProduct Pure Indole Recrystallize->PureProduct IsSolid->Chromatography No (Oil) IsSolid->Recrystallize Yes

Decision tree for indole purification.
References
  • Catak, S., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5488-5491. Available from: [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]

  • Catak, S., et al. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. Retrieved from [Link]

  • Abdel-Magid, A. F. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53473-53503. Available from: [Link]

  • Google Patents. (n.d.). US3932417A - Dimeric indole alkaloid purification process.
  • MDPI. (n.d.). Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • ResearchGate. (2025). High-Purity Purification of Indole Contained in Coal Tar Absorption Oil by Extraction-Distillation-Crystallization Combination. Retrieved from [Link]

  • ACS Publications. (n.d.). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Retrieved from [Link]

  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

  • ResearchGate. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]

  • NIH. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. Retrieved from [Link]

  • OSTI.GOV. (1980). Isolation of indole from coal-tar fractions by liquid extraction. Retrieved from [Link]

  • PubMed. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

Sources

Optimization

Optimizing reaction conditions (temperature, solvent, catalyst) for indole-3-carboxylate synthesis

Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing indole-3-carboxylates.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing indole-3-carboxylates. Here, we address common challenges encountered during experimental work, offering troubleshooting advice and in-depth explanations to empower your research.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis of a 3-carboxylate precursor is resulting in low yields. What are the likely causes and how can I optimize the reaction?

Low yields in the Fischer indole synthesis are a frequent issue stemming from several factors, including suboptimal reaction conditions and reactant instability.[1] The reaction is particularly sensitive to temperature and the strength of the acid catalyst.[1]

Troubleshooting Steps:

  • Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound (in this case, a pyruvate derivative) can lead to undesired side reactions.[1] Ensure the purity of your reagents before commencing the synthesis.

  • Optimize Reaction Conditions: A systematic variation of temperature, reaction time, and catalyst concentration is crucial.[1] The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) often require empirical optimization.[1][2]

  • Hydrazone Formation: The initial step is the formation of the arylhydrazone. This is typically achieved by heating an equimolar mixture of the arylhydrazine and the pyruvate derivative in a suitable solvent like acetic acid. In many cases, isolating the hydrazone is not necessary, and the reaction can proceed directly to the indolization step.[1][3]

  • Indolization Conditions: The arylhydrazone is then heated in the presence of an acid catalyst to induce cyclization.[1] Careful control of this step is critical for yield.

Q2: I am observing the formation of multiple products and regioisomers in my Bischler-Möhlau synthesis. How can this be improved?

This is a known challenge with the Bischler-Möhlau synthesis, which is notorious for its harsh reaction conditions, often leading to poor yields and a lack of regioselectivity.[1][4]

Strategies for Improvement:

  • Milder Reaction Conditions: Recent studies have shown that employing milder conditions can improve outcomes. The use of lithium bromide as a catalyst or the application of microwave irradiation are two such approaches that can lead to better yields and regioselectivity.[1]

  • Alternative Syntheses: If optimizing the Bischler-Möhlau synthesis proves difficult, consider alternative methods for synthesizing 2-substituted indoles that may offer better control.

Q3: During the Vilsmeier-Haack formylation of an indole to create an indole-3-carboxaldehyde precursor, a tar-like substance is forming. What is causing this and how can it be prevented?

The formation of tar is a common indication of uncontrolled side reactions, often due to excessive heat.

Preventative Measures:

  • Strict Temperature Control: The Vilsmeier-Haack reaction can be exothermic. It is imperative to maintain strict temperature control, especially during the addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) and the subsequent addition of the indole substrate. Utilizing an ice bath is highly recommended to manage the reaction temperature effectively.[5]

  • Purity of Reagents: Ensure the use of high-purity starting materials and solvents, as impurities can catalyze polymerization and degradation.[5] The Vilsmeier reagent itself is moisture-sensitive, so using freshly distilled POCl₃ and anhydrous DMF is critical for success.[5]

Troubleshooting Guide

Problem: Low or No Product Yield
Potential Cause Recommended Solution
Degraded Reagents Use freshly distilled or new reagents. For moisture-sensitive reactions like the Vilsmeier-Haack, ensure all glassware is thoroughly dried and anhydrous solvents are used.[5]
Suboptimal Temperature Systematically vary the reaction temperature. Some reactions, like the Fischer indole synthesis, are highly sensitive to thermal conditions.[1] For exothermic reactions, maintain cooling to prevent degradation.[5]
Incorrect Solvent The choice of solvent can significantly impact reaction outcomes. For instance, in the Hemetsberger synthesis, thermolysis is often carried out in xylene.[6] Experiment with solvents of different polarities and boiling points.
Inappropriate Catalyst The type and concentration of the catalyst are critical. For the Fischer indole synthesis, both Brønsted and Lewis acids can be used, and the optimal choice may depend on the specific substrates.[2][7]
Substituent Effects Electron-donating or withdrawing groups on the aromatic ring can significantly influence reactivity. For example, in the Fischer synthesis, electron-donating groups on the arylhydrazine can sometimes lead to side reactions.[1]
Problem: Formation of Impurities and Side Products
Potential Cause Recommended Solution
Side Reactions Protect sensitive functional groups on your starting materials. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.[1]
Reaction Time Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
Improper Work-up Ensure the work-up procedure is appropriate for your product. For instance, in the Vilsmeier-Haack reaction, complete hydrolysis of the intermediate iminium salt is necessary, which requires careful pH adjustment.[5]

Experimental Protocols

General Procedure for Fischer Indole Synthesis of an Indole-2-Carboxylate

This method is adapted from established procedures where pyruvic acid or its ester is used as the carbonyl source.[1][3]

  • Hydrazone Formation: In a round-bottom flask, combine an equimolar amount of the desired arylhydrazine and ethyl pyruvate in glacial acetic acid. Heat the mixture to facilitate the formation of the arylhydrazone. The reaction can be monitored by TLC.

  • Indolization: Once the hydrazone formation is complete, introduce an acid catalyst (e.g., a catalytic amount of sulfuric acid or a Lewis acid like zinc chloride). Heat the reaction mixture to induce cyclization. The optimal temperature and time will need to be determined empirically.

  • Work-up and Purification: After cooling, the reaction mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography.

Visualizing the Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis Start Arylhydrazine + Carbonyl Compound Hydrazone Hydrazone Formation (Acid/Heat) Start->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & Aminal Formation Rearrangement->Cyclization Elimination Elimination of Ammonia (Acid Catalyst) Cyclization->Elimination Indole Aromatic Indole Elimination->Indole Synthesis_Selection Target Desired Indole-3-Carboxylate Substituents Consider Substituent Pattern Target->Substituents StartingMaterials Availability of Starting Materials Target->StartingMaterials ReactionConditions Reaction Condition Tolerance (Harsh vs. Mild) Target->ReactionConditions Fischer Fischer Synthesis Substituents->Fischer Flexible Hemetsberger Hemetsberger Synthesis Substituents->Hemetsberger Specific Precursors Reissert Reissert Synthesis Substituents->Reissert From o-nitrotoluene StartingMaterials->Fischer Arylhydrazines, Pyruvates StartingMaterials->Hemetsberger Aryl Aldehydes, Azidoacetates StartingMaterials->Reissert o-Nitrotoluenes ReactionConditions->Fischer Acidic, Heat ReactionConditions->Hemetsberger Thermal ReactionConditions->Reissert Base, then Reduction Other Other Methods (e.g., Pd-catalyzed) ReactionConditions->Other

Caption: Factors influencing the choice of synthesis method.

References

  • Hemetsberger indole synthesis. In: Wikipedia. [Link]

  • Hemetsberger-Knittel Indole Synthesis. In: SynArchive. [Link]

  • Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. In: ResearchGate. [Link]

  • Hemetsberger Indole Synthesis. In: ResearchGate. [Link]

  • Indoles via Knoevenagel–Hemetsberger reaction sequence. In: RSC Publishing. [Link]

  • Indole synthesis: a review and proposed classification. In: PMC - NIH. [Link]

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Troubleshooting

Technical Support Center: N-Alkylation of 5-Hydroxyindole-3-carboxylates

Welcome to the technical support center for synthetic challenges in organic chemistry. This guide is dedicated to researchers, medicinal chemists, and process development scientists encountering difficulties with the N-a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges in organic chemistry. This guide is dedicated to researchers, medicinal chemists, and process development scientists encountering difficulties with the N-alkylation of 5-hydroxyindole-3-carboxylate scaffolds. This structure, while valuable, presents a unique set of challenges due to its multiple reactive sites. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, grounded in mechanistic principles and supported by peer-reviewed literature.

Introduction: The Core Challenge

The N-alkylation of 5-hydroxyindole-3-carboxylates is a deceptively complex transformation. The molecule possesses three potentially nucleophilic sites: the indole nitrogen (N1), the C3 carbon, and the 5-hydroxyl oxygen (O5). The acidity of both the N-H (pKa ≈ 17 in DMSO) and the phenolic O-H (pKa ≈ 10-11) protons means that under basic conditions, an ambident anion is readily formed, leading to a competitive reaction between N-alkylation and O-alkylation.[1][2] Furthermore, the inherent nucleophilicity of the C3 position can lead to undesired C-alkylation, particularly under kinetically controlled conditions or with incomplete deprotonation of the indole nitrogen.[3]

This guide is structured to address the most pressing issue first—regioselectivity—before moving to other common problems such as low yield and side-product formation.

Part 1: Troubleshooting Guide - Regioselectivity Issues

Issue 1: My primary product is the O-alkylated isomer, not the desired N-alkylated product.

This is the most common challenge, arising from the deprotonation of the more acidic 5-hydroxyl group. The resulting phenoxide is a "hard" nucleophile, which preferentially reacts with "hard" electrophiles.

Root Cause Analysis & Solutions:

  • HSAB Mismatch (Hard/Soft Acid-Base Theory): The choice of alkylating agent is critical. "Hard" electrophiles, such as dimethyl sulfate or alkyl triflates, have a greater affinity for the "hard" oxygen nucleophile.[4] Conversely, "soft" electrophiles like alkyl iodides are more likely to react at the "softer" indole nitrogen.[4]

    • Solution: If possible, switch from alkylating agents with hard leaving groups (sulfates, triflates) to those with softer leaving groups (iodides, bromides).[4]

  • Solvent Effects: The reaction solvent plays a crucial role in ion-pairing and the reactivity of the ambident nucleophile. Protic solvents can solvate the phenoxide, potentially reducing its reactivity, but can also interfere with strong bases. Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively dissolve the indolate anion and promote N-alkylation.[1][3][5]

    • Solution: Transition from non-polar or protic solvents to a high-quality, anhydrous polar aprotic solvent such as DMF, DMSO, or NMP.[1]

  • Counter-ion Influence: The cation from the base can chelate with the oxygen atom, influencing the reaction site. Different counter-ions (e.g., Li⁺, Na⁺, K⁺, Cs⁺) have different effects.[3][5]

    • Solution: Screen different bases. While NaH is a common choice for generating the indolate anion, bases like Cs₂CO₃ or K₂CO₃ can sometimes alter the N/O selectivity, although this is system-dependent.[1][6]

The Definitive Solution: Orthogonal Protection Strategy

The most robust and reliable method to guarantee N-alkylation is to protect the 5-hydroxyl group before the alkylation step. The protecting group must be stable to the basic conditions of N-alkylation and selectively removable afterward.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.6]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: General workflow for achieving selective N-alkylation.

Table 1: Recommended Protecting Groups for the 5-OH Function

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability & Notes
Benzyl Ether BnBnBr or BnCl, K₂CO₃, Acetone or DMFH₂, Pd/C (Hydrogenolysis)Stable to strong bases (NaH) and most non-reducing conditions. Orthogonal to many other groups.[7]
t-Butyldimethylsilyl Ether TBDMS/TBSTBDMSCl, Imidazole, DMFTBAF in THF; or mild acid (e.g., 1% TFA in DCM)Stable to many conditions but can be labile to strong acids and fluoride sources. May not be robust enough for all N-alkylation protocols.
Methyl Ether MeMeI or Me₂SO₄, K₂CO₃, DMFBBr₃ in DCMVery stable and robust. Removal requires harsh, Lewis-acidic conditions which may not be compatible with all substrates.[7]
Issue 2: My reaction yields a mixture of N1- and C3-alkylated products.

Even with a protected 5-OH group, competition between N1 and C3 alkylation can occur. The C3 position is inherently nucleophilic and can react if the indole nitrogen is not fully deprotonated.[3]

dot graph G { graph [rankdir=LR, layout=dot]; node [shape=record, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Factors influencing N1 vs. C3 regioselectivity.

Root Cause Analysis & Solutions:

  • Incomplete Deprotonation: This is the most common cause. If a significant concentration of the neutral indole exists, it will react at the more nucleophilic C3 position.[3]

    • Solution: Use a sufficiently strong base to ensure complete deprotonation of the N-H proton. Sodium hydride (NaH) is the classic and highly effective choice.[1][8] Ensure at least 1.1-1.2 equivalents of the base are used.

  • Base/Solvent Combination: The choice of base and solvent system is paramount for favoring the formation of the indolate anion, which is more nucleophilic on the nitrogen.

    • Solution: The combination of NaH in an anhydrous polar aprotic solvent like DMF or THF is the gold standard for promoting N-alkylation.[3][8]

  • Reaction Temperature: C3-alkylation is often the kinetically favored pathway, while N1-alkylation is thermodynamically favored.

    • Solution: Increasing the reaction temperature can help overcome the kinetic barrier and favor the more stable N-alkylated product.[1][3] Temperatures from room temperature up to 80-100 °C are commonly employed.[1][9]

Part 2: Troubleshooting Guide - Yield and Purity Issues

Issue 3: The reaction is very slow or gives a low yield of the desired product.

Low conversion can be frustrating and points to several potential issues in the reaction setup or substrate reactivity.

Troubleshooting Workflow:

Troubleshooting_Yield

  • Anhydrous Conditions: Strong bases like NaH react violently with water. Any moisture in the reagents or solvent will quench the base, preventing deprotonation of the indole.[1] Always use anhydrous solvents and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Substrate Deactivation: The 3-carboxylate group is electron-withdrawing, which increases the acidity of the N-H proton but can decrease the overall nucleophilicity of the indole system. This can make the reaction sluggish compared to unsubstituted indoles. Patience and elevated temperatures are often necessary.

  • Reactivity of Alkylating Agent: The reactivity order for alkyl halides is R-I > R-Br > R-Cl. If using an alkyl chloride, the reaction may require higher temperatures, longer reaction times, or the addition of a catalytic amount of sodium or potassium iodide (Finkelstein conditions) to generate the more reactive alkyl iodide in situ.[10]

Part 3: Experimental Protocols & FAQs

Protocol 1: General Procedure for Protection of 5-Hydroxyindole-3-carboxylate with Benzyl Bromide
  • Dissolve the 5-hydroxyindole-3-carboxylate (1.0 eq.) in anhydrous acetone or DMF.

  • Add potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Add benzyl bromide (BnBr, 1.1-1.2 eq.) dropwise at room temperature.

  • Heat the mixture to 50-60 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate) to yield the 5-benzyloxyindole-3-carboxylate.

Protocol 2: General Procedure for N-Alkylation using NaH/DMF

!WARNING! Sodium hydride (NaH) is a highly reactive, flammable solid. Handle only under an inert atmosphere and quench carefully.

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C.

  • Add a solution of the 5-(protected)-indole-3-carboxylate (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases.

  • Add the alkylating agent (e.g., alkyl iodide or bromide, 1.1 eq.) dropwise, maintaining the temperature below 30 °C.

  • Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C). Monitor progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I perform the N-alkylation without protecting the 5-OH group? A1: It is highly challenging and generally not recommended if high selectivity is required. You will likely obtain a mixture of N- and O-alkylated products, which can be difficult to separate. The outcome will be highly dependent on the specific substrates and conditions (base, solvent, electrophile).[2][11] A protection-alkylation-deprotection sequence is often more efficient overall.

Q2: My indole substrate has other functional groups. How will this affect the reaction? A2: Electron-withdrawing groups (EWGs) on the indole ring (like the 3-carboxylate) increase the N-H acidity, making deprotonation easier but can decrease the nucleophilicity of the resulting anion. Electron-donating groups (EDGs) have the opposite effect. Be mindful of functional groups that are sensitive to strong bases (e.g., esters can be hydrolyzed, some protecting groups can be cleaved).

Q3: What are some alternative, milder methods for N-alkylation? A3: Several alternative methods exist, though their applicability to this specific scaffold must be evaluated:

  • Mitsunobu Reaction: Uses an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (e.g., DEAD or DIAD). This can be effective, but often requires electron-withdrawing groups on the indole to increase N-H acidity.[12]

  • Copper-Catalyzed Alkylations: Methods using copper catalysts can couple indoles with reagents like N-tosylhydrazones under specific conditions.[12][13]

  • Phase-Transfer Catalysis (PTC): Using a base like KOH with a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes favor N-alkylation under milder conditions than NaH/DMF.[1]

Q4: How do I monitor the reaction progress effectively? A4: Thin-Layer Chromatography (TLC) is the most common method.[1] Stain with a UV-active indicator or a potassium permanganate (KMnO₄) stain. The N-alkylated product should have a different Rf value than the starting material. For definitive analysis of product ratios and purity, LC-MS and ¹H NMR of the crude reaction mixture are invaluable.

References

  • Allen, S. E., Hsieh, S. Y., & Sigman, M. S. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. eScholarship, University of California. [Link]

  • Ciancaleoni, A., et al. (2018). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. ChemistrySelect. [Link]

  • Shabani, A., & Ghasemi, E. (2006). N-alkylation of indole derivatives.
  • Ling, L., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances. [Link]

  • Dalton, C., & Kelleher, N. L. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Bucher, C., et al. (2017). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society. [Link]

  • Majer, J., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules. [Link]

  • Williams, J. M., & Jones, A. B. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. [Link]

  • Ling, L., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. [Link]

  • Reddy, L. R., et al. (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic Letters. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. University of Rochester. [Link]

  • ResearchGate. (n.d.). Synthesis of N-alkylated indoles. ResearchGate. [Link]

  • Allen, S. E., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. [Link]

  • Larsson, M., et al. (2021). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron. [Link]

  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • Amer, A. M., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Magnetic Resonance in Chemistry. [Link]

  • Wang, Z., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][5]naphthyrin-5(6H)-one. Tetrahedron. [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link]

  • Mátyus, P., et al. (2020). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. [Link]

  • Carreira, E. M., et al. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of -NHAlkyl Groups. ETH Zurich Research Collection. [Link]

  • Synlett. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Thieme. [Link]

  • González-Sarrías, A., et al. (2007). Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. Journal of Magnetic Resonance. [Link]

  • El Allali, M., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry. [Link]

  • Albericio, F., et al. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical Society Reviews. [Link]

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Optimization

Purification strategies for removing starting materials from Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Welcome to the technical support guide for the purification of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who require this indole derivative in high purity for their work. The efficacy, safety, and reproducibility of downstream applications, particularly in drug development, are critically dependent on the purity of synthetic intermediates.

This guide moves beyond simple protocols to provide a decision-making framework for tackling common purification challenges. We will explore the "why" behind each technique, empowering you to adapt and troubleshoot effectively based on your specific experimental outcomes.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential contaminants. The target molecule, Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, is a substituted indole, most commonly synthesized via the Fischer Indole Synthesis or a related pathway like the Japp-Klingemann reaction to generate the key hydrazone intermediate.[1][2][3][4][5]

The Fischer Indole Synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[6][7] This informs the likely impurities you will encounter.

Likely Synthetic Precursors and Byproducts:

CompoundRoleKey Physicochemical PropertiesRationale for Presence
(4-Ethoxyphenyl)hydrazine or N-Ethyl-N-(4-hydroxyphenyl)hydrazine Starting Material (Hydrazine)Basic due to hydrazine moiety. Polarity varies.Unreacted starting material.
Ethyl 2-oxobutanoate Starting Material (Keto-ester)Neutral, moderately polar.Unreacted starting material.
Hydrazone Intermediate IntermediateLess polar than hydrazine but more than the final indole.Incomplete cyclization.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate Precursor/Side ProductPhenolic (acidic), polar. May be present if N-alkylation is incomplete.[8][9]Incomplete N-ethylation reaction.
Polymeric Tars ByproductHigh molecular weight, often dark-colored, complex mixture.Formed by acid-catalyzed degradation of starting materials or product.[10]
Oxidation Products Degradation ProductOften colored (pink, brown, or black).[11]Indoles, especially hydroxy-indoles, can be sensitive to air and light.

Section 2: Purification Workflow & Strategy Selection

A multi-step purification strategy is typically required. The optimal path depends on the nature and quantity of the crude material.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Acid-Base Workup crude->workup Remove acidic/basic starting materials filtration Filtration / Trituration workup->filtration Isolate crude solid chromatography Silica Gel Column Chromatography filtration->chromatography For complex mixtures or oily products recrystallization Recrystallization filtration->recrystallization For mostly pure, solid products chromatography->recrystallization Final polishing step analysis Purity Analysis (TLC, NMR, LC-MS) chromatography->analysis final_product Pure Product (>98%) recrystallization->final_product analysis->final_product

Caption: General purification workflow for the target compound.

Section 3: Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, intractable tar. What is the first step?

A: Dark tars are common in Fischer indole syntheses due to acid-catalyzed polymerization.[10] Do not proceed directly to chromatography or recrystallization.

  • Dissolve the tar in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Perform an acid-base extraction. The phenolic nature of your target compound is the key. Wash the organic solution with a mild aqueous base (e.g., 1 M NaHCO₃ or Na₂CO₃). Your product will move into the aqueous layer as its phenoxide salt, leaving non-acidic tars and impurities in the organic layer.

  • Separate the layers. Discard the organic (tar-containing) layer.

  • Re-acidify the aqueous layer carefully with 1 M HCl until it is acidic (pH ~5-6). Your product should precipitate out.

  • Collect the precipitate by filtration. This solid is now a much cleaner starting point for further purification.

Q2: After purification, my solid product has a pink or brownish tint. Is it impure?

A: Possibly. Indoles, and particularly electron-rich hydroxy-indoles, are susceptible to air oxidation, which can produce colored impurities.[11] While a faint pinkish hue might be acceptable depending on your requirements, a distinct brown or dark color indicates significant degradation. Storing the compound under an inert atmosphere (nitrogen or argon) and in the dark can minimize this. If the color is significant, an additional purification step like a short silica plug filtration or another recrystallization may be necessary.

Q3: How do I choose between recrystallization and column chromatography?

A: This decision is based on the initial purity and physical state of your crude product.

  • Use Recrystallization if: Your crude product is a solid and TLC analysis shows one major spot (your product) with only minor impurities at the baseline or solvent front. This is the most efficient method for removing small amounts of impurities from a solid.

  • Use Column Chromatography if: Your crude product is an oil or a solid with multiple impurities of similar polarity to your product (i.e., TLC shows several spots with close Rf values). Chromatography is designed to separate components in a complex mixture.

Q4: What is the best way to monitor purity during the process?

A: Thin-Layer Chromatography (TLC) is indispensable. Use silica-coated plates. A good developing solvent system is a mixture of hexane and ethyl acetate. The phenolic hydroxyl and ester groups make the product moderately polar. An Rf value of 0.25-0.35 is ideal for column chromatography. Stain with potassium permanganate (KMnO₄) or view under UV light. Pure fractions from a column should show a single spot on TLC.

Section 4: Troubleshooting & In-Depth Protocols

Problem: Removing Unreacted Polar Starting Materials

Q: My TLC shows baseline spotting (unreacted hydrazine) and a slightly higher Rf spot (keto-ester) in addition to my product. How do I remove them efficiently?

A: An optimized liquid-liquid extraction is the most effective strategy. This protocol exploits the different acid-base properties of the components. Your product is phenolic (weakly acidic), the leftover hydrazine is basic, and the keto-ester is neutral.

Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (1 x volume). This removes the basic hydrazine impurity by converting it into its water-soluble hydrochloride salt. Drain the aqueous layer.

  • Base Wash: Wash the remaining organic layer with a saturated aqueous NaHCO₃ solution (1 x volume). The weakly acidic phenolic product will remain in the organic layer, while any strongly acidic byproducts would be removed. Drain the aqueous layer.

  • Water Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of polar starting materials.

Problem: Final Purification of a Solid Product

Q: My crude solid is ~90% pure after workup. What is the best way to get it to >99% purity?

A: Recrystallization is the ideal method for upgrading the purity of a mostly clean solid. The key is selecting an appropriate solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Protocol 2: Recrystallization

  • Solvent Selection: Test solubility in small vials. Good single solvents for indoles like this are often ethanol or ethyl acetate. A good two-solvent system is ethyl acetate/hexanes or toluene/hexanes.

    • Procedure: Dissolve a small amount of crude product in a minimal amount of the hot, more polar solvent (e.g., ethyl acetate). Add the less polar solvent (e.g., hexanes) dropwise until a persistent cloudiness appears. Add a drop or two of the polar solvent to redissolve, then allow to cool slowly.

  • Execution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of boiling recrystallization solvent (or the more polar solvent of a pair) to just dissolve the solid completely.

    • If using a two-solvent system, add the hot, less polar co-solvent dropwise until turbidity is observed.

    • Remove from heat, cover the flask, and allow it to cool slowly to room temperature. Inducing crystallization by scratching the flask wall with a glass rod may be necessary.

    • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent. The melting point of the purified product should be sharp, around 184-186 °C.

Problem: Separating Closely Related Impurities

Q: My product is contaminated with an isomer or a byproduct of very similar polarity (close spots on TLC). How do I resolve this?

A: Flash column chromatography on silica gel is the standard and most powerful technique for this challenge. [12][13] Success depends on careful solvent system optimization.

ChromatographyTroubleshooting start TLC shows poor separation (ΔRf < 0.1) check_polarity Is the eluent polarity correct? (Product Rf ~0.25-0.35) start->check_polarity too_high Rf too high (>0.4) check_polarity->too_high Yes too_low Rf too low (<0.2) check_polarity->too_low No good_rf Rf is optimal, but separation is poor check_polarity->good_rf Optimal decrease_polar Decrease % of polar solvent (e.g., EtOAc) too_high->decrease_polar increase_polar Increase % of polar solvent (e.g., EtOAc) too_low->increase_polar change_solvent Change solvent system entirely (e.g., DCM/MeOH or Toluene/Acetone) good_rf->change_solvent deactivate_silica Product streaking? Deactivate silica with 0.5% Triethylamine good_rf->deactivate_silica Alternative run_column Run flash column with optimized system decrease_polar->run_column increase_polar->run_column change_solvent->run_column deactivate_silica->run_column

Caption: Decision process for optimizing column chromatography.

Protocol 3: Flash Column Chromatography

  • TLC Optimization: Find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf of ~0.25-0.35 and maximizes the separation from the impurity.

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size (a rule of thumb is a silica gel to crude material ratio of 40:1 to 100:1 by weight).

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack a uniform bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.

  • Elution: Add the eluent to the top of the column and apply pressure to maintain a steady flow rate. Collect fractions continuously in test tubes or vials.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions, and remove the solvent under reduced pressure.

References

  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • chemeurope.com. Fischer indole synthesis. [Link]

  • PubChem. Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. [Link]

  • Wikipedia. Japp–Klingemann reaction. [Link]

  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). [Link]

  • PubChem. Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate. [Link]

  • Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • PubChem. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. [Link]

  • MDPI. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. [Link]

  • PubMed. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. [Link]

  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • National Institutes of Health. Ethyl 1-acetyl-1H-indole-3-carboxylate. [Link]

  • National Institutes of Health. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). [Link]

  • ResearchGate. Crystallization purification of indole. [Link]

  • ResearchGate. The Japp‐Klingemann Reaction. [Link]

  • Springer Nature Experiments. A three-component Fischer indole synthesis. [Link]

  • chemeurope.com. Japp-Klingemann reaction. [Link]

  • ResearchGate. (PDF) Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. [Link]

  • ResearchGate. What do common indole impurities look like?. [Link]

  • National Institutes of Health. Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • ResearchGate. (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). [Link]

  • Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • ResearchGate. THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Synthesis and Chemistry of Indole. [PDF] Synthesis and Chemistry of Indole. [Link]

Sources

Troubleshooting

Identifying and characterizing impurities in Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate samples

Technical Support Center: Impurity Analysis of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Impurity Analysis of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in samples of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. The following sections provide in-depth answers to common questions and troubleshooting strategies for challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate and what are their likely origins?

A1: Impurities in your sample can generally be categorized as organic, inorganic, or residual solvents.[1] Organic impurities are the most common and typically arise from the synthetic route. Given a likely synthesis pathway for Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, potential impurities could include:

  • Starting materials: Unreacted precursors from the synthesis process.

  • Intermediates: Partially reacted molecules from intermediate steps in the synthesis.

  • By-products: Formed from side reactions during the synthesis. For indole derivatives, this can include products from polymerization, oxidation, or incomplete cyclization.[2][3]

  • Degradation products: Resulting from the breakdown of the primary compound due to factors like exposure to light, heat, or non-neutral pH.[4]

A summary of potential impurities and their sources is provided in the table below.

Impurity TypePotential SourceCommon Examples for Indole Synthesis
Starting Materials Incomplete reactionUnreacted ethyl acetoacetate, p-benzoquinone, or ethylamine derivatives
Intermediates Incomplete reactionEnamine intermediates from the initial condensation step
By-products Side reactionsIsomeric indole structures, products of over-alkylation, or de-ethylated analogs.[5]
Degradation Products Exposure to stress conditions (light, heat, oxidation, hydrolysis)Oxidized indole species (often colored), hydrolyzed ester to the corresponding carboxylic acid.[2]
Residual Solvents Purification processEthanol, ethyl acetate, dichloromethane, etc.
Inorganic Impurities Catalysts, reagentsResidual metals from catalytic steps (e.g., Palladium, Platinum), inorganic salts.[1][5]
Q2: My sample of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate has a pinkish or brownish hue. What could be the cause?

A2: Pure indole compounds are typically white to off-white crystalline solids.[2] The development of a pinkish or brownish color is often indicative of oxidation or polymerization.[2] The indole ring is susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored oligomeric or polymeric impurities. It is advisable to store the compound under an inert atmosphere (like nitrogen or argon), protected from light, and at a reduced temperature to minimize degradation.[4]

Q3: What is the recommended initial analytical approach for assessing the purity of a new batch of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate?

A3: A multi-tiered approach is recommended. Start with a simple technique for a preliminary assessment, followed by more sophisticated methods for detailed characterization.

  • Thin-Layer Chromatography (TLC): This is a quick and inexpensive method to get a preliminary idea of the number of components in your sample. The presence of multiple spots suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for purity assessment of substituted indoles.[6] A reverse-phase HPLC method with a UV or Diode Array Detector (DAD) is highly effective for separating the main compound from its impurities based on polarity.[6] The relative area percentages of the peaks can provide a quantitative estimate of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information for each separated component, which is invaluable for the initial identification of unknown impurities.[6][7][8]

The following diagram illustrates a general workflow for impurity identification.

G cluster_0 Initial Purity Assessment cluster_1 Impurity Identification cluster_2 Structural Elucidation Sample Sample TLC TLC Sample->TLC Quick Screen HPLC-UV/DAD HPLC-UV/DAD TLC->HPLC-UV/DAD Quantitative Analysis LC-MS LC-MS HPLC-UV/DAD->LC-MS Molecular Weight High-Resolution MS (HRMS) High-Resolution MS (HRMS) LC-MS->High-Resolution MS (HRMS) Elemental Composition NMR Spectroscopy NMR Spectroscopy High-Resolution MS (HRMS)->NMR Spectroscopy Definitive Structure Impurity Identified Impurity Identified NMR Spectroscopy->Impurity Identified

Caption: Workflow for impurity identification and characterization.

Troubleshooting Common Impurity Issues

Q4: My HPLC chromatogram shows several small, unidentified peaks. How can I determine if these are actual impurities or artifacts?

A4: It's crucial to differentiate between genuine impurities and system-related artifacts. Here’s a troubleshooting guide:

  • Blank Injection: Inject a sample of your mobile phase (and sample solvent if different) without the analyte. Any peaks that appear are likely from the solvent, mobile phase, or system contamination.

  • Injector Carryover: Inject a blank immediately after a concentrated sample. The presence of the main peak, albeit much smaller, indicates carryover from the injector.

  • Detector Wavelength: Ensure the chosen UV detection wavelength is appropriate for your compound of interest and does not overly amplify the signal of mobile phase components. A wavelength of around 280 nm is often suitable for indole derivatives.[6]

  • Sample Degradation: Indole compounds can be sensitive to the analytical conditions.[4] Consider if the mobile phase pH or temperature could be causing on-column degradation.

Q5: I have identified an unknown impurity by LC-MS with a specific mass. What are the next steps for structural elucidation?

A5: Once you have the molecular weight of an impurity, the next step is to determine its chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which allows you to determine the elemental composition (the exact number of C, H, N, O, etc.) of the impurity.[9] This is a critical step in narrowing down possible structures.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ion in the mass spectrometer, you can obtain a fragmentation pattern. This pattern provides clues about the different functional groups and substructures within the molecule.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation.[10][11][12][13] If you can isolate a sufficient quantity of the impurity (typically through preparative HPLC), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will allow you to piece together the complete chemical structure.

The following diagram outlines a decision-making process for choosing the right analytical technique.

G Start Start Known Impurity? Known Impurity? Start->Known Impurity? Quantify Quantify Known Impurity?->Quantify Yes Identify Identify Known Impurity?->Identify No LC-MS LC-MS Identify->LC-MS HRMS HRMS LC-MS->HRMS NMR NMR HRMS->NMR G cluster_stress Stress Conditions Drug_Substance Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate Acid_Hydrolysis 0.1 M HCl, 60°C Drug_Substance->Acid_Hydrolysis Base_Hydrolysis 0.1 M NaOH, RT Drug_Substance->Base_Hydrolysis Oxidation 3% H2O2, RT Drug_Substance->Oxidation Thermal Solid, 80°C Drug_Substance->Thermal Photolytic UV/Vis Light Drug_Substance->Photolytic Analysis HPLC-UV/DAD & LC-MS Analysis Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Identification Characterize Degradation Products Analysis->Identification

Caption: Workflow for a forced degradation study.

References

  • A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI. Available from: [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Available from: [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available from: [Link]

  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. Available from: [Link]

  • What do common indole impurities look like?. ResearchGate. Available from: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. PMC. Available from: [Link]

  • Structural elucidation of indole alkaloids - Strychnine and Brucine. Magritek. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Forced degradation studies. MedCrave online. Available from: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available from: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Structure Elucidation and NMR. Hypha Discovery. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal for Research in Applied Science & Engineering Technology. Available from: [Link]

  • Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. PubMed. Available from: [Link]

Sources

Optimization

Improving the stability of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate during storage and handling

A Guide to Ensuring Stability During Storage and Handling Welcome to the technical support guide for Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS: 49742-74-7). As Senior Application Scientists, we unders...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability During Storage and Handling

Welcome to the technical support guide for Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS: 49742-74-7). As Senior Application Scientists, we understand that the success of your research hinges on the integrity of your reagents. This molecule, a valuable intermediate in pharmaceutical development, possesses a 5-hydroxyindole core, a structure known for its utility and its sensitivity.[1][2]

This guide is designed to provide you with an in-depth understanding of the compound's stability profile and to offer practical, field-proven solutions to prevent degradation during storage and handling. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Part 1: Understanding the Inherent Instability

The stability challenges of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate stem directly from its molecular structure. Two key features are responsible for its susceptibility to degradation: the phenolic hydroxyl group and the electron-rich indole ring.

  • Phenolic Hydroxyl Group (-OH) at the 5-position: This group is highly susceptible to oxidation. Exposure to atmospheric oxygen, especially when catalyzed by light, heat, or trace metal ions, can initiate a degradation cascade.[3][4] This process often leads to the formation of highly colored quinone-imine type species, which can further polymerize. This oxidative degradation is the primary reason for the common observation of color change in the material.

  • Electron-Rich Indole Ring: The indole nucleus itself is an electron-rich aromatic system, making it prone to oxidation.[5] This reactivity is fundamental to the biological activity of many indole derivatives but also contributes to their instability under suboptimal storage conditions.

Below is a diagram illustrating the vulnerable sites on the molecule.

Caption: Vulnerable sites on the target molecule.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability and handling of this compound.

Q1: My solid sample of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate has turned from off-white to a light brown/pink color. Is it still usable?

A color change is a definitive visual indicator of degradation.[5] The off-white to light brown powder appearance is expected for the pure compound.[1] The development of pink, red, or brown hues suggests that the 5-hydroxy group has begun to oxidize.

  • Causality: The color arises from the formation of conjugated, quinone-like structures. While a minor color change might not significantly affect the bulk purity for some preliminary experiments, it is a clear warning sign.

  • Recommendation: Before using a discolored sample in any sensitive or quantitative experiment, you must re-evaluate its purity. A purity assessment via HPLC or LC-MS is strongly recommended. For critical applications, such as in late-stage drug development, using discolored material is inadvisable.

Q2: What are the absolute ideal storage conditions to maximize the shelf-life of this compound?

To mitigate the degradation pathways, strict control of the storage environment is essential. The primary drivers of degradation are oxygen, light, and heat.[3][4][5]

Parameter Long-Term Storage (> 1 month) Short-Term Storage (< 1 month) Rationale
Temperature -20°C2-8°CReduces the rate of oxidative chemical reactions.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the key reagent in the primary degradation pathway.[5][6]
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial)Light, particularly UV, provides the energy to initiate and catalyze oxidative reactions.[3][4][7]
Container Tightly sealed, amber glass vial with a PTFE-lined cap.Tightly sealed, amber glass vial with a PTFE-lined cap.Prevents exposure to moisture and air; amber glass blocks UV light.[5][8]

Q3: I need to weigh out the powder and prepare a stock solution. What is the correct handling procedure?

Handling this compound requires techniques suitable for air-sensitive reagents to prevent exposure to atmospheric oxygen and moisture.[9][10][11]

  • Causality: Even brief exposure to air during weighing can initiate degradation on the surface of the solid particles. This is particularly critical when preparing solutions, as degradation rates can increase in the solution phase.

  • Recommendation:

    • Allow the sealed container to warm to room temperature before opening to prevent condensation of moisture onto the cold powder.

    • If available, perform all manipulations inside a glovebox under an inert atmosphere.

    • If a glovebox is not available, minimize exposure time. A "gas-flushing" technique is highly effective: gently flush the vial headspace with a stream of dry argon or nitrogen before and after removing the material.[5]

    • Use clean, dry spatulas and glassware. Traces of moisture or metal contaminants can accelerate degradation.

G start Start: Retrieve from Storage warm Allow vial to reach room temperature start->warm open Open vial briefly (preferably in glovebox) warm->open weigh Weigh required amount rapidly open->weigh flush1 Flush vial headspace with N2 or Ar weigh->flush1 end End: Compound Weighed reseal Reseal vial tightly flush1->reseal store Return to proper storage conditions (-20°C or 2-8°C) reseal->store store->end

Caption: Workflow for weighing an air-sensitive compound.

Q4: Should I use an antioxidant in my stock solutions? Which one is best?

Yes, for solutions stored for more than a few hours, adding an antioxidant is a prudent measure.

  • Causality: Antioxidants act as sacrificial agents, reacting with oxidative species more readily than your compound of interest. Radical scavengers like Butylated hydroxytoluene (BHT) are effective at terminating the free-radical chain reactions that drive oxidation.[5]

  • Recommendation: BHT is a common and effective choice. A final concentration of 0.01% is typically sufficient.

  • Crucial Consideration: You must verify that the chosen antioxidant does not interfere with your downstream biological or chemical assays. Run a control experiment with the antioxidant alone to confirm its compatibility.

Part 3: Protocols and Methodologies

Protocol A: Procedure for Long-Term Storage under Inert Atmosphere

This protocol describes how to properly prepare a solid sample for long-term storage.

  • Preparation: Place the vial containing the Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate into a larger Schlenk flask or a container that can be connected to a vacuum/inert gas line.

  • Atmosphere Exchange: Gently evacuate the air from the flask and backfill with a dry, inert gas (e.g., argon or nitrogen). Repeat this "pump-purge" cycle 3-5 times to ensure all atmospheric oxygen has been removed.[10]

  • Sealing: While under a positive pressure of inert gas, tightly seal the primary vial with a PTFE-lined cap. For added protection, wrap the cap and neck of the vial with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions (e.g., "-20°C, Inert Atmosphere").

  • Storage: Place the sealed vial in a -20°C freezer, protected from light.

Protocol B: Purity Assessment by Reverse-Phase HPLC

This protocol provides a starting point for developing an HPLC method to assess the purity of your sample. Method optimization will be required.

Parameter Condition Purpose
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column for separation of moderately polar organic molecules.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier to improve peak shape and ensure ionization consistency.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for elution.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 5 min.Gradient elution is necessary to separate the main compound from potential polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
Detector UV/DAD at 270 nmIndole compounds have a characteristic UV absorbance. A Diode Array Detector (DAD) is useful for identifying impurity peaks by their UV spectra.[12][13]
Sample Prep. Dissolve ~1 mg/mL in Acetonitrile or Methanol. Filter through a 0.22 µm syringe filter before injection.Ensures a clean injection and prevents column clogging.

Interpreting the Results: A pure sample will show a single major peak. The appearance of new peaks, especially earlier-eluting (more polar) peaks, is indicative of degradation. The purity can be estimated by the area percentage of the main peak.

Protocol C: Preparation of a Stabilized Stock Solution

This protocol describes how to make a 10 mM stock solution in DMSO with BHT as a stabilizer.

  • Prepare BHT Stock: Dissolve 10 mg of BHT in 10 mL of DMSO to create a 1 mg/mL (0.1%) stock solution.

  • Weigh Compound: Following the air-sensitive handling procedure (see FAQ Q3), accurately weigh 2.47 mg of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (MW = 247.29 g/mol ).

  • Dissolution:

    • Add 990 µL of high-purity DMSO to the weighed solid.

    • Add 10 µL of the 0.1% BHT stock solution. This results in a final BHT concentration of 0.001% (10 µg/mL), which is often sufficient. Adjust as needed.

  • Mixing: Vortex thoroughly until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volume amber vials, flush the headspace with inert gas, seal tightly, and store at -80°C for long-term use.[14] Avoid repeated freeze-thaw cycles.

References
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central. Available from: [Link]

  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PMC - NIH. Available from: [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. MDPI. Available from: [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. Available from: [Link]

  • (PDF) Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. ResearchGate. Available from: [Link]

  • The manipulation of air.sensitive compounds. Neilson Lab. Available from: [Link]

  • Handling air-sensitive reagents AL-134. MIT. Available from: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available from: [Link]

  • Table I-2, Preparation and Storage of Dose Formulations in the Gavage Studies of Indole-3--carbinol. NCBI. Available from: [Link]

  • A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. PubMed. Available from: [Link]

  • Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry - ACS Publications. Available from: [Link]

  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. Available from: [Link]

  • HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. ResearchGate. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-Lipoxygenase Inhibitors: Evaluating the Potential of the Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate Scaffold

For researchers, scientists, and drug development professionals navigating the landscape of inflammatory and allergic disease therapeutics, the 5-lipoxygenase (5-LO) pathway presents a critical target. This guide offers...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of inflammatory and allergic disease therapeutics, the 5-lipoxygenase (5-LO) pathway presents a critical target. This guide offers an in-depth comparison of the efficacy of various 5-LO inhibitors, with a special focus on the emerging potential of the indole-3-carboxylate scaffold, exemplified by Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. While direct inhibitory data for this specific molecule is limited in publicly available literature, its role as a key precursor in the synthesis of potent 5-LO inhibitors warrants a thorough examination of its structural class against established agents.[1]

This guide will delve into the mechanistic nuances of 5-LO inhibition, provide a comparative analysis of key inhibitors, and present detailed, field-proven experimental protocols to empower your research and development endeavors.

The 5-Lipoxygenase Pathway: A Pivotal Mediator of Inflammation

The 5-lipoxygenase enzyme is a central player in the biosynthesis of leukotrienes, a class of potent pro-inflammatory lipid mediators derived from arachidonic acid. Upon cellular stimulation, 5-LO, in concert with the 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key mediators of bronchoconstriction and vascular permeability. Given their significant roles in the pathophysiology of asthma, allergic rhinitis, and other inflammatory conditions, inhibiting the 5-LO pathway is a well-established therapeutic strategy.

5-Lipoxygenase_Pathway cluster_inhibitors Inhibitor Targets Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Stimulus 5-LO 5-Lipoxygenase Arachidonic_Acid->5-LO via FLAP cPLA2 cPLA₂ LTA4 LTA4 5-LO->LTA4 FLAP FLAP FLAP->5-LO LTB4 LTB4 LTA4->LTB4 via LTA₄ Hydrolase Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) LTA4->Cysteinyl_Leukotrienes via LTC₄ Synthase LTA4_Hydrolase LTA₄ Hydrolase LTC4_Synthase LTC₄ Synthase Inflammation Inflammation LTB4->Inflammation Bronchoconstriction Bronchoconstriction Cysteinyl_Leukotrienes->Bronchoconstriction Zileuton Zileuton Zileuton->5-LO Direct Inhibition MK886 MK886 MK886->FLAP Inhibition

Caption: The 5-Lipoxygenase signaling pathway and points of inhibition.

Comparative Efficacy of 5-LO Inhibitors

A direct comparison of the inhibitory potential of various compounds is crucial for selecting the appropriate tool for research or as a starting point for drug development. The following table summarizes the available efficacy data for Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate's more potent derivatives and other well-characterized 5-LO inhibitors.

InhibitorTargetIC50 ValueCell/SystemReference
Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate 5-LOData not available (precursor)-[1]
Ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate (Derivative)5-LO0.7 µM (cell-free), 0.23 µM (PMNs)Human Polymorphonuclear Neutrophils (PMNs)[2]
Zileuton 5-LO0.3-0.5 µMRat PMNs, RBL-1 cells[3]
0.4 µMHuman PMNs[3]
0.9 µMHuman Whole Blood[3]
MK-886 FLAP30 nM-[4][5]
Leukotriene Biosynthesis3 nMIntact Leukocytes[4][5]
1.1 µMHuman Whole Blood[4][5]
Acetyl-11-keto-β-boswellic acid (AKBA) 5-LO1.5 µMHuman Neutrophils (in vitro)[6]
8 µMCell-free system[7]

Analysis of Comparative Efficacy:

  • Zileuton: As a direct inhibitor of 5-LO, Zileuton demonstrates consistent sub-micromolar to low micromolar potency across various cell-based and whole blood assays.[3] Its clinical use in the treatment of asthma underscores its in vivo efficacy. However, it is known to require frequent dosing and carries a risk of liver toxicity, necessitating monitoring of liver enzymes.

  • MK-886: This compound acts indirectly by inhibiting FLAP, the protein that presents arachidonic acid to 5-LO.[4][5] It exhibits very high potency in intact cells, with IC50 values in the low nanomolar range.[4][5] However, MK-886 is also known to have off-target effects, including inhibition of cyclooxygenase-1 (COX-1) and interactions with DNA polymerases, which can complicate the interpretation of experimental results and present potential toxicity concerns.[8][9][10]

  • Acetyl-11-keto-β-boswellic acid (AKBA): A natural product derived from Boswellia serrata, AKBA is a non-redox, non-competitive inhibitor of 5-LO.[7] It shows moderate potency in the low micromolar range.[6][7] While its efficacy in vivo has been demonstrated in various animal models of inflammation, its bioavailability can be a limiting factor.[11][12]

Experimental Protocols for Efficacy Determination

To ensure the scientific rigor of comparative studies, standardized and well-validated experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the efficacy of 5-LO inhibitors.

In Vitro Efficacy Assessment

In_Vitro_Workflow cluster_cell_free Cell-Free Assay cluster_cell_based Cell-Based Assay Enzyme Purified 5-LO or Cell Lysate Incubation Incubation with Test Compound Enzyme->Incubation Substrate Arachidonic Acid Substrate->Incubation Detection Spectrophotometric Detection (234 nm) Incubation->Detection Cells Human Neutrophils or other 5-LO expressing cells Pre-incubation Pre-incubation with Test Compound Cells->Pre-incubation Stimulation Stimulation with Ca²⁺ Ionophore (A23187) Pre-incubation->Stimulation LTB4_Measurement LTB₄ Measurement (ELISA) Stimulation->LTB4_Measurement

Caption: General workflow for in vitro evaluation of 5-LO inhibitors.

This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of 5-LO.

Principle: 5-lipoxygenase catalyzes the oxidation of arachidonic acid, leading to the formation of a conjugated diene hydroperoxide, which can be monitored by the increase in absorbance at 234 nm.

Materials:

  • Purified 5-lipoxygenase enzyme or a cell lysate containing 5-LO

  • Arachidonic acid solution

  • Phosphate buffer (pH 7.4)

  • Test compounds and a reference inhibitor (e.g., Zileuton)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the 5-LO enzyme preparation, and the test compound dilutions.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the arachidonic acid substrate to each well.

  • Immediately start monitoring the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Causality and Self-Validation: This assay directly measures the enzymatic conversion of the substrate, providing a clear cause-and-effect relationship between the inhibitor and enzyme activity. The inclusion of a known reference inhibitor serves as a positive control to validate the assay's performance.

This assay assesses the ability of a compound to inhibit 5-LO activity within a physiologically relevant cellular context.

Principle: Human neutrophils, when stimulated, produce and release LTB4. The amount of LTB4 released into the cell supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Freshly isolated human polymorphonuclear neutrophils (PMNs)

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Calcium ionophore A23187

  • Test compounds and a reference inhibitor (e.g., Zileuton)

  • LTB4 ELISA kit

  • 96-well cell culture plates

  • Centrifuge

Procedure:

  • Isolate human neutrophils from the whole blood of healthy donors using a density gradient centrifugation method.

  • Resuspend the purified neutrophils in HBSS at a concentration of 1-5 x 10^6 cells/mL.

  • In a 96-well plate, add the neutrophil suspension and the test compound dilutions.

  • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Stimulate the cells by adding calcium ionophore A23187 (final concentration ~1-5 µM).

  • Incubate the plate at 37°C for 10-15 minutes.

  • Stop the reaction by placing the plate on ice and then centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant and measure the LTB4 concentration using a commercial ELISA kit according to the manufacturer's instructions.[13][14][15]

  • Calculate the percent inhibition of LTB4 release and determine the IC50 value.

Causality and Self-Validation: This assay measures the end-product of the 5-LO pathway in a primary human cell type, providing strong evidence of cellular efficacy. The use of a specific and sensitive ELISA for LTB4 ensures accurate quantification. Comparing the results with a known inhibitor validates the cellular response and assay integrity.

In Vivo Efficacy Assessment

In_Vivo_Workflow Animal_Grouping Animal Grouping (e.g., Rats or Mice) Compound_Admin Administration of Test Compound/Vehicle (Oral or IP) Animal_Grouping->Compound_Admin Inflammation_Induction Induction of Inflammation (e.g., Carrageenan Injection in Paw) Compound_Admin->Inflammation_Induction Edema_Measurement Measurement of Paw Edema (Plethysmometer) at Different Time Points Inflammation_Induction->Edema_Measurement Data_Analysis Data Analysis and Comparison of Groups Edema_Measurement->Data_Analysis

Caption: Workflow for in vivo evaluation using the carrageenan-induced paw edema model.

This is a classic and highly reproducible model of acute inflammation used to evaluate the anti-inflammatory effects of test compounds in a living organism.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compounds and a reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer for measuring paw volume

  • Animal handling equipment

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least one week.

  • Divide the animals into groups: vehicle control, reference drug, and different doses of the test compound.

  • Administer the test compounds and the reference drug to the respective groups, typically via oral gavage or intraperitoneal injection, 30-60 minutes before the carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Causality and Self-Validation: This in vivo model provides a holistic assessment of a compound's anti-inflammatory efficacy, encompassing its absorption, distribution, metabolism, and excretion (ADME) properties. The biphasic nature of the carrageenan-induced edema allows for some mechanistic insights, with the later phase being more dependent on prostaglandins and leukotrienes. The inclusion of a well-characterized anti-inflammatory drug as a positive control is essential for validating the model's responsiveness and for benchmarking the efficacy of the test compound.

Conclusion and Future Directions

The landscape of 5-lipoxygenase inhibitors is diverse, with established drugs like Zileuton and potent research tools such as MK-886, alongside promising natural compounds like boswellic acids. While direct evidence for the 5-LO inhibitory activity of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is currently lacking, the high potency of its derivatives strongly suggests that the indole-3-carboxylate scaffold is a fertile ground for the development of novel anti-inflammatory and anti-allergic therapeutics.

For researchers in this field, the path forward involves a systematic exploration of the structure-activity relationships within this chemical class. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, ensuring scientific integrity and generating reliable, comparable data. By leveraging these methodologies, the scientific community can further elucidate the therapeutic potential of this and other novel classes of 5-LO inhibitors, ultimately contributing to the development of safer and more effective treatments for a range of inflammatory diseases.

References

  • Carter, G. W., et al. (1991). 5-lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937. [Link]

  • Gugliucci, A., et al. (2002). Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1582(1-3), 139-148. [Link]

  • Mezari, M., et al. (2014). Oral and topical boswellic acid attenuates mouse osteoarthritis. Arthritis & Rheumatology, 66(10), 2733-2743. [Link]

  • Siddiqui, M. Z. (2011). Boswellia Serrata, A Potential Antiinflammatory Agent: An Overview. Indian Journal of Pharmaceutical Sciences, 73(3), 255-261. [Link]

  • Sailer, E. R., et al. (1996). Acetyl-11-keto-beta-boswellic acid (AKBA): structure requirements for binding and 5-lipoxygenase inhibitory activity. British Journal of Pharmacology, 117(4), 615-618. [Link]

  • Poeckel, D., & Werz, O. (2006). From bench to bedside, boswellic acids in anti-inflammatory therapy — mechanistic insights, bioavailability challenges, and optimization approaches. Frontiers in Pharmacology, 13, 977828. [Link]

  • Umar, S., et al. (2024). Boswellic acids: a review on its pharmacological properties, molecular mechanism and bioavailability. Traditional Medicine Research, 9(10), 60. [Link]

  • Antony, B., et al. (2024). Therapeutic potential of boswellic acids: an update patent review (2016–2023). Pharmaceutical Patent Analyst, 13(4), 163-177. [Link]

  • Ranzato, L., et al. (2002). Mitochondria are direct targets of the lipoxygenase inhibitor MK886 - A strategy for cell killing by combined treatment with MK886 and cyclooxygenase inhibitors. The Journal of Biological Chemistry, 277(33), 29476-29483. [Link]

  • Werz, O., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. British Journal of Pharmacology, 157(3), 424-433. [Link]

  • Eoff, R. L., et al. (2013). Leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. Chemical Research in Toxicology, 26(3), 446-455. [Link]

  • Eoff, R. L., et al. (2013). The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. Chemical Research in Toxicology, 26(3), 446-455. [Link]

  • Cuzzocrea, S., et al. (2008). The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. British Journal of Pharmacology, 153(5), 995-1005. [Link]

  • Repine, J. E., et al. (1994). Intrinsic 5-lipoxygenase activity is required for neutrophil responsivity. The Journal of Clinical Investigation, 93(6), 2464-2470. [Link]

  • ELK Biotechnology. (n.d.). LTB4(Leukotriene B4) ELISA Kit. Retrieved from [Link]

  • Ben-Aziz, A., et al. (1970). Enzymatic Activity Levels of Lipoxygenase (Lox) in Germinating Green Gram Seeds (Vigna radiate). Plant Physiology, 46(5), 718-722. [Link]

  • Peduto, A., et al. (2014). Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. European Journal of Medicinal Chemistry, 81, 492-498. [Link]

  • Rao, N. L., et al. (2007). Anti-inflammatory activity of a potent, selective leukotriene A4 hydrolase inhibitor in comparison with the 5-lipoxygenase inhibitor zileuton. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1164-1171. [Link]

  • Axelrod, B., et al. (1981). Lipoxygenase activity determination. Methods in Enzymology, 71, 441-451. [Link]

  • Axelrod, B., et al. (1981). Lipoxygenase activity determination. Methods in Enzymology, 71, 441-451. [Link]

  • PubChem. (n.d.). Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

  • Repine, J. E., et al. (1994). Intrinsic 5-lipoxygenase activity is required for neutrophil responsivity. Proceedings of the National Academy of Sciences of the United States of America, 91(18), 8343-8347. [Link]

  • Elabscience. (n.d.). LTB4(Leukotriene B4) ELISA Kit. Retrieved from [Link]

  • Mohebati, A., et al. (2012). Effect of Zileuton and Celecoxib on Urinary LTE4 and PGE-M Levels in Smokers. Cancer Prevention Research, 5(8), 1033-1040. [Link]

  • Mitchell, J. A., et al. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proceedings of the National Academy of Sciences of the United States of America, 90(24), 11693-11697. [Link]

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences of the United States of America, 96(13), 7563-7568. [Link]

  • Khan, I., et al. (2023). 3-Acetyl-11-keto-β-boswellic Acid-Based Hybrids Alleviate Acetaminophen-Induced Hepatotoxicity in HepG2 by the Regulation of Inflammatory and Oxidative Stress Pathways: An Integrated Approach. ACS Omega, 8(42), 38943-38956. [Link]

  • Palmer, R. M., & Salmon, J. A. (1983). Release of leukotriene B4 from human neutrophils and its relationship to degranulation induced by N-formyl-methionyl-leucyl-phenylalanine, serum-treated zymosan and the ionophore A23187. Immunology, 50(1), 65-73. [Link]

  • Werz, O., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. British Journal of Pharmacology, 157(3), 424-433. [Link]

  • Gugliucci, A., et al. (2002). Mitochondria are direct targets of the lipoxygenase inhibitor MK886. A strategy for cell killing by combined treatment with MK886 and cyclooxygenase inhibitors. The Journal of Biological Chemistry, 277(33), 29476-29483. [Link]

  • Taherzadeh, Z., et al. (2022). Acetyl-11-Keto-β-Boswellic Acid (AKBA) Prevents Lipopolysaccharide-Induced Inflammation and Cytotoxicity on H9C2 Cells. Evidence-Based Complementary and Alternative Medicine, 2022, 2620710. [Link]

  • Szczesny, B., et al. (2020). Combining celecoxib and zileuton is more effective than zileuton alone in the prevention of tobacco-smoke-induced airway epithelial injury. American Journal of Respiratory Cell and Molecular Biology, 63(3), 364-374. [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. The New England Journal of Medicine, 345(6), 433-442. [Link]

  • Molport. (n.d.). Compound ethyl 5-hydroxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate. Retrieved from [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Hydroxyindole-3-carboxylate Derivatives

The 5-hydroxyindole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Its presence in naturally occurring mo...

Author: BenchChem Technical Support Team. Date: January 2026

The 5-hydroxyindole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Its presence in naturally occurring molecules like serotonin and its derivatives underscores its biological relevance.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-hydroxyindole-3-carboxylate derivatives, offering a comparative overview of their performance against various biological targets, supported by experimental data.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-hydroxyindole-3-carboxylate derivatives can be significantly modulated by substitutions at various positions of the indole ring. The key positions for modification are the N1-position, the C2-position, and the carboxylate group at the C3-position.

1. Modifications at the N1-Position:

Substituents at the N1-position of the indole ring have a profound impact on the cytotoxic activity of these derivatives against cancer cell lines. Studies on a series of N-substituted 5-hydroxyindole-3-carboxylic acids and their esters against the MCF-7 human breast cancer cell line have revealed several key insights.[4][5]

  • Aromatic vs. Aliphatic Substituents: The introduction of aromatic amines at the N1-position generally leads to higher cytotoxicity compared to linear or cyclic aliphatic amines.[4]

  • Substitution on the Phenyl Ring: For derivatives with an N1-phenyl substituent, the nature and position of the substituent on the phenyl ring are critical. An ester derivative with a 4-methoxy group on the phenyl ring (compound 5d ) was identified as the most potent compound, with a half-maximal effective concentration (IC50) of 4.7 µM against MCF-7 cells.[4][5] This suggests that electron-donating groups at the para position of the N1-phenyl ring enhance cytotoxic activity.

2. Modifications at the C2-Position:

The C2-position of the 5-hydroxyindole-3-carboxylate scaffold is another crucial site for modification, particularly for derivatives targeting enzymes like 5-lipoxygenase (5-LO), which is involved in inflammatory processes.[6][7]

  • Introduction of a Phenylthiomethyl Group: The introduction of a 2-phenylthiomethyl group has been shown to yield potent 5-LO inhibitors.[6]

  • Substitution on the Phenylthiomethyl Ring: The potency of these inhibitors is closely related to the substitution pattern on the phenyl ring of the phenylthiomethyl group. The introduction of methyl or chlorine groups at the ortho- and/or para-positions of the thiophenol ring represents the most favorable modifications.[6]

  • Most Potent Derivative: Among a series of tested compounds, ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate was the most potent, inhibiting 5-LO activity in cell-free assays with an IC50 of 0.7 µM and suppressing 5-LO product synthesis in polymorphonuclear leukocytes with an IC50 of 0.23 µM.[6]

3. The Carboxylate Group at the C3-Position: Acid vs. Ester:

The nature of the carboxylate group at the C3-position, whether it is a carboxylic acid or an ester, plays a significant role in the biological activity of these compounds.

  • Enhanced Cytotoxicity with Esters: In the context of anti-breast cancer agents, ester derivatives have demonstrated significantly higher cytotoxicity compared to their corresponding carboxylic acid counterparts.[4] This is likely due to the increased lipophilicity of the esters, which facilitates their passage through the cell membrane. The conversion of the carboxylic acid to an ester can improve solubility and ensure the lipophilicity (log P) remains within the acceptable range defined by Lipinski's rule of five (log P < 5).[4]

Comparative Performance of 5-Hydroxyindole-3-carboxylate Derivatives

The following table summarizes the cytotoxic activity of selected 5-hydroxyindole-3-carboxylate derivatives against the MCF-7 breast cancer cell line, highlighting the key structural features that contribute to their potency.

CompoundN1-SubstituentC3-GroupIC50 (µM) against MCF-7Reference
5d 4-MethoxyphenylEster4.7[4][5]
5a ButylEster< 10[4]
5l NaphthylEster< 10[4]
6d 4-MethoxyphenylCarboxylic Acid> 100[4]
6a ButylCarboxylic Acid> 100[4]

This data clearly illustrates the superior performance of the ester derivatives over the carboxylic acid derivatives in terms of cytotoxicity against MCF-7 cells.[4] Furthermore, the nature of the N1-substituent is a key determinant of potency, with the 4-methoxyphenyl group in compound 5d conferring the highest activity in this series.[4][5]

Experimental Protocols

A fundamental aspect of SAR studies is the reliable and reproducible biological evaluation of the synthesized compounds. The following is a detailed protocol for the MTT assay, a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

MTT Assay for Cytotoxicity Evaluation

This protocol is adapted from the methodology used to evaluate the cytotoxic effects of 5-hydroxyindole-3-carboxylic acid and ester derivatives on the MCF-7 breast cancer cell line.[4]

Materials:

  • MCF-7 (human breast adenocarcinoma) and HDF (human dermal fibroblasts) cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the MCF-7 and HDF cells in 96-well plates at a density of 5x10^3 cells per well in 100 µL of complete RPMI-1640 medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the initial 24-hour incubation, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for another 48 hours under the same conditions.

  • MTT Addition: After the 48-hour treatment period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

General Synthetic Workflow for N-Substituted 5-Hydroxyindole-3-carboxylates

The following diagram illustrates a common synthetic route for preparing N-substituted 5-hydroxyindole-3-carboxylic acids and their corresponding esters.[5]

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Nenitzescu Indole Synthesis cluster_2 Step 3: Hydrolysis (optional) Ethyl acetoacetate Ethyl acetoacetate Enamine Enamine Ethyl acetoacetate->Enamine + Primary amine Primary amine Primary amine->Enamine 5-Hydroxyindole-3-carboxylate ester 5-Hydroxyindole-3-carboxylate ester Enamine->5-Hydroxyindole-3-carboxylate ester + Benzoquinone, CaI2 (catalyst), reflux Benzoquinone Benzoquinone 5-Hydroxyindole-3-carboxylic acid 5-Hydroxyindole-3-carboxylic acid 5-Hydroxyindole-3-carboxylate ester->5-Hydroxyindole-3-carboxylic acid Hydrolysis

Caption: A two-step synthesis of 5-hydroxyindole-3-carboxylate esters followed by optional hydrolysis.

Proposed Mechanism of Action for Cytotoxic 5-Hydroxyindole-3-carboxylate Derivatives

Molecular docking studies have suggested that potent cytotoxic derivatives, such as compound 5d , may exert their anti-cancer effects by interacting with the active site of survivin, an inhibitor of apoptosis protein.[4] The proposed interactions involve hydrogen bonding and π-π stacking.

G Compound 5d Compound 5d Survivin Survivin Compound 5d->Survivin Binds to active site Apoptosis Apoptosis Compound 5d->Apoptosis Promotes (by inhibiting survivin) Survivin->Apoptosis Inhibits Cell Proliferation Cell Proliferation Survivin->Cell Proliferation Promotes Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death

Caption: Proposed mechanism of survivin inhibition by compound 5d leading to apoptosis.

References

  • Teymori, A., Mokhtari, S., Sedaghat, A., Mahboubi, A., & Kobarfard, F. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Polycyclic Aromatic Compounds. [Link]

  • Peduto, A., et al. (2014). Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. European Journal of Medicinal Chemistry, 81, 492-8. [Link]

  • Gholam-Hossein, I., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society, 17, 2167–2193. [Link]

  • Wang, S., et al. (2024). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 15(4), 788-808. [Link]

  • Wang, S., et al. (2024). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. [Link]

  • Wang, S., et al. (2024). Indole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. [Link]

  • Al-Ostath, M. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]

  • Rödl, C. B., et al. (2009). Structural Optimization and Biological Evaluation of 2-Substituted 5-Hydroxyindole-3-carboxylates as Potent Inhibitors of Human 5-Lipoxygenase. Journal of Medicinal Chemistry, 52(18), 5793–5804. [Link]

  • D'andrea, P., & D'Auria, M. (2021). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Molbank, 2021(4), M1291. [Link]

  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Brieflands. [Link]

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Validation

A Senior Application Scientist's Guide to Validating the Biological Activity of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Introduction: The Therapeutic Potential of the Indole Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Its versatile structure allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3][4][5][6][7][8] This guide focuses on a specific synthesized derivative, Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (hereafter designated as EIHMC ), a compound with potential as a building block for novel therapeutic agents.[9][10]

The objective of this document is to provide a comprehensive framework for the initial biological validation of EIHMC. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that each described methodology serves as a self-validating system. This guide will objectively compare the performance of EIHMC with established alternatives, supported by detailed experimental protocols and comparative data, to provide researchers with a robust starting point for their own investigations.

Part 1: In Vitro Anticancer Activity Assessment via Cytotoxicity Screening

Rationale and Experimental Choice

A primary and critical step in oncology drug discovery is the evaluation of a compound's cytotoxicity—its ability to induce cell damage or death.[11][12] Cytotoxicity assays serve as a fundamental screening tool to identify compounds that can inhibit the growth of or selectively kill cancer cells.[13][14][15] For this evaluation, we have selected the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Why the MTT Assay? The MTT assay is a well-established, colorimetric method that quantitatively measures cellular metabolic activity.[5][16] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable proxy for cell viability and, conversely, the cytotoxic potential of a test compound.

Experimental Workflow: MTT Assay

The following diagram outlines the logical flow of the MTT assay for assessing the cytotoxicity of EIHMC.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis start Cancer Cell Culture (e.g., A549, HCT116) seed Seed Cells in 96-Well Plate (1 x 10^4 cells/well) start->seed adhere Incubate for 24h (Allow Adherence) seed->adhere treat_cells Add Compounds to Wells adhere->treat_cells prep_compound Prepare Serial Dilutions (EIHMC, Doxorubicin, Vehicle) prep_compound->treat_cells incubate_treat Incubate for 48h treat_cells->incubate_treat add_mtt Add MTT Reagent (10 µL/well) incubate_treat->add_mtt incubate_mtt Incubate for 4h at 37°C add_mtt->incubate_mtt solubilize Add Solubilization Buffer (e.g., DMSO) incubate_mtt->solubilize read_abs Measure Absorbance (570 nm) solubilize->read_abs calc Calculate % Viability & IC50 read_abs->calc AntiInflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) Production iNOS_protein->NO EIHMC EIHMC (Test Compound) EIHMC->NFkB Potential Inhibition EIHMC->iNOS_protein Potential Inhibition

Caption: LPS-induced NO production pathway and potential inhibition points.

Detailed Protocol: Griess Assay for Nitric Oxide Inhibition
  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages and seed them into a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Allow cells to adhere by incubating for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of EIHMC (e.g., 1, 10, 50 µM) for 2 hours. Include wells for a positive control (e.g., Dexamethasone) and a vehicle control.

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) group.

    • Incubate the plate for 24 hours.

  • Nitrite Quantification (Griess Reaction):

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Comparative Data: Nitric Oxide Inhibition
CompoundConcentration (µM)% Inhibition of NO Production
EIHMC 115.2
1048.5
5085.1
Dexamethasone (Positive Control) 1092.4
Vehicle (LPS only) 00

Data are hypothetical and for illustrative purposes only.

Part 3: Assessment of Antioxidant Capacity

Rationale and Experimental Choice

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various pathologies. Antioxidants mitigate this damage by neutralizing free radicals. The indole ring, particularly with a hydroxyl substituent, is known for its radical scavenging capabilities. [1][4][17][18] Why the DPPH Assay? The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a straightforward and widely used method for evaluating the free radical scavenging activity of a compound. [4][17]DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to lose its color. The degree of discoloration is proportional to the scavenging activity of the compound.

Experimental Workflow: DPPH Radical Scavenging Assay

This diagram shows the simple workflow for determining antioxidant capacity with the DPPH assay.

DPPH_Workflow A Prepare Compound Dilutions (EIHMC, Ascorbic Acid) C Mix Compound and DPPH in 96-Well Plate A->C B Prepare DPPH Solution (in Methanol) B->C D Incubate in Dark (30 minutes) C->D E Measure Absorbance (517 nm) D->E F Calculate % Scavenging & IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol: DPPH Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of EIHMC in methanol and perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare similar dilutions of a standard antioxidant, such as Ascorbic Acid.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Shake the plate gently and incubate at room temperature in the dark for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance of each well at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Comparative Data: Antioxidant Activity
CompoundIC₅₀ (µg/mL)
EIHMC 45.3
Ascorbic Acid (Positive Control) 8.7

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide outlines a foundational, multi-faceted approach to validating the biological activity of the novel compound Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (EIHMC). The presented (hypothetical) data suggests that EIHMC possesses moderate cytotoxic activity against cancer cell lines, significant anti-inflammatory properties through the inhibition of nitric oxide production, and notable antioxidant capacity.

These preliminary in vitro findings are promising and justify progression to the next stages of the drug discovery cascade. [19]Future work should focus on:

  • Broadening the Scope: Testing against a wider panel of cancer cell lines and exploring other anti-inflammatory markers (e.g., TNF-α, IL-6). [20]* Mechanism of Action Studies: Investigating the specific cellular targets and signaling pathways modulated by EIHMC to understand how it exerts its effects (e.g., apoptosis induction, specific enzyme inhibition). [2][21]* Selectivity and Safety: Assessing cytotoxicity in non-cancerous cell lines to determine the compound's therapeutic window. [5][13]* In Vivo Validation: Progressing the most promising compounds to animal models to evaluate efficacy and safety in a whole-organism context. [6][21] The robust, validated protocols provided herein offer a clear and reliable path for researchers to systematically evaluate EIHMC and other novel indole derivatives, accelerating the journey from synthesis to potential therapeutic application.

References

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Comparative

A Comparative Guide to the Cross-Reactivity and Off-Target Effects of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

This guide provides a comprehensive framework for characterizing the selectivity of the novel compound Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. Given the current scarcity of public data on this specific...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity of the novel compound Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. Given the current scarcity of public data on this specific molecule, we will proceed based on the hypothesis that it acts as an inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial in the biosynthesis of inflammatory leukotrienes. This hypothesis is derived from its structural similarity to precursors of known 5-LO inhibitors.[1]

This document is structured not as a repository of existing data, but as a strategic experimental plan. It is designed for researchers, scientists, and drug development professionals to rigorously evaluate the on-target potency, cross-reactivity against related enzymes, and potential off-target liabilities of this compound. We will compare this investigative approach with the known profiles of established leukotriene biosynthesis inhibitors, providing the necessary context for a thorough and objective assessment.

Introduction: The Rationale for Selectivity Profiling

5-lipoxygenase (5-LO) is a key enzyme in the conversion of arachidonic acid to leukotrienes, which are potent lipid mediators of inflammation.[2] As such, 5-LO is a significant therapeutic target for inflammatory conditions like asthma.[2][3] While the development of 5-LO inhibitors is of great interest, achieving selectivity is a major challenge.[1] Off-target effects, where a compound interacts with unintended proteins, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's selectivity is paramount in drug discovery.

This guide will use three well-characterized compounds as benchmarks for comparison:

  • Zileuton: The only clinically approved direct 5-LO inhibitor, serving as the gold standard for on-target activity.[2]

  • MK-886: An inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is essential for 5-LO activity in cells. It is known to have off-target effects on DNA polymerase, making it an excellent case study for identifying unexpected interactions.[4][5][6]

  • Caffeic Acid: A natural product and selective, non-competitive inhibitor of 5-LO, offering a different chemical scaffold for comparison.[7]

Our investigation into Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (herein referred to as "Test Compound") will follow a tiered approach, moving from initial target validation to broad, unbiased screens.

The 5-Lipoxygenase Signaling Pathway

To understand the context of our investigation, it is crucial to visualize the biochemical cascade we aim to modulate. The diagram below illustrates the central role of 5-LO in the production of pro-inflammatory leukotrienes from arachidonic acid.

5_Lipoxygenase_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid (AA) Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO Substrate cPLA2 cPLA2 cPLA2->Arachidonic_Acid Releases Five_HPETE 5-HPETE Five_LO->Five_HPETE Catalyzes FLAP FLAP FLAP->Five_LO Presents AA LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase Inflammatory_Response Inflammatory_Response LTB4->Inflammatory_Response Inflammation (Chemotaxis) LTB4->Inflammatory_Response Inflammatory_Response2 Inflammatory_Response2 LTC4->Inflammatory_Response2 Inflammation (Bronchoconstriction) LTC4->Inflammatory_Response2

Caption: The 5-Lipoxygenase (5-LO) pathway, converting arachidonic acid into pro-inflammatory leukotrienes.

Tiered Experimental Workflow for Selectivity Profiling

A systematic approach is essential to build a comprehensive profile of the Test Compound. The following workflow ensures that foundational data on potency and selectivity are established before committing to resource-intensive, broad-spectrum screens.

Experimental_Workflow Tier1 Tier 1: On-Target Validation (Biochemical & Cellular 5-LO Assays) Tier2 Tier 2: Selectivity Profiling (12-LO, 15-LO, COX-1, COX-2 Assays) Tier1->Tier2 Data_Analysis Comprehensive Data Analysis & Selectivity Profile Generation Tier1->Data_Analysis Tier3 Tier 3: Broad Off-Target Screening (Kinome Scan, Chemoproteomics) Tier2->Tier3 Tier2->Data_Analysis Tier4 Tier 4: Phenotypic Screening (Inflammation & Cytotoxicity Assays) Tier3->Tier4 Tier3->Data_Analysis Tier4->Data_Analysis

Caption: A four-tiered experimental workflow for comprehensive selectivity profiling.

Tier 1: On-Target Validation and Potency Determination

The primary step is to confirm the hypothesis that the Test Compound inhibits 5-LO and to quantify its potency. It is critical to perform both biochemical (cell-free) and cell-based assays, as discrepancies can reveal important information about cell permeability, reliance on co-factors, or interaction with scaffolding proteins like FLAP.[8]

A. Biochemical 5-LO Activity Assay

This assay measures the direct interaction of the Test Compound with purified 5-LO enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., PBS, pH 7.4 with 1 mM EDTA).

    • Reconstitute purified human recombinant 5-LO enzyme in assay buffer.

    • Prepare a stock solution of the Test Compound and comparator compounds (Zileuton, Caffeic Acid) in DMSO. Create a serial dilution series.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add 5-LO enzyme to each well.

    • Add the serially diluted Test Compound or comparators to the wells. Include a vehicle control (DMSO).

    • Pre-incubate the plate on ice for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding CaCl2 (2 mM) and arachidonic acid (10 µM) to each well.

    • Incubate at 37°C for 10 minutes.

  • Detection and Analysis:

    • Stop the reaction by placing the plate on ice and adding a stop solution.

    • Quantify the 5-LO products (e.g., 5-HETE, LTB4) using UPLC-MS/MS.[8] Alternatively, a colorimetric or fluorometric assay kit can be used to measure hydroperoxide formation.[9][10]

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

B. Cell-Based Leukotriene Biosynthesis Assay

This assay measures the ability of the Test Compound to inhibit 5-LO activity within a relevant cellular context, such as in human polymorphonuclear leukocytes (PMNLs).

Protocol:

  • Cell Preparation:

    • Isolate PMNLs from fresh human blood using standard density gradient centrifugation.

    • Resuspend the cells in a suitable buffer (e.g., Hank's Balanced Salt Solution).

  • Assay Procedure:

    • Aliquot the cell suspension into a 96-well plate.

    • Add serially diluted Test Compound or comparators (Zileuton, MK-886, Caffeic Acid). Pre-incubate for 15 minutes at 37°C.

    • Stimulate the cells with a calcium ionophore (e.g., A23187) to activate the 5-LO pathway.

    • Incubate for an additional 10-15 minutes at 37°C.

  • Detection and Analysis:

    • Pellet the cells by centrifugation.

    • Collect the supernatant for analysis of secreted leukotrienes (e.g., LTB4) by ELISA or LC-MS/MS.

    • Calculate the percent inhibition and determine the cellular IC50 value for each compound.

Expected Data Summary (Tier 1)

CompoundBiochemical 5-LO IC50 (µM)Cellular LTB4 IC50 (µM)
Test Compound To be determinedTo be determined
Zileuton (Comparator)~3.5[11]~0.5-1.0
MK-886 (Comparator)Inactive~0.01-0.1
Caffeic Acid (Comparator)~3.7[7]~5-10

Tier 2: Selectivity Profiling Against Related Enzymes

Arachidonic acid is a common substrate for multiple enzyme families, including other lipoxygenases (12-LO, 15-LO) and cyclooxygenases (COX-1, COX-2). Assessing the Test Compound's activity against these enzymes is a crucial first step in understanding its selectivity.

Protocol:

  • The experimental setup for 12-LO, 15-LO, COX-1, and COX-2 biochemical assays is analogous to the 5-LO biochemical assay described in Tier 1.

  • Use purified recombinant human enzymes for each target.

  • The specific substrate concentrations and buffer conditions may need optimization for each enzyme.

  • Determine the IC50 value for the Test Compound and comparators against each enzyme.

Expected Data Summary (Tier 2)

Compound5-LO IC50 (µM)12-LO IC50 (µM)15-LO IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)
Test Compound From Tier 1TBDTBDTBDTBD
Zileuton~3.5>100>100>100>100
Caffeic Acid~3.7>100 (some inhibition at high doses)[7]>100>500 (may stimulate)[7]>500

A high selectivity index (IC50 off-target / IC50 on-target) is desirable for a specific inhibitor.

Tier 3: Broad, Unbiased Off-Target Screening

While Tier 2 assesses predictable cross-reactivity, many off-target interactions are unexpected. Broad screening methodologies are essential for a comprehensive safety and mechanism-of-action profile.

A. Kinome Profiling

Since a large portion of the proteome consists of kinases, and they are common off-targets for small molecules, a kinome-wide screen is a standard part of selectivity profiling.[12]

Methodology:

  • Utilize a commercial service such as Eurofins' KINOMEscan® or Reaction Biology's Kinase Profiling services.[13][14]

  • These platforms typically employ a competition binding assay format. The Test Compound is screened at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of human kinases.

  • Results are reported as percent of control (%Ctrl) or percent inhibition. Hits below a certain threshold (e.g., <35 %Ctrl) are considered significant.

  • Follow-up dose-response experiments are performed for significant hits to determine the dissociation constant (Kd) or IC50.

B. Proteome-Wide Target Identification (Chemoproteomics)

These methods identify direct binding partners of a compound in a complex biological sample (e.g., cell lysate) without prior bias.

Methodology Options:

  • Drug Affinity Responsive Target Stability (DARTS): This label-free method relies on the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to protease digestion.[15][16]

    • Protocol: Treat cell lysates with the Test Compound or vehicle. Digest the lysates with a protease (e.g., thermolysin). Identify proteins that are protected from digestion in the compound-treated sample via mass spectrometry.

  • Proteome Integral Solubility Alteration (PISA): This method assesses changes in protein thermal stability upon ligand binding on a proteome-wide scale.[17]

    • Protocol: Treat live cells or cell lysates with the Test Compound or vehicle. Heat the samples across a temperature gradient. Separate soluble and aggregated proteins and identify proteins with altered thermal stability via mass spectrometry.

Tier 4: Cellular Phenotypic Screening

Ultimately, the biological consequence of on- and off-target effects is observed at the cellular level. Phenotypic screens can reveal unexpected activities and provide a more holistic view of the compound's impact.[][19]

A. Inflammatory Phenotype Assay

This assay assesses the compound's ability to modulate an inflammatory response in a disease-relevant cell model.

Protocol:

  • Cell Model: Use a cell line such as A549 lung epithelial cells or primary human macrophages.

  • Stimulation: Induce an inflammatory response using an agent like lipopolysaccharide (LPS) or TNF-α.

  • Treatment: Treat the stimulated cells with a dose range of the Test Compound and comparators.

  • Readout: Measure key inflammatory markers after an appropriate incubation period (e.g., 24 hours).

    • Cytokine Secretion: Quantify levels of IL-6, IL-1β, and TNF-α in the supernatant using ELISA or multiplex assays.[]

    • Signaling Pathway Activation: Measure the phosphorylation status of key inflammatory signaling proteins (e.g., NF-κB, p38 MAPK) via Western blot or high-content imaging.

  • Analysis: Determine if the compound can reverse the inflammatory phenotype and at what concentration.

B. Cytotoxicity Assay

A fundamental assessment to ensure that the observed effects in other assays are not simply due to cell death.

Protocol:

  • Cell Lines: Use a panel of cell lines, including the one used in the inflammatory assay (e.g., A549) and a standard line like HEK293.

  • Treatment: Treat cells with a broad dose range of the Test Compound for an extended period (e.g., 48-72 hours).

  • Readout: Measure cell viability using a standard method such as an MTT, MTS, or ATP-based luminescence assay (e.g., CellTiter-Glo®).

  • Analysis: Determine the CC50 (half-maximal cytotoxic concentration). A large therapeutic window (CC50 / IC50) is desirable.

Conclusion and Profile Synthesis

By executing this multi-tiered experimental plan, a comprehensive selectivity profile for Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be constructed. The resulting data will allow for a direct and objective comparison against established benchmarks like Zileuton and MK-886. This methodical approach ensures that decisions regarding the compound's future development are based on a robust understanding of its on-target potency, selectivity, and potential for off-target liabilities. This self-validating system, moving from hypothesized target to unbiased proteome-wide analysis and functional cellular outcomes, embodies the principles of rigorous scientific investigation essential for modern drug discovery.

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Sources

Validation

Comparative analysis of different synthetic methods for Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Spe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Specifically, the functionalized indole, Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, serves as a crucial intermediate in the synthesis of various therapeutic agents, including potent 5-lipoxygenase (5-LO) inhibitors.[2] The strategic placement of the 5-hydroxy, N-ethyl, and 3-carboxylate groups presents unique challenges and considerations in the selection of an optimal synthetic pathway.

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. We will delve into the mechanistic intricacies, procedural details, and relative efficiencies of each approach to provide a comprehensive framework for informed decision-making in a research and development setting.

Introduction to the Core Synthetic Challenge

The synthesis of this target molecule requires control over the substitution pattern on both the benzene and pyrrole rings of the indole nucleus. The presence of the 5-hydroxy group makes the Nenitzescu indole synthesis a prime candidate, as it is specifically designed for the preparation of 5-hydroxyindoles.[1] However, classical methods such as the Fischer, Leimgruber-Batcho, Reissert, and Bischler-Möhlau syntheses offer alternative routes, which may be advantageous depending on the availability of starting materials and desired scale. A critical consideration for these classical routes is that they typically yield an N-unsubstituted indole, necessitating a subsequent N-alkylation step to introduce the 1-ethyl group.

The Nenitzescu Indole Synthesis: A Direct Approach to the 5-Hydroxyindole Core

The Nenitzescu indole synthesis is a powerful method for the direct construction of 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester (an enamine).[1] This one-pot cyclization is particularly attractive for our target molecule due to its inherent efficiency in forming the key structural feature.

Mechanistic Overview

The reaction proceeds through a series of steps:

  • Michael Addition: The enamine, Ethyl 3-(ethylamino)crotonate, acts as a nucleophile and attacks the p-benzoquinone in a Michael-type addition.

  • Nucleophilic Attack: A subsequent intramolecular nucleophilic attack by the enamine's pi bond onto a carbonyl group of the quinone ring initiates the cyclization.

  • Elimination: The final step involves the elimination of water to afford the aromatic 5-hydroxyindole core.

Recent studies have shown that the reaction is best performed in a highly polar solvent.[1] Lewis acid catalysis, for instance with calcium iodide (CaI2), has been shown to improve reaction efficiency and minimize the formation of polymeric side products.[3]

Experimental Protocol: Nenitzescu Synthesis of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

This protocol is adapted from the synthesis of the analogous N-methyl derivative.[4]

Part A: Synthesis of Ethyl 3-(ethylamino)crotonate

  • In a round-bottom flask, combine ethyl acetoacetate and a 70% aqueous solution of ethylamine in a 1:1.2 molar ratio.

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Ethyl 3-(ethylamino)crotonate, which can often be used in the next step without further purification.

Part B: Nenitzescu Cyclization

  • Dissolve p-benzoquinone in ethyl acetate in a round-bottom flask equipped with a dropping funnel and an ice/water bath to maintain a temperature below 30°C.

  • To a solution of Ethyl 3-(ethylamino)crotonate (from Part A) in ethyl acetate, add glacial acetic acid (0.8 equivalents).

  • Slowly add the enamine/acetic acid solution to the p-benzoquinone solution, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, stir the reaction mixture for 1 hour.

  • Reduce the solvent volume by approximately half via distillation and then store the mixture in a refrigerator at 0-10°C for 24 hours.

  • Collect the resulting precipitate by filtration and wash with cold ethyl acetate to yield the target compound.

Discussion of the Nenitzescu Route

The primary advantage of the Nenitzescu synthesis is its directness in forming the 5-hydroxyindole core with the desired substituents at the 2- and 3-positions in a single step. However, a significant drawback is the often low yield. For the closely related synthesis of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, yields as low as 18% have been reported.[4] This is attributed to the instability of benzoquinone, which can lead to oxidation and polymerization side reactions.[4] The choice of solvent and the potential use of a Lewis acid catalyst are critical parameters to optimize for improved performance.

Classical Indole Syntheses followed by N-Ethylation

The following methods first construct the Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate core, which is then N-ethylated in a separate step.

General N-Ethylation Protocol
  • To a solution of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate in a polar aprotic solvent such as DMF or acetone, add a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the indole nitrogen.

  • Add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)2SO4), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up involves quenching the reaction with water, extraction with an organic solvent, and purification by column chromatography or recrystallization.

Fischer Indole Synthesis

A cornerstone of indole synthesis, this method involves the acid-catalyzed cyclization of an arylhydrazone.[5][6]

Synthetic Strategy
  • Hydrazone Formation: Reaction of 4-hydroxyphenylhydrazine with ethyl 2-oxobutanoate (ethyl acetoacetate's α-keto isomer) or a related keto-ester.

  • Cyclization: Treatment of the resulting hydrazone with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) at elevated temperatures.[5]

  • N-Ethylation: As described in the general protocol.

Mechanistic Considerations and Causality

The Fischer synthesis proceeds via an initial tautomerization of the hydrazone to an enamine, followed by a[5][5]-sigmatropic rearrangement.[7] The choice of a strong acid catalyst is crucial to drive the reaction, especially with potentially deactivating substituents. The reaction conditions can be harsh, which may not be suitable for sensitive functional groups. The regioselectivity can also be an issue with unsymmetrical ketones, though the use of a pyruvate derivative in this case would direct the formation of the desired 2-methyl-3-carboxylate substitution pattern.

Leimgruber-Batcho Indole Synthesis

This two-step process is a milder and often higher-yielding alternative to the Fischer synthesis.[8]

Synthetic Strategy
  • Enamine Formation: Condensation of a substituted o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine. For our target, the starting material would be 4-hydroxy-2-nitrotoluene.

  • Reductive Cyclization: The resulting enamine is reduced (e.g., with Raney nickel and hydrazine, or H2/Pd-C) to effect the cyclization to the indole.[8]

  • N-Ethylation: Following the general protocol.

Discussion of the Leimgruber-Batcho Route

This method's main advantage lies in its generally high yields and milder reaction conditions compared to the Fischer synthesis.[8] The availability of the substituted o-nitrotoluene starting material is a key consideration. The reductive cyclization step is typically clean and efficient.

Reissert Indole Synthesis

The Reissert synthesis provides a pathway to indoles from o-nitrotoluenes and diethyl oxalate.[9]

Synthetic Strategy
  • Condensation: An o-nitrotoluene derivative (e.g., 4-hydroxy-2-nitrotoluene) is condensed with diethyl oxalate in the presence of a strong base like potassium ethoxide.[9]

  • Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization, typically using zinc in acetic acid, to form the indole-2-carboxylate.[9]

  • N-Ethylation: As per the general protocol.

Causality and Comparison

The Reissert synthesis is a reliable method, but it initially yields an indole-2-carboxylate. To obtain the target 3-carboxylate, a different starting material or subsequent functional group manipulation would be necessary, adding complexity to the overall synthesis.

Bischler-Möhlau Indole Synthesis

This classical method involves the reaction of an α-haloketone with an excess of an aniline derivative.[10][11]

Synthetic Strategy
  • Intermediate Formation: Reaction of an α-bromo- or α-hydroxy-ketone with an excess of p-aminophenol.

  • Cyclization: Heating the intermediate to induce cyclization to the 2-substituted indole.

Limitations

The Bischler-Möhlau synthesis traditionally suffers from harsh reaction conditions and often produces low yields.[11] Furthermore, it is best suited for the synthesis of 2-aryl indoles, making it a less direct and less practical route for our target molecule, which is substituted at the 2-position with a methyl group.

Comparative Analysis Summary

Synthetic MethodKey Starting MaterialsKey StepsAdvantagesDisadvantages
Nenitzescu Synthesis p-Benzoquinone, Ethyl 3-(ethylamino)crotonateOne-pot cyclizationDirect synthesis of the 5-hydroxyindole core.Often low yields due to side reactions.[4]
Fischer Synthesis 4-Hydroxyphenylhydrazine, Ethyl 2-oxobutanoateHydrazone formation, Acid-catalyzed cyclization, N-ethylationVersatile and widely used.Harsh reaction conditions, potential for low yields.
Leimgruber-Batcho Synthesis 4-Hydroxy-2-nitrotoluene, DMFDMAEnamine formation, Reductive cyclization, N-ethylationMilder conditions, often high yields.[8]Requires specific o-nitrotoluene starting material.
Reissert Synthesis 4-Hydroxy-2-nitrotoluene, Diethyl oxalateCondensation, Reductive cyclization, N-ethylationReliable method.Primarily yields indole-2-carboxylates.[9]
Bischler-Möhlau Synthesis α-Haloketone, p-AminophenolIntermediate formation, Cyclization, N-ethylationClassical method.Harsh conditions, low yields, not ideal for 2-methyl substitution.[11]

Visualization of Synthetic Pathways

Nenitzescu Synthesis Workflow

Nenitzescu Synthesis p_benzo p-Benzoquinone intermediate Michael Adduct & Cyclization Intermediate p_benzo->intermediate enamine Ethyl 3-(ethylamino)crotonate enamine->intermediate One-pot Nenitzescu Reaction target Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate intermediate->target Aromatization

Caption: Workflow for the direct synthesis via the Nenitzescu reaction.

Classical Synthesis Workflow (General)

Classical Synthesis start_mats Appropriate Precursors (e.g., Hydrazine, o-Nitrotoluene) indole_core Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate start_mats->indole_core Fischer / Leimgruber-Batcho etc. target Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate indole_core->target N-Ethylation (e.g., EtI, K2CO3)

Caption: General two-stage approach for classical indole syntheses.

Conclusion and Recommendations

For the synthesis of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, the Nenitzescu indole synthesis stands out as the most direct and elegant approach. It avoids the need for a separate N-alkylation step and directly installs the key 5-hydroxy functionality. However, researchers must be prepared to optimize reaction conditions to mitigate the typically low yields associated with this method. The use of modern variations, such as Lewis acid catalysis, should be strongly considered.

The Fischer indole synthesis remains a viable option due to its versatility, but the harsh conditions may be a limiting factor. The Reissert and Bischler-Möhlau syntheses are less suitable for this specific target due to issues with regioselectivity and substrate scope.

Ultimately, the choice of synthetic route will depend on a careful evaluation of factors including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's tolerance for either potentially low-yielding but direct routes or multi-step but higher-yielding pathways.

References

Click to expand
  • Nenitzescu indole synthesis - Wikipedia. (URL: [Link])

  • Nenitzescu Indole Synthesis. (URL: [Link])

  • Fischer indole synthesis - Wikipedia. (URL: [Link])

  • Fischer Indole Synthesis: Definition, Examples and Mechanism - Chemistry Learner. (URL: [Link])

  • Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. (URL: [Link])

  • Scheme 2. The Nenitzescu reaction mechanism - ResearchGate. (URL: [Link])

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. (URL: [Link])

  • Observations on the mechanism of the nenitzescu indole synthesis - RSC Publishing. (URL: [Link])

  • Nenitzescu Indole Synthesis - SynArchive. (URL: [Link])

  • Reissert indole synthesis - Wikipedia. (URL: [Link])

  • Bischler-Möhlau Indole Synthesis. (URL: [Link])

  • 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition - PMC - NIH. (URL: [Link])

  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate - MDPI. (URL: [Link])

  • Bischler–Möhlau indole synthesis - Wikipedia. (URL: [Link])

  • Bischler-Möhlau indole synthesis - Semantic Scholar. (URL: [Link])

  • Reissert Indole Synthesis. (URL: [Link])

  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole - ResearchGate. (URL: [Link])

  • 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis - REVISTA DE CHIMIE. (URL: [Link])

  • the leimgruber-batcho indole synthesis. (URL: [Link])

  • On Some Peculiarities of Ethyl 5-Hydroxy-1,2-Dimethyl-1H-3-Indolecarboxylate Synthesis - SciSpace. (URL: [Link])

  • Leimgruber–Batcho indole synthesis - Wikipedia. (URL: [Link])

  • Bischler-Möhlau indole synthesis - chemeurope.com. (URL: [Link])

  • Nenitzescu 5‐Hydroxyindole Synthesis - ResearchGate. (URL: [Link])

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Comparative

A Senior Application Scientist's Guide to Benchmarking the Purity of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate from Different Suppliers

< For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the quality of starting materials and intermediates is paramount. The purity of a chemical en...

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quality of starting materials and intermediates is paramount. The purity of a chemical entity like Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, a key building block in the synthesis of various bioactive molecules, directly influences the outcome of subsequent reactions, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, patient safety.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess and compare the purity of this indole derivative from various commercial suppliers.

The methodologies outlined herein are grounded in established principles of analytical chemistry and adhere to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[2][4][5] By implementing this self-validating system of protocols, you can make informed decisions about supplier selection, ensuring the consistency and reliability of your research and development efforts.

The Rationale for a Multi-Pronged Analytical Approach

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. Each method offers a unique perspective on the sample's composition. Therefore, a multi-pronged approach, leveraging the strengths of orthogonal techniques, is essential for a comprehensive assessment. This guide will focus on a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) as the cornerstone of the purity evaluation.

This combination allows for:

  • Quantification of Purity and Impurities: HPLC is the workhorse for separating and quantifying the main component and any related substances.

  • Unambiguous Structure Verification: ¹H and ¹³C NMR provide detailed structural information, confirming the identity of the desired compound and potentially identifying unknown impurities.

  • Molecular Weight Confirmation and Fragmentation Analysis: Mass spectrometry confirms the molecular weight of the target compound and can aid in the structural elucidation of impurities.[6][7][8]

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical flow of the experimental process for benchmarking the purity of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate from different suppliers.

G cluster_0 Sample Acquisition & Preparation cluster_1 Primary Purity Assessment cluster_2 Structural & Identity Verification cluster_3 Data Analysis & Comparison Sample_Acquisition Obtain Samples from Suppliers A, B, and C Sample_Prep Prepare Stock Solutions (e.g., 1 mg/mL in Acetonitrile) Sample_Acquisition->Sample_Prep HPLC HPLC-UV Analysis (Purity %, Impurity Profile) Sample_Prep->HPLC NMR ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) Sample_Prep->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample_Prep->MS Data_Analysis Comparative Analysis of Purity, Identity, and Impurity Profiles HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Supplier_Selection Informed Supplier Selection Data_Analysis->Supplier_Selection

Caption: Workflow for Purity Benchmarking.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

The choice of HPLC method parameters is critical for achieving adequate separation of the main compound from potential impurities. A reverse-phase method is generally suitable for indole derivatives.[9]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • A gradient elution is recommended to ensure the separation of both polar and non-polar impurities.

Time (min)% Mobile Phase B
020
2080
2580
2620
3020

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL

System Suitability: Before sample analysis, the system suitability must be verified according to USP General Chapter <621> Chromatography.[10][11][12][13][14] This includes parameters like tailing factor, theoretical plates, and repeatability of replicate injections of a standard.

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Impurities should be reported as a percentage of the total area.

¹H and ¹³C NMR Spectroscopy for Structural Verification

NMR spectroscopy is a powerful tool for the unambiguous identification of organic molecules.[15][16][17]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra.

  • Additional experiments like DEPT, COSY, and HSQC can be performed if further structural elucidation is required.

Data Analysis:

  • Compare the obtained chemical shifts, coupling constants, and integration values with the expected structure of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. Any significant deviations or the presence of unexpected signals may indicate impurities.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry provides crucial information about the molecular weight of the compound and can be used to identify impurities.[6][7][8][18][19][20]

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

Data Acquisition:

  • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

Data Analysis:

  • Confirm the presence of the expected molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Analyze the fragmentation pattern to further support the structural assignment.

Summarizing and Comparing Supplier Data

All quantitative data should be compiled into a clear and concise table for easy comparison.

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Appearance Off-white powderLight yellow powderOff-white powderOff-white to light yellow powder
HPLC Purity (%) 99.598.299.8≥ 99.0%
Largest Single Impurity (%) 0.20.80.1≤ 0.5%
Total Impurities (%) 0.51.80.2≤ 1.0%
¹H NMR ConformsConformsConformsConforms to structure
¹³C NMR ConformsConformsConformsConforms to structure
Mass Spectrum (m/z) ConformsConformsConformsConforms to expected MW

Interpreting the Results and Making an Informed Decision

The comparative data table provides an objective basis for supplier selection. In the hypothetical example above, Supplier C demonstrates the highest purity and the lowest level of impurities, making it the most suitable choice for applications where high purity is critical. While Supplier A also meets the acceptance criteria, Supplier B falls short on HPLC purity and total impurities.

It is important to consider the nature of the impurities. The ICH Q3A(R2) guideline provides a framework for the identification and qualification of impurities in new drug substances.[2][4][5][21][22] If any unknown impurities are present at significant levels (typically >0.1%), further investigation to determine their structure and potential toxicity may be warranted.

The Importance of a Self-Validating System

The described set of protocols constitutes a self-validating system. The concordance of results from orthogonal analytical techniques (HPLC, NMR, and MS) provides a high degree of confidence in the purity assessment. For instance, if HPLC indicates high purity, NMR should show a clean spectrum consistent with the expected structure, and MS should confirm the correct molecular weight. Discrepancies between the results of these techniques would signal a potential issue that requires further investigation.

Conclusion

A rigorous and systematic approach to benchmarking the purity of critical raw materials like Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a non-negotiable aspect of modern pharmaceutical research and development. By employing a multi-pronged analytical strategy and adhering to established scientific principles and regulatory guidelines, researchers can ensure the quality and consistency of their starting materials, thereby safeguarding the integrity of their scientific work and contributing to the development of safe and effective medicines.

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.).
  • <621> CHROMATOGRAPHY. (2022, December 1). US Pharmacopeia (USP).
  • ICH Q3A (R2) Impurities in new drug substances. (2006, October 1). European Medicines Agency.
  • <621> CHROMATOGRAPHY. (n.d.).
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation.
  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
  • USP <621> Chromatography. (n.d.). DSDP Analytics.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube.
  • <621> Chromatography. (2021, November 19). US Pharmacopeia (USP).
  • Ensuring Quality: Certifications and Standards for Pharmaceutical Intermediates. (n.d.).
  • Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. (n.d.). PubMed.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (n.d.). Slideshare.
  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017, March 22). PMC - NIH.
  • Study of Mass Spectra of Some Indole Derivatives. (n.d.). Scirp.org.
  • Ethyl indole-2-carboxylate. (2018, May 16). SIELC Technologies.
  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023, December 19). MDPI.
  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023, November 3). Preprints.org.
  • 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. (2006, March 1). Spectrochim Acta A Mol Biomol Spectrosc.
  • 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... (n.d.). ResearchGate.
  • 13C NMR spectroscopy of indole derivatives. (1987, May 1). Semantic Scholar.
  • Nuclear Magnetic Resonance Spectra of Indoles. (n.d.). Journal of the American Chemical Society.
  • 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. (n.d.). PubChem.

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Validation

In Vivo Validation of the Anti-inflammatory Properties of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate: A Comparative Guide

Introduction: The Rationale for a Novel Anti-inflammatory Candidate The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Indole derivatives have gar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Anti-inflammatory Candidate

The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Indole derivatives have garnered significant attention due to their diverse biological activities, including potent anti-inflammatory effects. This guide focuses on the in vivo validation of a promising candidate, Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. While direct in vivo data for this specific molecule is nascent, its structural similarity to known inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the inflammatory cascade, provides a strong rationale for its investigation.[1][2] For instance, the related compound, Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, serves as a scaffold for potent 5-LO inhibitors.[1] This guide provides a comprehensive framework for the in vivo evaluation of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, comparing its potential efficacy against established anti-inflammatory drugs, Indomethacin and Dexamethasone, in two distinct and well-characterized animal models of inflammation.

Comparative Framework: Benchmarking Against the Gold Standards

To ascertain the therapeutic potential of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, a direct comparison with clinically relevant anti-inflammatory agents is imperative.

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[3][4][5] It serves as an excellent positive control for acute models of inflammation where prostaglandins play a significant role.

  • Dexamethasone: A synthetic glucocorticoid with broad and potent anti-inflammatory and immunosuppressive effects.[6][7][8] It acts through multiple mechanisms, including the inhibition of pro-inflammatory cytokine production, making it a relevant comparator for both acute and systemic inflammation models.[9][10]

This guide will detail the experimental designs to objectively compare the dose-dependent efficacy of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate against these two standards.

Experimental Design I: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating acute inflammation.[11][12][13][14] The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a localized inflammatory response characterized by edema, erythema, and hyperalgesia.[11][15]

Experimental Workflow

G cluster_0 Acclimatization & Baseline cluster_1 Dosing Regimen cluster_2 Induction & Measurement cluster_3 Data Analysis acclimatization Animal Acclimatization (1 week) baseline Baseline Paw Volume Measurement (Plethysmometer) acclimatization->baseline dosing Oral Administration: - Vehicle - Test Compound - Indomethacin - Dexamethasone baseline->dosing induction Carrageenan Injection (Subplantar, 0.1 mL of 1%) dosing->induction measurement Paw Volume Measurement (Hourly for 6 hours) induction->measurement analysis Calculate Paw Edema Volume & Percentage Inhibition measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol
  • Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old).

  • Grouping (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally).

    • Group II-IV: Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (e.g., 10, 25, 50 mg/kg, orally). Dose selection for a novel compound should be based on a preliminary dose-ranging study to establish a safe and potentially effective range.

    • Group V: Indomethacin (10 mg/kg, orally).[11]

    • Group VI: Dexamethasone (1 mg/kg, orally).[10]

  • Procedure:

    • Measure the initial paw volume (V₀) of the right hind paw of each animal using a plethysmometer.

    • Administer the respective treatments orally.

    • One hour post-treatment, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.[11][13]

    • Measure the paw volume (Vt) at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[11]

  • Data Analysis:

    • Calculate the paw edema as the increase in paw volume: Edema = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Expected Outcomes & Comparative Data
Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h (Hypothetical)% Inhibition (Hypothetical)
Vehicle Control-0.85-
Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate100.6523.5%
Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate250.4843.5%
Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate500.3262.4%
Indomethacin100.3558.8%
Dexamethasone10.2867.1%

Experimental Design II: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

To evaluate the compound's efficacy against systemic inflammation, the LPS-induced model is a well-established and clinically relevant choice.[16][17][18] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response characterized by the release of pro-inflammatory cytokines.[16][19]

Experimental Workflow

G cluster_0 Acclimatization cluster_1 Dosing Regimen cluster_2 Induction & Sample Collection cluster_3 Biomarker Analysis acclimatization Animal Acclimatization (1 week) dosing Oral Administration: - Vehicle - Test Compound - Dexamethasone acclimatization->dosing induction LPS Injection (Intraperitoneal) dosing->induction collection Blood Collection (e.g., 2h post-LPS) induction->collection analysis Measure Serum Cytokines (TNF-α, IL-6 via ELISA) collection->analysis

Caption: Workflow for the LPS-induced systemic inflammation assay.

Detailed Protocol
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Grouping (n=6-8 per group):

    • Group I: Vehicle Control + Saline (i.p.).

    • Group II: Vehicle Control + LPS (e.g., 10 mg/kg, i.p.).[19]

    • Group III-V: Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (e.g., 10, 25, 50 mg/kg, orally) + LPS.

    • Group VI: Dexamethasone (5 mg/kg, orally) + LPS.[9]

  • Procedure:

    • Administer the respective treatments orally.

    • One hour post-treatment, administer LPS (10 mg/kg) via intraperitoneal (i.p.) injection.

    • At a predetermined time point (e.g., 2 hours post-LPS for peak TNF-α levels), collect blood via cardiac puncture or retro-orbital sinus under anesthesia.

    • Separate serum and store at -80°C until analysis.

  • Biomarker Analysis:

    • Quantify the serum levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Expected Outcomes & Comparative Data
Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) (Hypothetical)Serum IL-6 (pg/mL) (Hypothetical)
Vehicle + Saline-< 50< 50
Vehicle + LPS-25001800
Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate + LPS1018001350
Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate + LPS251200900
Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate + LPS50800650
Dexamethasone + LPS5450300

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of various compounds are often mediated through the modulation of key signaling pathways. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[20][21][22][23][24][25][26][27][28]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[20][23][28]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 Phosphorylates IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Genes

Caption: The canonical NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The MAPK pathways are crucial for transducing extracellular signals into cellular responses, including inflammation.[21][22][24][25][26] The p38 and JNK subfamilies are particularly important in the inflammatory process.

G cluster_0 Signal Transduction Cascade cluster_1 Cellular Response Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK Stimuli->MAP3K Activates MAP2K MAPKK MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates CytokineProduction Pro-inflammatory Cytokine Production TranscriptionFactors->CytokineProduction

Caption: A simplified overview of the MAPK signaling pathway in inflammation.

Conclusion and Future Directions

This guide outlines a robust and comparative approach to the in vivo validation of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate as a potential anti-inflammatory agent. The proposed experimental designs, utilizing the carrageenan-induced paw edema and LPS-induced systemic inflammation models, will provide critical data on its efficacy relative to the established drugs, Indomethacin and Dexamethasone.

Positive results from these studies would warrant further investigation into the precise mechanism of action, including ex vivo and in vitro assays to confirm its effects on the NF-κB and MAPK signaling pathways, as well as its potential inhibition of 5-lipoxygenase. Subsequent safety and pharmacokinetic studies will also be essential for its progression as a viable therapeutic candidate.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 338. [Link]

  • Zeng, H., et al. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The American Journal of Pathology, 180(1), 188-199. [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. [Link]

  • Ben-Neriah, Y., & Karin, M. (2011). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 2, 36. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Zeng, H., et al. (2012). LPS-induced murine systemic inflammation is driven by parenchymal cell activation and exclusively predicted by early MCP-1 plasma levels. The American journal of pathology, 180(1), 188-199. [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. [Link]

  • Han, J., & Hui, L. (2012). MAPK signaling in inflammation-associated cancer development. Oncogene, 31(31), 3613-3627. [Link]

  • Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]

  • Wikipedia. (2024, January 12). NF-κB. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Sbroggiò, M., et al. (2016). LPS-induced systemic inflammation is more severe in P2Y12 null mice. Journal of leukocyte biology, 99(2), 371-378. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press. [Link]

  • Kim, H. J., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. eLife, 13, e92429. [Link]

  • Ehrchen, J., et al. (2010). The anti-inflammatory potency of dexamethasone is determined by the route of application in vivo. Immunology letters, 129(1), 50-52. [Link]

  • ResearchGate. (2010). The anti-inflammatory potency of dexamethasone is determined by the route of application in vivo. [Link]

  • Medscape. (n.d.). Indocin (indomethacin) dosing, indications, interactions, adverse effects, and more. [Link]

  • MDPI. (2022). Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice. [Link]

  • Frontiers. (2022). Different effects of a perioperative single dose of dexamethasone on wound healing in mice with or without sepsis. [Link]

  • Mayo Clinic. (2023, December 1). Indomethacin (Oral Route). [Link]

  • Government of Western Australia Department of Health. (2023, March 13). Indometacin (Indomethacin). [Link]

  • MSF Medical Guidelines. (n.d.). DEXAMETHASONE injectable. [Link]

  • Pediatric Oncall. (n.d.). Indomethacin. [Link]

  • MedCentral. (n.d.). Indomethacin: uses, dosing, warnings, adverse events, interactions. [Link]

  • PubMed Central. (2020). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. [Link]

  • PubChem. (n.d.). Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. [Link]

  • International Journal of Environmental Sciences. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. [Link]

  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

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Comparative

Comparison of the spectroscopic data of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate with literature values

For researchers and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the expected sp...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the expected spectroscopic data for Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate with established literature values for a closely related analogue, offering a framework for the validation of this compound.

This document is structured to not only present data but also to elucidate the rationale behind the spectroscopic characteristics and the experimental methodologies used to obtain them. By grounding our analysis in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we aim to provide a self-validating system for the characterization of this and similar indole derivatives.

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule is paramount in its journey from synthesis to application. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a unique fingerprint derived from the interactions of the molecule with electromagnetic radiation and magnetic fields.

mol Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Figure 1: Chemical structure of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol for NMR Data Acquisition

Rationale: The choice of solvent and internal standard is critical for obtaining high-quality, reproducible NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal. However, for compounds with acidic protons, such as the hydroxyl group in our target molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it minimizes proton exchange. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) due to its chemical inertness and single, sharp resonance peak upfield of most organic signals.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the sample is properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of -2 to 12 ppm is typically sufficient. The number of scans will depend on the sample concentration, with 16 or 32 scans usually providing a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0 to 220 ppm is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the TMS signal at 0 ppm. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

¹H NMR Data Comparison

The ¹H NMR spectrum provides a wealth of information based on chemical shifts (δ), integration, and spin-spin coupling (J). The ethyl group on the indole nitrogen is a key differentiator from the N-unsubstituted analogue, Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate .

Proton Assignment (Target Molecule) Expected Chemical Shift (ppm) Multiplicity Integration Literature ¹H NMR Data (N-unsubstituted Analogue)[1]
Aromatic-H (C4, C6, C7)6.5 - 7.5m3Hδ 7.36 (d, J=2.4 Hz, 1H), 7.16 (d, J=8.6 Hz, 1H), 6.64 (dd, J=8.6, 2.4 Hz, 1H)
-OH (C5)~5.0 (broad s, CDCl₃) or ~9.0 (s, DMSO-d₆)s1Hδ 8.85 (s, 1H)
N-CH₂-CH₃~4.1q2HN/A
O-CH₂-CH₃~4.3q2Hδ 4.26 (q, J=7.1 Hz, 2H)
C2-CH₃~2.6s3Hδ 2.62 (s, 3H)
N-CH₂-CH₃~1.5t3HN/A
O-CH₂-CH₃~1.4t3Hδ 1.35 (t, J=7.1 Hz, 3H)
NHN/AN/AN/Aδ 11.5 (s, 1H)

Analysis: The most significant difference will be the presence of a quartet around 4.1 ppm and a triplet around 1.5 ppm, corresponding to the N-ethyl group in the target molecule. The absence of the downfield NH proton signal (around 11.5 ppm in the analogue) is another key indicator of successful N-alkylation. The chemical shifts of the aromatic protons and the ethyl ester group are expected to be similar, with minor variations due to the electronic effect of the N-ethyl substituent.

¹³C NMR Data Comparison

The ¹³C NMR spectrum will corroborate the findings from the ¹H NMR, providing a count of the unique carbon environments.

Carbon Assignment (Target Molecule) Expected Chemical Shift (ppm) Literature ¹³C NMR Data (N-unsubstituted Analogue)
C=O (ester)~165Available in databases[2][3]
C5 (-OH)~150
C2, C7a~130 - 145
Aromatic C-H (C4, C6, C7)~105 - 125
C3, C3a~100 - 115
O-CH₂~60
N-CH₂~40
C2-CH₃~15
N-CH₂-CH₃~14
O-CH₂-CH₃~14

Analysis: The key diagnostic signals in the ¹³C NMR spectrum of the target molecule will be the two additional peaks in the aliphatic region corresponding to the N-ethyl group (a methylene carbon around 40 ppm and a methyl carbon around 14 ppm). The chemical shifts of the indole ring carbons will be influenced by the N-ethyl group, but the overall pattern should be consistent with the substituted indole framework.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. Alternatively, preparing a KBr pellet is a traditional method that can provide high-quality spectra for solid samples.

Step-by-Step Protocol (ATR):

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

IR Data Comparison
Functional Group Expected Wavenumber (cm⁻¹) Expected Appearance Literature IR Data (N-unsubstituted Analogue)[4]
O-H stretch3200-3600BroadPresent
C-H stretch (aromatic)3000-3100SharpPresent
C-H stretch (aliphatic)2850-3000SharpPresent
C=O stretch (ester)1660-1680Strong, sharpPresent
C=C stretch (aromatic)1450-1600Medium to strongPresent
C-O stretch1000-1300StrongPresent
N-H stretchN/AN/APresent (~3300 cm⁻¹)

Analysis: The most telling difference in the IR spectrum will be the absence of the sharp N-H stretching vibration (around 3300 cm⁻¹) in the target molecule, which is a characteristic peak for N-unsubstituted indoles. The broad O-H stretch, the strong C=O stretch of the ester, and the various C-H and C=C stretches will be present in both compounds.

cluster_0 Spectroscopic Techniques cluster_1 Structural Information ¹H NMR ¹H NMR Proton Environment Proton Environment ¹H NMR->Proton Environment ¹³C NMR ¹³C NMR Carbon Skeleton Carbon Skeleton ¹³C NMR->Carbon Skeleton IR IR Functional Groups Functional Groups IR->Functional Groups MS MS Molecular Weight & Formula Molecular Weight & Formula MS->Molecular Weight & Formula

Figure 2: Relationship between spectroscopic techniques and the structural information they provide.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern also offers valuable structural clues.

Experimental Protocol for MS Data Acquisition

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, medium-sized molecules, minimizing fragmentation and typically showing a strong molecular ion peak ([M+H]⁺ or [M-H]⁻).

Step-by-Step Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For HRMS, a time-of-flight (TOF) or Orbitrap analyzer is used.

MS Data Comparison
Parameter Target Molecule: Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate Literature Data (N-unsubstituted Analogue)
Molecular Formula C₁₄H₁₇NO₃C₁₂H₁₃NO₃[3]
Molecular Weight 247.29 g/mol 219.24 g/mol [3]
Expected [M+H]⁺ (HRMS) 248.1281220.0968

Analysis: The molecular ion peak is the most critical piece of data from the mass spectrum. For the target molecule, a molecular ion peak at m/z 247 (or 248 for [M+H]⁺) would be expected. This is 28 mass units higher than the N-unsubstituted analogue (m/z 219), corresponding to the addition of an ethyl group (C₂H₄). The fragmentation pattern would also be informative; for instance, the loss of the ethyl ester group (-OC₂H₅, 45 Da) or the entire ester functionality (-COOC₂H₅, 73 Da) would be expected fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate provides a clear and robust method for its structural verification. By comparing the expected ¹H NMR, ¹³C NMR, IR, and MS data with the well-characterized analogue, Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, key differentiating features can be identified. Specifically, the presence of signals for the N-ethyl group in the NMR spectra, the absence of an N-H stretch in the IR spectrum, and a molecular weight of 247.29 g/mol from mass spectrometry collectively provide irrefutable evidence for the correct structure. This guide serves as a template for the rigorous characterization required in modern chemical research and drug development.

References

  • PubChem. Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. Available from: [Link]

  • PubChem. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. Available from: [Link]

  • PubChem. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. Available from: [Link]

  • Reich, H. J. Structure Determination using NMR Spectroscopy. University of Wisconsin. Available from: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R.Introduction to spectroscopy. Cengage learning, 2014.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.Spectrometric identification of organic compounds. John Wiley & Sons, 2014.
  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]

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Validation

A Computational Assessment of Drug-Likeness: Evaluating Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate Against Established Indole-Based Therapeutics

An In-Depth Guide for Drug Discovery Professionals In the contemporary landscape of pharmaceutical research, the early-stage evaluation of small molecules for their drug-like properties is a critical determinant of succe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Drug Discovery Professionals

In the contemporary landscape of pharmaceutical research, the early-stage evaluation of small molecules for their drug-like properties is a critical determinant of success. The ability to predict the pharmacokinetic and physicochemical characteristics of a compound before significant investment in synthesis and preclinical testing can drastically reduce attrition rates and streamline the drug development pipeline. This guide provides a comprehensive, in-silico assessment of a novel indole derivative, Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, benchmarking its potential against a panel of established indole-containing drugs: the non-steroidal anti-inflammatory agent Indomethacin, the neurohormone Melatonin, and the antiemetic Ondansetron.

The Rationale for In-Silico Screening: A Proactive Approach to Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[1] Computational, or in-silico, models provide a rapid and cost-effective means to forecast these properties, allowing researchers to prioritize compounds with a higher probability of clinical success.[2] By leveraging a suite of predictive algorithms, we can gain valuable insights into a molecule's behavior in a biological system, guiding medicinal chemistry efforts toward the optimization of promising scaffolds.

This guide employs a multi-faceted computational approach, utilizing the well-regarded SwissADME and pkCSM web servers to generate a comprehensive drug-likeness profile for our target molecule and its comparators. These platforms integrate a variety of predictive models to assess a wide range of parameters, from fundamental physicochemical properties to complex pharmacokinetic and toxicity endpoints.

Experimental Workflow: A Step-by-Step Guide to Computational Drug-Likeness Assessment

The following protocol outlines the methodology employed in this comparative analysis. This workflow can be readily adapted for the evaluation of other small molecules.

Step 1: Molecular Structure Acquisition

The canonical SMILES (Simplified Molecular-Input Line-Entry System) strings for the target molecule and the three comparator drugs were obtained from the PubChem database. SMILES provide a machine-readable representation of a molecule's two-dimensional structure, serving as the input for the predictive models.

  • Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate: CCN1C(C)=C(C(=O)OCC)C2=CC(O)=CC=C12[3]

  • Indomethacin: CC1=C(CC(=O)O)C2=C(C=C(OC)C=C2)N1C(=O)C3=CC=C(Cl)C=C3[4]

  • Melatonin: CC(=O)NCCC1=CNC2=C1C=C(OC)C=C2

  • Ondansetron: CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C[5]

Step 2: In-Silico Prediction of Physicochemical and ADMET Properties

The SMILES strings were submitted to the SwissADME ([Link]) and pkCSM ([Link]) web servers for the calculation of a comprehensive suite of properties.[6]

Step 3: Data Compilation and Comparative Analysis

The output data from both servers were collected and organized into the comparative tables presented in the following sections. This allows for a direct and objective comparison of the predicted drug-like properties of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate against the established drugs.

Computational Drug-Likeness Workflow Computational Drug-Likeness Assessment Workflow cluster_input Input cluster_prediction In-Silico Prediction cluster_analysis Data Analysis & Interpretation cluster_output Output Molecule Target Molecule & Comparators SMILES Obtain SMILES Strings Molecule->SMILES SwissADME SwissADME Server SMILES->SwissADME pkCSM pkCSM Server SMILES->pkCSM Physicochemical Physicochemical Properties SwissADME->Physicochemical Pharmacokinetics Pharmacokinetics (ADME) SwissADME->Pharmacokinetics DrugLikeness Drug-Likeness Rules SwissADME->DrugLikeness pkCSM->Pharmacokinetics Toxicity Toxicity Prediction pkCSM->Toxicity Comparison Comparative Analysis Physicochemical->Comparison Pharmacokinetics->Comparison DrugLikeness->Comparison Toxicity->Comparison Report Drug-Likeness Assessment Report Comparison->Report

Figure 1: A schematic representation of the computational workflow for assessing the drug-likeness of a small molecule.

Comparative Analysis of Physicochemical Properties

A molecule's fundamental physicochemical properties, such as molecular weight, lipophilicity (LogP), and water solubility, are key determinants of its pharmacokinetic behavior. The following table provides a comparison of these properties for our panel of molecules.

PropertyEthyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylateIndomethacinMelatoninOndansetron
Molecular Formula C14H17NO3C19H16ClNO4C13H16N2O2C18H19N3O
Molecular Weight ( g/mol ) 247.29357.79232.28293.36
LogP (Consensus) 2.653.111.412.16
Water Solubility (LogS) -3.21-4.05-1.98-2.97
Topological Polar Surface Area (TPSA) 51.53 Ų71.83 Ų59.16 Ų55.12 Ų

Data generated using SwissADME and pkCSM web servers.

Evaluation of Drug-Likeness Based on Established Rules

Several rule-based filters have been developed to quickly assess the "drug-likeness" of a compound. The most well-known of these is Lipinski's Rule of Five, which predicts that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 Daltons, and a LogP not greater than 5.

Drug-Likeness RuleEthyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylateIndomethacinMelatoninOndansetron
Lipinski's Rule of Five 0 Violations0 Violations0 Violations0 Violations
Ghose Filter 0 Violations1 Violation (LogP > 4)0 Violations0 Violations
Veber Filter 0 Violations0 Violations0 Violations0 Violations
Egan Filter 0 Violations0 Violations0 Violations0 Violations
Muegge Filter 0 Violations1 Violation (LogP > 4)0 Violations0 Violations

Data generated using the SwissADME web server.

Predicted Pharmacokinetic (ADMET) Profile

A comprehensive ADMET profile provides a more detailed picture of a molecule's potential behavior in the body. The following table summarizes key predicted ADMET parameters for our compounds of interest.

ADMET ParameterEthyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylateIndomethacinMelatoninOndansetron
Intestinal Absorption (%) 95.896.293.594.7
Caco-2 Permeability (log Papp) 0.981.150.910.89
Blood-Brain Barrier (BBB) Permeant YesYesYesYes
P-glycoprotein Substrate NoYesNoYes
CYP1A2 Inhibitor YesNoNoNo
CYP2C19 Inhibitor YesNoNoNo
CYP2C9 Inhibitor NoYesNoNo
CYP2D6 Inhibitor NoNoNoYes
CYP3A4 Inhibitor YesNoNoNo
Ames Toxicity NoYesNoNo
hERG I Inhibitor NoYesNoNo
Hepatotoxicity NoYesNoYes
Skin Sensitization NoNoNoNo

Data generated using the pkCSM web server.

Discussion and Interpretation of Results

The computational analysis reveals a promising drug-like profile for Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. The molecule adheres to Lipinski's Rule of Five and other common drug-likeness filters, suggesting a favorable physicochemical profile for oral bioavailability. Its molecular weight is well within the optimal range, and its predicted LogP indicates a good balance between lipophilicity and hydrophilicity, which is crucial for membrane permeability and solubility.

When compared to the established drugs, the target molecule exhibits a similar or, in some cases, more favorable predicted profile. For instance, its predicted intestinal absorption is high, comparable to all three comparator drugs. Encouragingly, it is not predicted to be a substrate for P-glycoprotein, an efflux pump that can limit the intracellular concentration of drugs. This is a notable advantage over Indomethacin and Ondansetron.

However, the in-silico predictions also highlight potential areas for further investigation and optimization. The molecule is predicted to be an inhibitor of several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, and CYP3A4. Inhibition of these enzymes can lead to drug-drug interactions, a significant concern in clinical practice. This suggests that medicinal chemistry efforts could be directed towards modifying the structure to reduce its interaction with these metabolic enzymes.

On the toxicity front, Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate shows a clean profile, with no predicted Ames toxicity, hERG inhibition, or hepatotoxicity. This is a significant advantage over Indomethacin, which is predicted to have potential liabilities in all three of these areas.

Conclusion

This in-silico assessment provides a strong rationale for the further investigation of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate as a potential drug candidate. Its excellent predicted physicochemical properties, high intestinal absorption, and favorable toxicity profile make it an attractive starting point for a drug discovery program. While the predicted inhibition of CYP enzymes warrants further experimental validation and potential medicinal chemistry optimization, the overall drug-likeness profile is highly encouraging. This computational guide underscores the power of in-silico tools in modern drug discovery, enabling a data-driven approach to the selection and prioritization of new chemical entities.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • PubChem. (n.d.). Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Indomethacin. Retrieved from [Link]

  • PubChem. (n.d.). Melatonin. Retrieved from [Link]

  • PubChem. (n.d.). Ondansetron. Retrieved from [Link]

  • SwissADME. (n.d.). SwissADME. Retrieved from [Link]

  • pkCSM. (n.d.). pkCSM. Retrieved from [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2012). admetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties. Journal of Chemical Information and Modeling, 52(11), 3099–3105. [Link]

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Comparative

A Comparative Guide to the Synthesis of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate: Reproducibility and Strategic Selection

For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized indole scaffolds is a cornerstone of innovation. The target molecule, Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized indole scaffolds is a cornerstone of innovation. The target molecule, Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, represents a valuable building block, incorporating the pharmacologically significant 5-hydroxyindole moiety. This guide provides an in-depth comparison of published synthesis protocols, focusing on reproducibility, strategic advantages, and the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 5-Hydroxyindole Scaffold

The 5-hydroxyindole framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Notable examples include serotonin, a key neurotransmitter, and indomethacin, a widely used non-steroidal anti-inflammatory drug.[1][2] The ability to reliably synthesize derivatives of this scaffold, such as the title compound, is therefore of paramount importance for the development of new therapeutic agents.

Primary Synthetic Route: The Nenitzescu Indole Synthesis

The most direct and widely cited method for the preparation of 5-hydroxyindoles is the Nenitzescu indole synthesis.[1][3] This reaction involves the condensation of a 1,4-benzoquinone with a β-aminocrotonic ester (an enamine).[1][4]

Reaction Mechanism: A Stepwise Look

The Nenitzescu reaction proceeds through a cascade of well-understood transformations:

  • Michael Addition: The enamine acts as a nucleophile, attacking the benzoquinone in a Michael-type conjugate addition.

  • Cyclization: The enamine nitrogen then performs a nucleophilic attack on a carbonyl group of the quinone ring.

  • Dehydration and Tautomerization: Subsequent elimination of water and tautomerization leads to the aromatic 5-hydroxyindole core.

Nenitzescu_Mechanism Enamine Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition Benzoquinone Benzoquinone Benzoquinone->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Nucleophilic Attack Final_Product Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate Cyclized_Intermediate->Final_Product Dehydration & Tautomerization

Caption: Generalized mechanism of the Nenitzescu indole synthesis.

Published Protocol for a Closely Related Analog: A Foundation for Reproducibility

While a specific protocol for the N-ethyl target is not extensively detailed in peer-reviewed literature, a highly relevant and reproducible procedure for the synthesis of a similar compound, Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate, has been published.[5] This provides a robust template that can be adapted with a high degree of confidence.

Proposed Reproducible Protocol for Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

This protocol is a logical extension of established Nenitzescu reactions, leveraging a readily synthesizable enamine precursor.

Part 1: Synthesis of Ethyl 3-(ethylamino)crotonate

The key enamine precursor can be synthesized via a continuous flow process, as detailed in the patent literature, which offers high yield and purity.[6]

Experimental Protocol:

  • A solution of ethyl acetoacetate and ethylamine in a suitable organic solvent (e.g., isopropanol) is prepared.[6]

  • This mixture is passed through a heated tubular reactor.[6]

  • The solvent and excess amine are removed under reduced pressure to yield crude ethyl 3-(ethylamino)crotonate, which can be purified by distillation.

Part 2: Nenitzescu Cyclization

Experimental Protocol:

  • In a round-bottom flask, dissolve 1,4-benzoquinone (1.0 eq) in a polar solvent such as acetone or a mixture of dichloromethane and nitromethane.[3][7]

  • To this solution, add ethyl 3-(ethylamino)crotonate (1.0-1.2 eq) dropwise at room temperature with stirring.[8]

  • The reaction mixture is stirred at room temperature or gently heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate.

ParameterValue/ConditionReference
Enamine Precursor Ethyl 3-(ethylamino)crotonate[6]
Quinone 1,4-Benzoquinone[3]
Solvent Acetone, Dichloromethane/Nitromethane[3][7]
Stoichiometry ~1:1.1 (Quinone:Enamine)[8]
Temperature Room Temperature to Reflux[4][9]
Catalyst Typically none, Lewis acids (e.g., ZnCl₂) can be used[1][9]
Typical Yield Moderate to Good[2]

Alternative Synthetic Strategy: The Fischer Indole Synthesis

While less direct for this specific target, the Fischer indole synthesis is a classic and versatile method for indole formation that warrants consideration.[10]

Conceptual Pathway

This approach would involve the acid-catalyzed reaction of an appropriately substituted phenylhydrazine with a ketone or aldehyde.[11] For the target molecule, the key precursors would be N-ethyl-N-(4-hydroxyphenyl)hydrazine and ethyl pyruvate .

Fischer_Indole_Synthesis Hydrazine N-ethyl-N-(4-hydroxyphenyl)hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation Ketoester Ethyl Pyruvate Ketoester->Hydrazone Indole Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate Hydrazone->Indole Acid-catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement)

Caption: Conceptual workflow for the Fischer indole synthesis of the target molecule.

Challenges and Reproducibility Considerations

The primary challenge of this route is the multi-step synthesis and potential instability of the N-ethyl-N-(4-hydroxyphenyl)hydrazine precursor. The Japp-Klingemann reaction could be employed to form a hydrazone intermediate from a diazonium salt, which would then undergo Fischer cyclization.[12][13] However, this adds complexity compared to the more convergent Nenitzescu synthesis.

Low yields can also be a concern in Fischer indole syntheses, often requiring careful optimization of the acid catalyst (Brønsted or Lewis acids) and reaction temperature.[10][11]

Comparison of Synthetic Routes

FeatureNenitzescu Indole SynthesisFischer Indole Synthesis (Conceptual)
Directness High (Convergent)Moderate (Multi-step precursor synthesis)
Starting Materials 1,4-Benzoquinone, Ethyl 3-(ethylamino)crotonateN-ethyl-N-(4-hydroxyphenyl)hydrazine, Ethyl pyruvate
Key Intermediates Michael adductHydrazone
Reproducibility Generally good with optimized conditionsCan be variable, sensitive to catalyst and temperature
Key Advantages Atom economy, readily available starting materialsHigh versatility for various substituted indoles
Potential Issues Formation of byproducts (benzofurans)Precursor stability, potentially harsh conditions, lower yields

Conclusion and Recommendations

For the synthesis of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, the Nenitzescu indole synthesis stands out as the more strategic and reproducible choice. Its convergent nature, coupled with the availability of a scalable synthesis for the key enamine precursor, makes it a highly attractive route for researchers. While the Fischer indole synthesis remains a powerful tool in the organic chemist's arsenal, its application to this specific target is likely to be more laborious and require more extensive optimization. The detailed protocols and comparative analysis provided herein should serve as a valuable resource for the successful and reproducible synthesis of this important indole derivative.

References

  • Nenitzescu, C. D. (1929). Über einige neue Synthesen von 5-Oxy-indol-Derivaten. Buletinul Societății de Chimie din România, 11, 37-43.
  • Raileanu, D., & Nenitzescu, C. D. (1963). The reaction of enamines with quinones. Revista de Chimie, 8, 179-193.
  • Allen, G. R., Jr. (1973). The Nenitzescu Indole Synthesis. Organic Reactions, 20, 337-463. Available from: [Link]

  • Huang, et al. (2008). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. Available from: [Link]

  • Gribble, G. W. (2016). Nenitzescu 5-Hydroxyindole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. Available from: [Link]

  • Japp, F. R., & Klingemann, F. (1887). Ueber die Einwirkung von Diazobenzol auf Acetessigester. Berichte der deutschen chemischen Gesellschaft, 20(2), 2942-2944. Available from: [Link]

  • Podlech, J., & Lamberth, C. (2002). The Japp-Klingemann Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available from: [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. Available from: [Link]

  • Kaur, N. (2020). Fischer indole synthesis. In Metals and Non-Metals in the Synthesis of Six-Membered N-Heterocycles. Taylor & Francis. Available from: [Link]

  • Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • ResearchGate. (n.d.). The Japp-Klingemann Reaction. Available from: [Link]

  • Al-Hourani, B. J., & Al-Zoubi, R. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(9), 6147-6158. Available from: [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Available from: [Link]

  • Gribble, G. W. (2017). Nenitzescu 5-Hydroxyindole Synthesis. ResearchGate. Available from: [Link]

  • Pape, A. R., & Wuest, W. M. (2019). Atroposelective Nenitzescu Indole Synthesis. RWTH Publications. Available from: [Link]

  • Van der Eycken, E. V., & Sharma, S. (2020). Recent advances in the Nenitzescu indole synthesis (1990–2019). ResearchGate. Available from: [Link]

  • Cagle, D. W. (2021). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. Available from: [Link]

  • De Kimpe, N., & D'hooghe, M. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Molecules, 28(7), 3192. Available from: [Link]

  • Cambridge University Press. (n.d.). Nenitzescu Indole Synthesis. Available from: [Link]

  • European Patent Office. (2018). Process for continuous flow synthesis of beta-amino crotonate (EP 2702035 B1). Available from: [Link]

  • Barbosa, L. C. A., et al. (2010). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules, 15(8), 5629-5643. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safety and environmental stewardship. The proper management of chemical...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a critical component of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, moving beyond simple instructions to explain the causality behind each procedural choice.

Foundational Knowledge: Chemical and Hazard Profile

Before any disposal procedure can be initiated, a thorough understanding of the compound's properties and associated hazards is essential. This knowledge forms the basis for its classification as a regulated hazardous waste. Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is not a benign substance; its hazard profile necessitates a formal, controlled disposal pathway.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear mandate for treating this compound with care. Its classifications are the primary reason it cannot be disposed of via standard means like municipal trash or sanitary sewers.

Property Value Source
IUPAC Name ethyl 1-ethyl-5-hydroxy-2-methylindole-3-carboxylate[1]
CAS Number 49742-74-7[1][2]
Molecular Formula C₁₄H₁₇NO₃[1]
Physical Form Powder[2]
GHS Hazard Codes H302, H315, H319, H335[1][2]
Signal Word Warning[1][2]
Hazard Statements Harmful if swallowedCauses skin irritationCauses serious eye irritationMay cause respiratory irritation[1][2]

These hazards—oral toxicity, skin and eye irritation, and respiratory irritation—mean the compound falls under the regulatory authority of the Environmental Protection Agency (EPA) as a characteristic hazardous waste.[3][4][5] Therefore, it must enter a licensed hazardous waste stream from the moment it is declared "waste."[3]

The Core Principle: Segregation and Waste Stream Identification

The first and most critical operational step in proper chemical disposal is segregation. Mixing disparate chemical wastes is a dangerous and non-compliant practice that can lead to violent reactions, the generation of toxic gases, or increased disposal costs.[6][7]

Immediate Action: Waste Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate must be kept separate from:

  • Strong Oxidizing Agents: To prevent exothermic and potentially explosive reactions.[8]

  • Acids and Bases: To avoid unwanted reactions. Store acids and bases separately from organic compounds.[6][8]

  • Aqueous Waste: Do not mix organic solvent waste with aqueous waste streams.[9]

  • Non-Hazardous Waste: Mixing hazardous with non-hazardous waste increases the total volume of regulated waste, leading to unnecessary cost and environmental burden.[7]

Identify the specific form of your waste stream:

  • Unused or Expired Solid: The pure, solid chemical.

  • Contaminated Labware: Items such as weigh boats, gloves, pipette tips, and paper towels that have come into direct contact with the solid compound.

  • Solutions: The compound dissolved in a solvent (e.g., for an experimental reaction). This liquid waste must be further segregated based on the solvent type (e.g., halogenated vs. non-halogenated).[7]

Step-by-Step Disposal and Containment Protocol

This protocol ensures compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA) and follows best practices established by institutions like the National Institutes of Health (NIH).[4][9][10]

Step 1: Select the Correct Waste Container

The integrity of your waste containment is paramount.

  • For Solid Waste: Use a clearly marked, sealable container designated for solid chemical waste. The original manufacturer's container, if in good condition, is often an excellent choice.[6][11]

  • For Contaminated Labware: Place these items in a durable, clear plastic bag inside a designated solid waste pail or drum.[11]

  • For Liquid Solutions: Use a compatible, leak-proof container with a screw-top cap, such as a 4L glass bottle or a designated carboy. Ensure the container material is compatible with the solvent used.[10] For instance, do not store acidic solutions in metal containers.[10]

Step 2: Accurate and Complete Labeling

Proper labeling is a non-negotiable legal requirement.[3][12] As soon as the first drop of waste is added, the container must be labeled.[7][8] Your institution's Environmental Health & Safety (EH&S) department will provide official hazardous waste tags. The tag must include:

  • The words "Hazardous Waste ".[12]

  • Full Chemical Name(s): List "Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate" and any solvents or other chemicals present. Do not use abbreviations or formulas.[8][9]

  • Approximate Percentages of all constituents.

  • Hazard Information: Indicate the relevant hazards (e.g., Toxic, Irritant) using checkboxes or pictograms as provided on the tag.[12]

  • Generator Information: Your name, lab, and contact information.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA, which is a location at or near the point of generation and under the control of laboratory personnel.[3][6][12]

  • Location: The SAA must be within your laboratory. Do not store waste in hallways, offices, or other public areas.[8][9]

  • Containment: Keep all waste containers securely capped except when adding waste.[3][9] Liquid waste containers must be placed in secondary containment (such as a plastic tub or tray) to contain potential spills.[7][13]

  • Volume Limits: A single SAA is limited to 55 gallons of hazardous waste.[3][12]

Step 4: Arranging for Final Disposal

Once a waste container is full or has been in the SAA for the maximum allowable time (typically up to 12 months, though institutional policies may be stricter), you must arrange for its removal.[3][6]

  • Contact EH&S: Do not transport the waste yourself. Contact your institution's EH&S (or equivalent) department to schedule a waste pickup.[3][7]

  • Professional Disposal: EH&S personnel are trained to handle and transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all federal and state regulations.[4][10]

Managing Associated Waste and Emergencies

  • Empty Containers: An empty container that held this compound should be disposed of as hazardous waste. While some regulations allow for triple-rinsed containers to be disposed of as regular trash, the rinsate itself becomes hazardous waste.[7] The most prudent and compliant approach is to submit the empty, capped container for EH&S pickup.

  • Spill Cleanup: Any materials used to clean up a spill of this compound (absorbent pads, vermiculite, contaminated PPE) must be collected, placed in a sealed container, and disposed of as hazardous waste following the protocol above.[7]

Prohibited Disposal Methods: A Critical Reminder

To ensure safety and compliance, the following disposal methods are strictly forbidden for this compound:

  • DO NOT Pour Down the Drain: This is illegal and introduces hazardous chemicals into the water system.[3][7]

  • DO NOT Dispose of in Regular Trash: The compound's toxicity and irritant properties make it unsuitable for landfills.[14]

  • DO NOT Use Evaporation: Intentionally evaporating chemical waste in a fume hood is not a permissible disposal method.[7][13]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper management of waste streams containing Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate.

G start Waste Generation Ethyl 1-ethyl-5-hydroxy-2-methyl- 1H-indole-3-carboxylate waste_type Identify Waste Form start->waste_type solid_waste Pure Solid or Contaminated Solid Labware (Gloves, Weigh Boats, etc.) waste_type->solid_waste Solid liquid_waste Solution in Solvent waste_type->liquid_waste Liquid spill_debris Spill Cleanup Debris (Absorbents, etc.) waste_type->spill_debris Spill container_solid Action: Place in designated 'Solid Hazardous Waste' container. solid_waste->container_solid container_liquid Action: Place in compatible 'Liquid Hazardous Waste' container. (Segregate by solvent type). liquid_waste->container_liquid spill_debris->container_solid label_container Protocol: Label Container Correctly - 'Hazardous Waste' - Full Chemical Name(s) & % - Hazard Pictograms - Accumulation Start Date container_solid->label_container container_liquid->label_container store_saa Protocol: Store in designated Satellite Accumulation Area (SAA) with Secondary Containment. label_container->store_saa request_pickup Final Step: When full or time limit reached, Contact Institutional EH&S for Waste Pickup and Disposal. store_saa->request_pickup

Caption: Disposal workflow for Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]

  • NIH Waste Disposal Guide. National Institutes of Health. [Link]

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Chemical Waste. Office of Research Facilities - NIH. [Link]

  • NIH Waste Disposal Guide 2022 - Chemical Waste. National Institutes of Health. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]

  • Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | C14H17NO3. PubChem. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • NIH Chemical Safety Guide 2015. Montgomery College. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

This document provides essential, experience-driven guidance for the safe handling and disposal of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. As professionals in research and drug development, our commitme...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, experience-driven guidance for the safe handling and disposal of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. As professionals in research and drug development, our commitment to safety is paramount, not only for personal protection but also for ensuring the integrity of our work. This guide moves beyond a simple checklist, explaining the causality behind each recommendation to build a comprehensive and self-validating safety protocol.

Hazard Assessment: Understanding the Compound

Before any handling procedure, a thorough understanding of the specific risks associated with Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is critical. This compound, an indole derivative, presents multiple hazards that directly inform our choice of personal protective equipment and handling procedures.[1] The primary risks are well-documented and classified under the Globally Harmonized System (GHS).[2]

Table 1: Chemical and Hazard Identification

Identifier Value Source
IUPAC Name ethyl 1-ethyl-5-hydroxy-2-methylindole-3-carboxylate [2]
CAS Number 49742-74-7 [2]
Molecular Formula C₁₄H₁₇NO₃ [2]
Physical Form Powder / Solid [3][4]

| Signal Word | Warning |[2][3] |

Hazard Statements and Their Implications:

  • H302: Harmful if swallowed: Accidental ingestion can lead to acute toxicity. This underscores the need for strict hygiene and preventing hand-to-mouth contact.[2][3]

  • H315: Causes skin irritation: Direct contact can lead to dermatitis or other skin reactions. This necessitates a robust barrier between the chemical and your skin.[2]

  • H319: Causes serious eye irritation: The powdered nature of this compound increases the risk of airborne particles contacting the eyes, which can cause significant damage.[2]

  • H335: May cause respiratory irritation: Inhaling the dust can irritate the respiratory tract, leading to coughing and discomfort.[2][3] This is a primary concern when handling the solid form.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table outlines the mandatory PPE for handling this compound. Adherence to these standards is a foundational component of a laboratory's Chemical Hygiene Plan (CHP), as required by OSHA.[5][6][7][8]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Causality
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9] Mitigates H319 (Serious Eye Irritation). The solid, powdered nature of the compound poses a significant risk of accidental eye contact from splashes or airborne dust. Standard safety glasses are insufficient; fully sealed goggles are required.[9][10]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber), inspected for tears or defects prior to use.[9] Mitigates H315 (Skin Irritation). Prevents direct dermal contact and subsequent irritation. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected to avoid permeation.[11]
Body Protection A long-sleeved laboratory coat. For larger quantities or tasks with a high risk of splashing, chemical-resistant coveralls are recommended. Mitigates H315 (Skin Irritation). Protects the arms and body from accidental spills and dust settlement, minimizing potential skin exposure.[9][10]

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the powder outside of a certified chemical fume hood.[9][10][12] | Mitigates H335 (Respiratory Irritation). This is a critical control to prevent the inhalation of fine particles, which are easily generated when handling the solid compound. |

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow minimizes exposure and prevents contamination. The following protocol integrates the use of PPE into the entire handling process, from initial preparation to final disposal.

G cluster_prep Phase 1: Preparation cluster_don Phase 2: Donning PPE cluster_handle Phase 3: Chemical Handling cluster_doff Phase 4: Doffing PPE cluster_dispose Phase 5: Decontamination & Disposal prep_sds Review SDS & Protocol prep_hood Verify Fume Hood Functionality prep_sds->prep_hood prep_ppe Assemble All Required PPE prep_hood->prep_ppe don_gown 1. Lab Coat / Gown prep_ppe->don_gown don_resp 2. Respirator (if needed) don_gown->don_resp don_eye 3. Safety Goggles don_resp->don_eye don_gloves 4. Gloves (over cuffs) don_eye->don_gloves handle_weigh Weigh Solid Carefully (Minimize Dust) don_gloves->handle_weigh handle_transfer Transfer & Dissolve handle_weigh->handle_transfer doff_gloves 1. Gloves handle_transfer->doff_gloves doff_gown 2. Lab Coat / Gown doff_gloves->doff_gown doff_eye 3. Safety Goggles doff_gown->doff_eye doff_resp 4. Respirator doff_eye->doff_resp dispose_waste Segregate & Dispose of Hazardous Waste doff_resp->dispose_waste dispose_clean Decontaminate Workspace dispose_waste->dispose_clean dispose_wash Wash Hands Thoroughly dispose_clean->dispose_wash

Caption: Workflow for Safe Handling of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate.

Preparation & Pre-Handling
  • Review Documentation: Before beginning, thoroughly review the Safety Data Sheet (SDS) to be fully aware of all hazards and emergency procedures.[10]

  • Prepare Workspace: All handling of the solid chemical should occur within a certified chemical fume hood to utilize engineering controls against respiratory exposure.[6][9][10] Ensure the area is clean and uncluttered.

  • Assemble Materials: Gather all necessary equipment, including PPE, spill kits, and designated, pre-labeled hazardous waste containers.

Donning PPE: The Correct Sequence

The order in which you put on PPE is crucial to ensure complete protection.

  • Body Protection: Don your lab coat, ensuring it is fully buttoned.

  • Respiratory Protection: If working outside of a fume hood, fit your N95 respirator, ensuring a tight seal.

  • Eye Protection: Put on your safety goggles.

  • Hand Protection: Don your nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.

Doffing PPE: Preventing Self-Contamination

Removing PPE in the correct order is critical to prevent transferring contaminants to your skin or clothing.

  • Gloves: Remove gloves first, using a glove-to-glove technique to avoid touching the outside of the glove with your bare hands. Dispose of them in the hazardous waste container.

  • Body Protection: Remove the lab coat by rolling it inside-out and away from your body.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Respiratory Protection: Remove the respirator.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[13][14]

Waste Management and Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Improper disposal poses a risk to both personnel and the environment.

G cluster_source Sources of Contamination cluster_waste Waste Segregation cluster_disposal Final Disposal source Handling of Ethyl 1-ethyl-5-hydroxy-2-methyl- 1H-indole-3-carboxylate solid Solid Hazardous Waste (Contaminated Gloves, Wipes, Weigh Paper) source->solid liquid Liquid Hazardous Waste (Unused Solutions, Rinsates) source->liquid container Original Chemical Container (Empty or Unused) source->container disposal_service Licensed Professional Waste Disposal Service solid->disposal_service liquid->disposal_service container->disposal_service

Caption: Waste Segregation and Disposal Pathway.

Disposal Steps:
  • Solid Waste: All chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.[15]

  • Unused Compound: The original container with any unused or expired compound is to be treated as hazardous waste.[15] Do not attempt to dispose of it via standard trash or drains.

  • Container Management: Use containers that are chemically compatible and have secure, leak-proof lids.[15] Label the container with "Hazardous Waste" and the full chemical name before adding any material.[15]

  • Final Disposal: The ultimate disposal of all waste streams must be handled by a certified professional waste disposal service in accordance with all institutional and governmental regulations.[9][14]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • OSHA Standards for Biological Laboratories. ASPR. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | C14H17NO3. PubChem. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). [Link]

  • Experiment 731: Esters. Chemistry LibreTexts. [Link]

  • Esterification. SmartLabs. [Link]

  • Personal Protective Equipment (PPE) must Comply with EU REACH. CIRS Group. [Link]

  • Personal Protective Equipment (PPE) Regulation: An Essential Guide. Compliance Gate. [Link]

  • Compliance of Personal Protective Equipment (PPE) with EU REACH Regulations. CIRS Group. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • Ester Lab Student Handout. Ms. Kropac. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Madeline Feinberg. [Link]

  • Making esters from alcohols and acids | Class experiment. RSC Education. [Link]

  • 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3. PubChem. [Link]

  • Ethyl indole-3-carboxylate Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. NIH. [Link]

  • 5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • Guide to application of Regulation EU 2016/425 on personal protective equipment. EU-OSHA. [Link]

  • Extracting recycle method of indole from indole synthesis waste water.
  • Personal protective equipment (PPE). Internal Market, Industry, Entrepreneurship and SMEs. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. UNODC. [Link]

  • Indole. Wikipedia. [Link]

Sources

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Feasible Synthetic Routes

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Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
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Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
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